molecular formula C9H6O4 B595064 4,7-Dihydroxycoumarin CAS No. 1983-81-9

4,7-Dihydroxycoumarin

Cat. No.: B595064
CAS No.: 1983-81-9
M. Wt: 178.143
InChI Key: CYSRKZFPSNZSCS-UHFFFAOYSA-N
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Description

4,7-Dihydroxycoumarin is a high-purity chemical reagent for research applications. Recent studies highlight its significant role as a novel green photocatalyst. Under simulated solar irradiation, it facilitates a symbiotic reduction-oxidation process, efficiently degrading resistant organic pollutants like nitrobenzene in water . This makes it a compound of interest for developing advanced oxidation processes (AOPs) for environmental remediation . Its antiradical capacity is also a key area of investigation. Research using Electron Paramagnetic Resonance (EPR) spectroscopy and Density Functional Theory (DFT) calculations confirms that this compound derivatives can significantly reduce hydroxyl radicals (HO•) in solution, primarily through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) mechanisms . The ecotoxicity assessment of its oxidation products suggests they may have lower chronic toxicity on aquatic organisms than the parent compound, which is a promising finding for its environmental applications . This product is intended for research purposes only. It is not for personal consumption, diagnostic use, or any other human use. Researchers should handle this material with care, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dihydroxychromen-2-one
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InChI

InChI=1S/C9H6O4/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CYSRKZFPSNZSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID70173558
Record name 2H-1-Benzopyran-2-one, 4,7-dihydroxy-
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Molecular Weight

178.14 g/mol
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Physical Description

Solid
Record name 4,7-Dihydroxy-2H-1-benzopyran-2-one
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CAS No.

1983-81-9
Record name 4,7-Dihydroxycoumarin
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Record name 2H-1-Benzopyran-2-one, 4,7-dihydroxy-
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Record name 4,7-Dihydroxycoumarin
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Record name 4,7-Dihydroxy-2H-1-benzopyran-2-one
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Melting Point

282 °C
Record name 4,7-Dihydroxy-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Natural Occurrence of 4,7-Dihydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydroxycoumarin is a naturally occurring phenolic compound belonging to the coumarin (B35378) family. Coumarins, characterized by a benzopyrone scaffold, are a significant class of plant secondary metabolites with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, detailed experimental protocols for its isolation and identification, and an exploration of its potential interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound has been identified in a variety of plant species, indicating its distribution across different plant families. While early reports cited its presence in common plants like parsley and chamomile, more specific and verifiable isolations have been documented in recent phytochemical studies.[3] The primary documented natural sources of this compound and its glycosidic derivatives are detailed below. It is important to note that while the presence of this compound is confirmed in these species, comprehensive quantitative data regarding its concentration in various plant parts is not extensively available in the current scientific literature.

Data Presentation: Natural Sources of this compound

Plant SpeciesFamilyPart of PlantIsolated FormReference(s)
Macaranga trilobaEuphorbiaceaeInflorescencesThis compound[4][5][6]
Morus nigra (Black Mulberry)MoraceaeRoots5,7-Dihydroxycoumarin 7-O-β-D-glucopyranoside[7][8]
Kayea assamicaClusiaceaeBarkThis compound[7][9]

Experimental Protocols: Isolation and Identification

A definitive, universally applicable protocol for the isolation of this compound has not been established. However, based on standard phytochemical methodologies for the separation of coumarins and other phenolic compounds from plant matrices, a generalized and effective workflow can be constructed. The following protocols are a composite of established techniques and can be adapted based on the specific plant material and available laboratory instrumentation.

Generalized Experimental Workflow for Isolation

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Structural Elucidation plant_material Plant Material (e.g., air-dried and powdered inflorescences of Macaranga triloba) extraction Solvent Extraction (Maceration or Soxhlet with Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., n-hexane, dichloromethane (B109758), ethyl acetate) crude_extract->partitioning fractions Organic Fractions of Increasing Polarity partitioning->fractions vlc Vacuum Liquid Chromatography (VLC) (Silica Gel) fractions->vlc cc Column Chromatography (CC) (Silica Gel) vlc->cc prep_hplc Preparative HPLC (C18 Column) cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy elucidation Structure Confirmed spectroscopy->elucidation

Caption: Generalized workflow for the extraction, isolation, and identification of this compound from plant material.
Detailed Methodologies

1. Plant Material Preparation and Extraction:

  • Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.

  • Protocol:

    • Air-dry the collected plant material (e.g., inflorescences of Macaranga triloba) at room temperature in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.[7]

    • Grind the dried material into a fine powder using a mechanical grinder.[7]

    • Perform extraction using either maceration or Soxhlet extraction.[7][10]

      • Maceration: Submerge the powdered plant material in methanol (B129727) at room temperature for a period of 72 hours, with intermittent agitation.[7]

      • Soxhlet Extraction: Place the powdered material in a cellulose (B213188) thimble and extract with methanol for 6-8 hours.[10]

    • Filter the resulting extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[7][10]

2. Solvent Partitioning and Fractionation:

  • Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Protocol:

    • Suspend the crude methanol extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).[11]

    • Collect each organic fraction separately. Coumarins are typically concentrated in the dichloromethane and ethyl acetate fractions.

    • Concentrate the organic fractions using a rotary evaporator.

3. Chromatographic Purification:

  • Objective: To isolate this compound from the enriched fractions.

  • Protocol:

    • Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC):

      • Subject the crude extract or the most promising fraction to VLC or CC on a silica (B1680970) gel stationary phase as a preliminary purification step.[7]

      • Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[11]

      • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).[10]

      • Pool fractions containing the compound of interest based on their TLC profiles.[10]

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • For final purification, subject the enriched fractions to preparative HPLC on a C18 column.[10][11]

      • Employ a gradient elution system, for instance, a linear gradient of acetonitrile (B52724) in water (e.g., 20% to 80% acetonitrile over 30-40 minutes). A small amount of trifluoroacetic acid (0.1%) can be added to improve peak shape.[10]

      • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 330 nm) and collect the fraction corresponding to the this compound peak.[10]

      • Confirm the purity of the collected fraction using analytical HPLC.

      • Remove the solvent from the pooled pure fractions via freeze-drying or rotary evaporation to obtain the purified this compound.[10]

4. Structural Elucidation:

  • Objective: To confirm the chemical structure of the isolated compound.

  • Protocol:

    • Utilize a combination of spectroscopic techniques to elucidate the structure of the purified compound. These include:

      • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to determine the connectivity of atoms.[4][5]

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4][5]

      • Infrared (IR) Spectroscopy: To identify functional groups.[4][5]

      • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the coumarin chromophore.[4][5]

    • Compare the obtained spectroscopic data with published data for this compound to confirm its identity.

Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not yet extensively elucidated, research on structurally similar coumarin derivatives provides valuable insights into its potential biological activities and mechanisms of action. The antioxidant and anti-inflammatory properties of coumarins are often attributed to their ability to interact with key cellular signaling cascades.

Putative Antioxidant Signaling Pathways

The antioxidant effects of coumarins are believed to be mediated through both direct radical scavenging and the modulation of endogenous antioxidant systems.

cluster_0 Direct Radical Scavenging cluster_1 Nrf2-Mediated Antioxidant Response dihydroxycoumarin_direct This compound ros Reactive Oxygen Species (ROS) dihydroxycoumarin_direct->ros Donates H atom neutralized_ros Neutralized Species ros->neutralized_ros dihydroxycoumarin_nrf2 This compound keap1_nrf2 Keap1-Nrf2 Complex dihydroxycoumarin_nrf2->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) are->antioxidant_enzymes Promotes transcription cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

Caption: Putative antioxidant mechanisms of this compound, including direct radical scavenging and activation of the Nrf2 pathway.
  • Direct Radical Scavenging: The dihydroxy substitution on the coumarin scaffold is crucial for its ability to directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom, thereby stabilizing the free radicals.[12] The antioxidant activity is likely mediated through mechanisms such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET).[1][2][13]

  • Modulation of the Nrf2-Keap1 Signaling Pathway: A key mechanism for the antioxidant activity of many phenolic compounds, including coumarin derivatives, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of Nrf2 activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress.[3][12]

Putative Anti-inflammatory Signaling Pathways

Chronic inflammation is closely linked to oxidative stress, and many antioxidants also exhibit anti-inflammatory properties. The anti-inflammatory effects of coumarin derivatives are often associated with the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.

cluster_0 MAPK Pathway cluster_1 NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascades (ERK, p38, JNK) tlr4->mapk ikb IκBα tlr4->ikb Phosphorylation & Degradation ap1 AP-1 mapk->ap1 Activation nucleus Nucleus ap1->nucleus Translocation nfkb NF-κB ikb->nfkb Releases nfkb_active Active NF-κB nfkb->nfkb_active nfkb_active->nucleus Translocation dihydroxycoumarin This compound dihydroxycoumarin->mapk Inhibition dihydroxycoumarin->ikb Inhibition of Degradation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Transcription

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB signaling pathways.
  • Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. Studies on methylated and methoxylated derivatives of dihydroxycoumarins have demonstrated their ability to suppress NF-κB activation by inhibiting the degradation of IκBα.[14][15][16][17] It is plausible that this compound exerts similar anti-inflammatory effects through this mechanism.

  • Modulation of the MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, are another set of key signaling molecules involved in the inflammatory response. Activation of MAPK pathways leads to the activation of transcription factors such as AP-1, which also contribute to the expression of pro-inflammatory mediators. Research on 4-methylated dihydroxycoumarin derivatives has shown that they can inhibit the phosphorylation of ERK and p38, thereby attenuating the inflammatory cascade.[14][18][19][20] This suggests that this compound may also modulate MAPK signaling to exert its anti-inflammatory effects.

Conclusion

This compound is a naturally occurring phytochemical with a growing body of evidence supporting its potential as a bioactive compound. While its presence has been confirmed in several plant species, further research is required to quantify its abundance in these natural sources and to explore a wider range of flora for its discovery. The experimental protocols outlined in this guide provide a solid foundation for the efficient isolation and purification of this compound, enabling more in-depth investigations into its pharmacological properties. Furthermore, the putative signaling pathways described, based on the activity of structurally related compounds, offer a compelling rationale for future studies to elucidate the precise molecular mechanisms underlying the antioxidant and anti-inflammatory effects of this compound. Such research will be pivotal in unlocking its full therapeutic potential.

References

The Natural Occurrence of 4,7-Dihydroxycoumarin in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of 4,7-dihydroxycoumarin in the plant kingdom. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the distribution, biosynthesis, and analytical methodologies related to this coumarin (B35378) derivative. While this compound is a known plant secondary metabolite, this guide also highlights the existing gaps in quantitative data and detailed biosynthetic pathways, offering a roadmap for future research.

Natural Sources of this compound

This compound is a naturally occurring coumarin derivative that has been identified in a limited number of plant species. The primary sources reported in the scientific literature include parsley (Petroselinum crispum) and chamomile (Matricaria chamomilla)[1]. Coumarins, as a class of benzopyrone compounds, are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties.

Despite its known presence, a thorough review of the current scientific literature reveals a significant lack of quantitative data regarding the concentration of this compound in various plant tissues. While studies have quantified other coumarins and flavonoids in parsley and chamomile, specific data for this compound remains largely unavailable. This presents a key area for future research to determine the abundance of this compound in different plant species and varieties, which is crucial for its potential exploitation in drug development and as a functional food ingredient.

Quantitative Data Summary

As of the compilation of this guide, specific quantitative data for this compound in plant materials is not available in the reviewed literature. To provide a contextual framework for researchers, the following table summarizes quantitative data for other major coumarins and related phenolic compounds found in parsley and chamomile. This information is intended to offer a comparative perspective on the levels at which these compounds can be present.

Plant SpeciesPlant PartCompoundConcentrationAnalytical Method
Matricaria chamomillaFlowersUmbelliferone~0.1% of total compounds in flowersHPLC
Matricaria chamomillaFlowersHerniarin~0.1% of total compounds in flowersHPLC
Matricaria chamomillaFlowersApigenin 7-glucoside≥ 0.25% (European Pharmacopoeia)HPLC
Petroselinum crispumAerial PartsApiole (essential oil)61.94% of essential oilGC-MS
Petroselinum crispumAerial PartsMyristicin (essential oil)9.33% of essential oilGC-MS

Note: The data presented above is for compounds other than this compound and is provided for illustrative purposes only.

Biosynthesis of this compound

The biosynthesis of coumarins in plants originates from the well-established phenylpropanoid pathway[2][3][4]. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. The initial steps leading to the core coumarin structure are generally understood, with the formation of 7-hydroxycoumarin (umbelliferone) being a key intermediate for many dihydroxycoumarin derivatives.

The proposed biosynthetic pathway for this compound likely proceeds through the hydroxylation of umbelliferone. However, the specific enzymes responsible for the hydroxylation at the C-4 position have not yet been elucidated. This remains a critical area of investigation for understanding and potentially engineering the biosynthesis of this compound.

Below is a diagram illustrating the established initial stages of the coumarin biosynthetic pathway and a hypothetical subsequent step leading to this compound.

Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Umbelliferone (7-Hydroxycoumarin) Umbelliferone (7-Hydroxycoumarin) p-Coumaroyl-CoA->Umbelliferone (7-Hydroxycoumarin) Multiple Steps This compound This compound Umbelliferone (7-Hydroxycoumarin)->this compound C4-Hydroxylase (Hypothetical)

Biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of coumarins from plant materials. These methodologies can be adapted for the specific analysis of this compound.

Extraction of Coumarins from Plant Material

The initial step in studying this compound from natural sources is its extraction from the plant matrix. The choice of solvent and extraction method is critical for achieving good recovery.

Protocol: Solvent Extraction

  • Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container. Agitate the mixture periodically for 24-48 hours at room temperature.

    • Ultrasonic-Assisted Extraction (UAE): Place the mixture of powdered plant material and solvent in an ultrasonic bath for 30-60 minutes. This method enhances extraction efficiency by disrupting cell walls.

    • Soxhlet Extraction: For exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent using a Soxhlet apparatus for 6-8 hours.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Extraction cluster_methods Extraction Methods Start Start Dried Plant Material Dried Plant Material Start->Dried Plant Material End End Grinding Grinding Dried Plant Material->Grinding Powdered Plant Material Powdered Plant Material Grinding->Powdered Plant Material Solvent Extraction Solvent Extraction Powdered Plant Material->Solvent Extraction Maceration Maceration Filtration Filtration Solvent Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Crude Extract->End Ultrasonic-Assisted Extraction Ultrasonic-Assisted Extraction Soxhlet Extraction Soxhlet Extraction

Workflow for the extraction of coumarins.
Isolation and Purification

Following extraction, chromatographic techniques are employed to isolate and purify this compound from the complex crude extract.

Protocol: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane (B92381) and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) or methanol.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of the target compound using Thin Layer Chromatography (TLC). Combine the fractions containing this compound.

  • Final Purification: For high-purity compound, further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of coumarins in plant extracts.

Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

HPLC Start Start Prepare Standard Solutions Prepare Standard Solutions Start->Prepare Standard Solutions Prepare Sample Extract Prepare Sample Extract Start->Prepare Sample Extract End End Inject Standards into HPLC Inject Standards into HPLC Prepare Standard Solutions->Inject Standards into HPLC Inject Sample into HPLC Inject Sample into HPLC Prepare Sample Extract->Inject Sample into HPLC Generate Calibration Curve Generate Calibration Curve Inject Standards into HPLC->Generate Calibration Curve Obtain Peak Area Obtain Peak Area Inject Sample into HPLC->Obtain Peak Area Quantify Compound Quantify Compound Generate Calibration Curve->Quantify Compound Obtain Peak Area->Quantify Compound Quantify Compound->End

Workflow for HPLC quantification.

Future Directions

The study of the natural occurrence of this compound is an area ripe for further investigation. Key research priorities should include:

  • Quantitative Screening: A systematic screening of various plant species, particularly within the Apiaceae and Asteraceae families, to identify rich natural sources of this compound and to quantify its concentration.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes, likely cytochrome P450 monooxygenases, responsible for the C-4 hydroxylation of the coumarin ring.

  • Pharmacological Evaluation: In-depth studies to fully characterize the biological activities of this compound and to assess its potential for therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. While highlighting the current knowledge, it also underscores the significant opportunities for new discoveries in this field.

References

Isolating 4,7-Dihydroxycoumarin from Mesua ferrea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesua ferrea is a prominent medicinal plant in traditional systems of medicine, including Ayurveda, Siddha, and Unani.[1] Its various parts, such as leaves, bark, seeds, and flowers, are known to contain a wealth of secondary metabolites, including flavonoids, xanthones, triterpenoids, and coumarins.[2] These compounds contribute to the plant's diverse pharmacological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2] Among the coumarins, 4-alkyl and 4-phenyl substituted 5,7-dihydroxycoumarins have been frequently isolated and studied from Mesua ferrea.[3][4][5] This guide focuses on the isolation of the parent compound, 4,7-dihydroxycoumarin, a key scaffold for many biologically active molecules.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized yet detailed methodology for the isolation of coumarins, including this compound, from Mesua ferrea. This protocol is a composite of standard phytochemical techniques and specific methods reported for the isolation of related coumarins from this plant species.

Plant Material Collection and Preparation
  • Collection: The flowering buds of Mesua ferrea are a reported source of coumarins and are therefore a suitable starting material.[3][4] They should be collected and authenticated by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation: The collected flowering buds should be air-dried in the shade to preserve the chemical integrity of the constituents. Once thoroughly dried, the plant material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: Methanol (B129727) is an effective solvent for the extraction of polar and semi-polar compounds like coumarins from plant materials.[4]

  • Procedure:

    • Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through a fine cloth or filter paper.

    • Repeat the extraction process with fresh methanol at least two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude methanol extract.

Fractionation and Isolation
  • Solvent-Solvent Partitioning (Optional but Recommended):

    • Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This will separate compounds based on their polarity. Coumarins are expected to be concentrated in the chloroform and ethyl acetate fractions.

    • Concentrate each fraction using a rotary evaporator.

  • Column Chromatography:

    • The ethyl acetate fraction, being a likely repository for this compound, should be subjected to column chromatography.

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a suitable adsorbent.

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column.

    • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elution: Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (95:5, 90:10, 80:20, 70:30, 50:50, 20:80)

      • Ethyl acetate (100%)

      • Ethyl acetate:methanol (95:5)

    • Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 20-50 mL).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates coated with silica gel GF254.

    • Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or 1:1) as the mobile phase.

    • Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

    • Pool the fractions that show similar TLC profiles and a spot corresponding to a reference standard of this compound, if available.

Purification
  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest can be further purified using pTLC with an appropriate solvent system.

  • Recrystallization: The isolated compound can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate-hexane) to obtain pure crystals.

Data Presentation: Spectroscopic Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods. The following table summarizes the key spectroscopic data for this compound, compiled from available literature and databases.

Spectroscopic Data for this compound
Property Value
Molecular Formula C₉H₆O₄
Molecular Weight 178.14 g/mol
¹H NMR (DMSO-d₆, δ ppm) 11.1 (s, 1H, 4-OH), 10.5 (s, 1H, 7-OH), 7.5 (d, 1H, J=8.6 Hz, H-5), 6.8 (dd, 1H, J=8.6, 2.2 Hz, H-6), 6.7 (d, 1H, J=2.2 Hz, H-8), 5.5 (s, 1H, H-3)
¹³C NMR (DMSO-d₆, δ ppm) 164.5 (C-2), 162.1 (C-7), 161.8 (C-4), 155.3 (C-9), 126.8 (C-5), 113.2 (C-6), 111.5 (C-10), 102.4 (C-8), 91.2 (C-3)
Mass Spectrum (MS) m/z 178 (M⁺)
Infrared (IR) νₘₐₓ (KBr) cm⁻¹ ~3400-3200 (O-H stretching), ~1700 (C=O stretching of α-pyrone), ~1620, 1580, 1450 (aromatic C=C stretching)
UV-Vis λₘₐₓ (Ethanol) nm ~225, 255, 325

Note: NMR chemical shifts can vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Mesua ferrea Flowering Buds drying_grinding Air Drying and Grinding plant_material->drying_grinding extraction Methanol Extraction drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Crude Methanol Extract filtration_concentration->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions column_chromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) fractions->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling purification Purification (pTLC / Recrystallization) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Spectroscopic Characterization (NMR, MS, IR, UV) pure_compound->characterization

Caption: Experimental workflow for the isolation of this compound.

Chemical Structure of this compound

References

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydroxycoumarin is a naturally occurring phenolic compound belonging to the coumarin (B35378) family, a class of benzopyrones widely distributed in the plant kingdom.[1] This molecule, also known as 4,7-dihydroxy-2H-chromen-2-one, has garnered significant interest in the scientific community due to its versatile biological activities.[2][3] It serves as a crucial scaffold in medicinal chemistry for the synthesis of derivatives with a wide range of pharmacological properties, including anticoagulant, antioxidant, anti-inflammatory, and anticancer effects.[3][4][5] Understanding the fundamental physicochemical properties of this compound is paramount for its application in drug design, formulation development, and as a fluorescent probe in analytical chemistry.[3] This guide provides a comprehensive overview of its core physicochemical characteristics, experimental protocols for their determination, and insights into its biological significance.

Physicochemical Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for designing experimental studies.

PropertyValueReference(s)
IUPAC Name 4,7-dihydroxychromen-2-one[2]
Chemical Formula C₉H₆O₄[2][3]
Molecular Weight 178.14 g/mol [2][3]
Appearance Solid; Light yellow to yellow to orange crystalline powder[2][3]
Melting Point 263 - 282 °C (decomposes)[2][3]
Solubility Soluble in DMSO (60 mg/mL), THF, and DMF; Sparingly soluble in aqueous buffers[1][6]
logP (XLogP3-AA) 0.9[2]
pKa Not experimentally determined for the parent compound.
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. Below are outlines of standard experimental protocols relevant to this compound.

Synthesis of this compound

A common method for the synthesis of 4-hydroxycoumarins is the von Pechmann condensation. For this compound, a typical synthesis involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. A more specific approach for this compound involves the reaction of resorcinol (B1680541) with malonic acid or its derivatives.

Workflow for a plausible synthesis route:

Resorcinol Resorcinol Reaction Condensation Reaction Resorcinol->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction heat Product This compound Reaction->Product Start Excess this compound + Solvent Equilibrate Agitate at constant temperature (24-48h) Start->Equilibrate Separate Centrifuge to separate solid and liquid phases Equilibrate->Separate Quantify Analyze supernatant (UV-Vis or HPLC) Separate->Quantify Result Determine Solubility Quantify->Result cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK (MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Coumarin Coumarin Derivatives Coumarin->MAPKK inhibits phosphorylation Inflammation Pro-inflammatory Gene Expression AP1->Inflammation

References

Solubility of 4,7-Dihydroxycoumarin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a focused overview of the solubility of 4,7-dihydroxycoumarin in various organic solvents. Understanding the solubility of this naturally occurring coumarin (B35378) derivative is crucial for its application in pharmaceutical research, formulation development, and analytical chemistry.[1][2] This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for these procedures. Due to limited direct quantitative data for this compound, this guide also includes data for structurally similar and relevant coumarin analogs to provide a broader context for researchers.

Introduction to this compound

This compound is a naturally occurring hydroxycoumarin found in various plants.[1] Like many coumarin derivatives, it is investigated for a range of biological activities, including antioxidant and anti-inflammatory properties, and its potential as an enzyme inhibitor against targets like cytochrome P450 and cyclooxygenase.[1][3] Its utility in research and development, from biological assays to formulation, is fundamentally dependent on its physicochemical properties, most notably its solubility in different solvent systems.[2][4] This guide addresses this critical parameter by consolidating available solubility data and outlining the methodologies to determine it.

Quantitative Solubility Data

The solubility of coumarins can vary significantly based on their substitution patterns and the nature of the solvent.[5] While comprehensive public data for this compound is limited, the following tables summarize the available quantitative data for the target compound and its close, structurally relevant analogs. This comparative data is essential for selecting appropriate solvent systems for extraction, purification, stock solution preparation, and formulation.

Table 1: Solubility of this compound

SolventSolubilityMolarity (mM)NotesReference
Dimethyl Sulfoxide (DMSO)60 mg/mL336.81Sonication is recommended[1]

Table 2: Solubility of Structurally Related Coumarins

CompoundSolventSolubilityMolarity (mM)NotesReference
5,7-Dihydroxycoumarin Dimethyl Sulfoxide (DMSO)~25 mg/mL~140.34Requires sonication[6][7]
MethanolSoluble-A common solvent for extraction[7]
Ethyl AcetateModerately Soluble-Used for liquid-liquid extraction[7]
4-Hydroxycoumarin Ethanol~30 mg/mL~185.00-[8]
Dimethyl Sulfoxide (DMSO)~30 mg/mL~185.00-[8]
1:5 Ethanol:PBS (pH 7.2)~0.16 mg/mL~0.99Sparingly soluble in aqueous buffers[8]

Experimental Protocol for Solubility Determination

The determination of equilibrium solubility is a fundamental experiment in physicochemical characterization. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (e.g., DMSO, Ethanol, Methanol)

  • Glass vials with screw caps

  • Thermostatic shaking water bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol: Isothermal Shake-Flask Method

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaking water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the vials for a predetermined period (e.g., 18-24 hours) to ensure the system reaches equilibrium.[5] Studies on related compounds suggest equilibrium can be achieved within this timeframe.[5]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 3-4 hours) to allow undissolved solid to settle.[9]

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid microparticles.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as:

      • UV-Vis Spectroscopy: Measure the absorbance at the compound's λmax (approx. 310 nm in ethanol) and calculate the concentration using a pre-established calibration curve.[10]

      • HPLC: Inject the sample onto an appropriate column (e.g., C18) and quantify the compound based on the peak area relative to a calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in desired units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G Workflow for Isothermal Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add Excess Solute (this compound) B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24h) B->C D Settle Undissolved Solid (e.g., 4h) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify Concentration (HPLC / UV-Vis) G->H I Calculate Solubility (Concentration x Dilution Factor) H->I

Caption: A flowchart of the isothermal shake-flask method.

References

4,7-Dihydroxycoumarin: A Technical Guide to its Melting Point and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 4,7-dihydroxycoumarin, focusing on its melting point and stability under various conditions. Understanding these parameters is critical for the handling, formulation, storage, and application of this compound in research and drug development.

Core Physicochemical Data

The melting point and stability profile are fundamental characteristics that influence the behavior and utility of a chemical compound.

Data Summary

The quantitative and qualitative data for this compound are summarized below.

ParameterValue / ObservationConditions
Melting Point 282 °CNot specified
Solid-State Stability Stable for extended periods when stored properly. For related coumarins, storage at +4°C, protected from light and moisture, is recommended for up to two years.[1] For powder form, storage at -20°C for up to 3 years is suggested.[2]Stored at low temperature, protected from light and moisture.
Solution Stability Susceptible to degradation. Storage at -80°C is recommended for up to 1 year.[2] For related compounds, storage at -20°C to -80°C is advised.[3]Dependent on solvent, pH, temperature, and light exposure.
pH Stability Unstable in alkaline aqueous solutions.[3] The lactone ring is susceptible to hydrolysis under basic conditions.[3] Studies on related dihydroxycoumarins show that fluorescence and sensing properties are pH-dependent, with better properties in lower pH.[4]Aqueous buffers of varying pH.
Thermal Stability Generally stable up to its melting point. Significant mass loss is expected at temperatures exceeding the melting point.[5]Inert atmosphere (e.g., Nitrogen).
Photostability Coumarin (B35378) derivatives are known to be photoreactive and can undergo photodegradation upon exposure to light, particularly UV radiation.[1]Exposure to light, especially UV.
Oxidative Stability The phenolic hydroxyl groups are susceptible to oxidation.[1] Degradation occurs in the presence of hydroxyl radicals (HO•) via mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF).[5]Advanced Oxidation Processes (AOPs).

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, leading to specific degradation pathways.

G cluster_factors Influencing Factors cluster_compound cluster_pathways Degradation Pathways & Products pH pH (especially alkaline) Coumarin This compound pH->Coumarin Light Light (UV Radiation) Light->Coumarin Temp Elevated Temperature Temp->Coumarin Oxidants Oxidizing Agents (e.g., HO•) Oxidants->Coumarin Hydrolysis Hydrolysis (Lactone Ring Opening) Coumarin->Hydrolysis Photo Photodegradation (e.g., Dimerization) Coumarin->Photo Thermal Thermal Degradation Coumarin->Thermal Oxidation Oxidation (Hydroxylated Derivatives, Quinones) Coumarin->Oxidation

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of the physicochemical properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

This protocol is adapted from a general method for determining the thermal properties of coumarin derivatives.[5]

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan. Crimp the pan with a lid.

  • Experimental Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Program: Heat from 25 °C to 300 °C.

    • Atmosphere: Inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram.

Forced Degradation Studies by High-Performance Liquid Chromatography (HPLC)

Forced degradation studies are crucial for understanding the intrinsic stability of a compound. This protocol provides a framework for assessing stability under various stress conditions.[1][3]

  • Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with the appropriate stress medium to a final working concentration.

  • Stress Conditions (run in parallel with a control sample protected from stress):

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat (e.g., at 60°C).

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and maintain at room temperature.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3% and maintain at room temperature.

    • Thermal Degradation: Heat the solution (e.g., at 60°C).

    • Photodegradation: Expose the solution to a controlled light source (e.g., UV lamp at 254 nm) in a photostability chamber.

  • Sample Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize acidic and basic samples before injection.

    • Analyze samples by a stability-indicating HPLC method.

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Detection: Monitor at the λmax of this compound.

  • Data Analysis: Quantify the remaining parent compound at each time point to determine the degradation rate.

Assessment of Oxidative Stability by Electron Paramagnetic Resonance (EPR) Spectroscopy

This protocol is designed to investigate the reaction mechanisms between this compound derivatives and hydroxyl radicals (HO•).[6][7]

  • Instrument: An X-band EPR spectrometer.

  • Reagents:

    • Phosphate (B84403) buffer (100 mM, pH 7.4).

    • Hydrogen peroxide (H₂O₂).

    • Ferrous sulfate (B86663) (FeSO₄).

    • Spin-trapping agent (e.g., DEPMPO).

    • Stock solution of this compound in DMSO.

  • Experimental Procedure:

    • Generate hydroxyl radicals in the phosphate buffer using the Fenton reaction (e.g., 1 mM H₂O₂ and 0.33 mM FeSO₄).

    • Add the spin-trapping agent to the reaction mixture.

    • Introduce the this compound solution to the system.

    • Transfer the reaction mixture to a capillary tube and place it in the EPR spectrometer.

    • Record the EPR spectra at room temperature.

  • Data Analysis: The reactivity of the compound towards HO• is determined by the relative decrease in the signal intensity of the spin-adduct compared to a control sample without the coumarin derivative. This provides insight into the radical scavenging activity.[8]

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV Lamp) Stock->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis (C18 Column) Neutralize->HPLC Quantify Quantify Remaining Parent Compound HPLC->Quantify

Caption: Workflow for forced degradation studies of this compound.

References

The Multifaceted Biological Activities of 4,7-Dihydroxycoumarin and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone secondary metabolites, are ubiquitously found in the plant kingdom and are renowned for their broad spectrum of pharmacological properties. Among these, 4,7-dihydroxycoumarin and its synthetic and natural derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable array of biological activities. These activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticoagulant effects, have positioned them as promising candidates for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals by presenting a consolidated view of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic and antiproliferative effects of this compound derivatives against various cancer cell lines.[1][2][3] The primary mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes such as tubulin polymerization.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A summary of reported IC₅₀ values against different cancer cell lines is presented below.

Derivative TypeCancer Cell LineIC₅₀ (µM)Reference
AcryloylcyanohydrazoneA549 (Lung Carcinoma)3.42 - 31.28[1]
AcryloylcyanohydrazoneHeLa (Cervical Cancer)3.42 - 31.28[1]
AcryloylcyanohydrazoneSKNSH (Neuroblastoma)3.42 - 31.28[1]
AcryloylcyanohydrazoneMCF7 (Breast Cancer)3.42 - 31.28[1]
AminophenolHCT-116 (Colon Cancer)Not Specified[2]
Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16)HL-60 (Leukemia)Not Specified[4]
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21)HL-60 (Leukemia)Not Specified[4]
Ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16)EJ (Bladder Carcinoma)Not Specified[4]
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21)EJ (Bladder Carcinoma)Not Specified[4]
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cell cycle phases.

  • Materials:

    • Cancer cell lines

    • This compound derivatives

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold) for fixation

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for a specific duration.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

This assay is used to determine if a compound interferes with the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence over time. Inhibitors of tubulin polymerization will prevent or reduce this increase.

  • Materials:

    • Purified tubulin

    • Tubulin polymerization buffer

    • GTP

    • Test compounds

    • A microplate reader capable of measuring absorbance or fluorescence at 37°C

  • Procedure:

    • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

    • Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin mixture to the wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance (at 340 nm) or fluorescence over time at 37°C.

Signaling Pathways and Experimental Workflows

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis A Seed Cancer Cells in 96-well plates B Treat with this compound Derivatives (various conc.) A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Tubulin Polymerization Assay B->E F Calculate IC50 Values C->F G Determine Cell Cycle Arrest D->G H Assess Tubulin Polymerization Inhibition E->H

Anticancer activity experimental workflow.

signaling_pathway_tubulin This compound\nDerivative (e.g., 8h) This compound Derivative (e.g., 8h) Tubulin Dimers Tubulin Dimers This compound\nDerivative (e.g., 8h)->Tubulin Dimers Inhibits Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Required for G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Tubulin polymerization inhibition pathway.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[2][5][6] Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
3-(1-(2-hydroxyphenyl)amino) ethylidene)-2,4-dioxochroman-7-yl acetateBacillus subtilis ATCC 6633Not Specified[2]
Various 4-hydroxycoumarin (B602359) derivativesGram-positive bacteria (Bacillus, Staphylococcus)Variable[5]
Compound 7fBacillus subtilis8[6]
Experimental Protocol for Antimicrobial Susceptibility Testing

This is a widely used method for determining the MIC of an antimicrobial agent.

  • Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the test compound. The MIC is the lowest concentration that shows no visible bacterial growth after incubation.

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • This compound derivatives

    • Standard antibiotic (positive control)

    • Inoculum of the test organism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well plate using MHB.

    • Prepare a standardized bacterial inoculum and dilute it to the final concentration for inoculation.

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • Visually inspect the plates for turbidity to determine the MIC.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound Derivatives C Inoculate microtiter plates A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antimicrobial susceptibility testing workflow.

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[2][7] Their antioxidant capacity is often linked to their ability to scavenge free radicals.

Experimental Protocol for Antioxidant Activity Assessment

This is a common and straightforward method for evaluating the antioxidant potential of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the radical scavenging activity.

  • Materials:

    • DPPH solution in methanol

    • This compound derivatives

    • Standard antioxidant (e.g., ascorbic acid)

    • Methanol

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

    • Add the DPPH solution to each concentration of the test compound and the standard.

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and the IC₅₀ value.

experimental_workflow_antioxidant cluster_reaction Reaction Mixture cluster_measurement Measurement cluster_calculation Data Analysis A Prepare various concentrations of This compound Derivatives B Add DPPH solution A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate % Scavenging Activity D->E F Determine IC50 Value E->F

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity

This compound and its derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[8][9]

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK IKK IKK LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 Upregulates This compound\nDerivative This compound Derivative This compound\nDerivative->MAPK Inhibits This compound\nDerivative->IKK Inhibits

Modulation of NF-κB and MAPK pathways.
Experimental Protocol for Anti-inflammatory Activity Assessment

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Materials:

    • Rats or mice

    • Carrageenan solution (1% in saline)

    • This compound derivatives

    • Standard anti-inflammatory drug (e.g., indomethacin)

    • Pletismometer or calipers to measure paw volume/thickness

  • Procedure:

    • Administer the test compounds and the standard drug to the animals (e.g., orally or intraperitoneally).

    • After a specific time, inject carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema compared to the control group.

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is famously associated with anticoagulant activity, with warfarin (B611796) being a prominent example.[10][11] This activity is primarily due to the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors.

Experimental Protocol for Anticoagulant Activity Assessment

The PT assay is a fundamental test to assess the extrinsic and common pathways of the coagulation cascade and is used to monitor oral anticoagulant therapy.

  • Principle: The time it takes for a clot to form in a plasma sample after the addition of thromboplastin (B12709170) and calcium is measured. Anticoagulants that interfere with the vitamin K-dependent clotting factors will prolong the PT.

  • Materials:

    • Citrated plasma from blood samples

    • Thromboplastin reagent with calcium

    • Coagulometer or a water bath and stopwatch

  • Procedure:

    • Collect blood in a tube containing sodium citrate (B86180) to prevent clotting.

    • Centrifuge the blood to obtain platelet-poor plasma.

    • Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

    • Add the thromboplastin reagent to the plasma and simultaneously start a timer.

    • Measure the time taken for a fibrin (B1330869) clot to form.

experimental_workflow_anticoagulant cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_result Result A Collect citrated blood sample B Centrifuge to obtain platelet-poor plasma A->B C Pre-warm plasma and thromboplastin reagent B->C D Mix plasma and reagent, start timer C->D E Measure time to clot formation D->E F Prothrombin Time (PT) in seconds E->F

Prothrombin Time (PT) assay workflow.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticoagulant agents is well-documented in the scientific literature. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutic agents for a variety of human diseases.

References

Unveiling the Anticancer Potential of 4,7-Dihydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticancer mechanisms of 4,7-dihydroxycoumarin and its derivatives. As a prominent scaffold in medicinal chemistry, coumarins have demonstrated a wide array of pharmacological activities. This document consolidates current research on this compound, focusing on its cytotoxic effects, induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. Detailed experimental protocols and visual representations of molecular interactions are provided to support further research and drug development in this promising area of oncology.

Core Anticancer Mechanisms of this compound

This compound and its synthetic derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cancer cell division cycle, and interfering with critical signaling cascades that promote tumor growth and survival.

Cytotoxicity Across Various Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in numerous studies, highlighting its broad-spectrum anticancer potential.

Table 1: Cytotoxicity (IC50) of this compound Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)
This compound-based acryloylcyanohydrazone derivative (8h)A549 (Lung)4.31 ± 0.04
This compound-based acryloylcyanohydrazone derivative (8h)HeLa (Cervical)5.14 ± 0.16
This compound-based acryloylcyanohydrazone derivative (8h)SKNSH (Neuroblastoma)6.09 ± 0.32
This compound-based acryloylcyanohydrazone derivative (8h)MCF-7 (Breast)3.42 ± 0.52
7,8-Dihydroxy-4-methylcoumarin (B1670369)K562 (Leukemia)42.4
7,8-Dihydroxy-4-methylcoumarinLS180 (Colon)25.2
7,8-Dihydroxy-4-methylcoumarinMCF-7 (Breast)25.1
7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h)MDA-MB-231 (Breast)7.51 ± 0.07
Coumarin (B35378)HeLa (Cervical)54.2
Induction of Apoptosis

This compound and its analogs have been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway. This is characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, particularly caspase-9 (initiator) and caspase-3 (executioner), which orchestrate the dismantling of the cell. Key observations include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the balance towards cell death.[1][2]

Cell Cycle Arrest

A crucial mechanism by which this compound derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest. Studies have demonstrated that these compounds can halt the cell cycle at various phases, notably the G0/G1 and G2/M phases.[3][4] For instance, a this compound-based acryloylcyanohydrazone derivative was found to induce G2/M phase arrest. This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The arrest of the cell cycle prevents cancer cells from replicating their DNA and dividing, thereby curbing tumor growth.

Modulation of Signaling Pathways

This compound and its derivatives have been found to interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Some coumarin derivatives have been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of downstream signaling that promotes tumor growth.[5][6]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is critical in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[7] Studies have shown that 7,8-dihydroxy-4-methylcoumarin can induce apoptosis through the partial inhibition of the ERK/MAPK signaling pathway.[8] Furthermore, derivatives have been observed to decrease the phosphorylation of ERK1/2 and JNK.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Processes This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits JNK JNK This compound->JNK Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation JNK->Apoptosis

Caption: Anticancer Signaling Pathways of this compound.

G cluster_workflow Experimental Workflow: Cytotoxicity & Apoptosis cluster_assays Assays CellCulture 1. Seed Cancer Cells in 96-well plates Treatment 2. Treat with this compound (various concentrations) CellCulture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation MTT_Assay 4a. MTT Assay (Cell Viability) Incubation->MTT_Assay Flow_Cytometry 4b. Flow Cytometry (Apoptosis/Cell Cycle) Incubation->Flow_Cytometry DataAnalysis 5. Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT_Assay->DataAnalysis Flow_Cytometry->DataAnalysis

Caption: General Experimental Workflow for In Vitro Studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound derivative

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for 24 to 72 hours.

    • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[11]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit

    • 1X Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Seed cells in a 6-well plate and treat with the desired concentration of the this compound derivative for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[13]

    • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and then probed with specific antibodies to detect the protein of interest.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.[14]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]

    • SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound and its derivatives represent a promising class of anticancer agents with multifaceted mechanisms of action. Their ability to induce cytotoxicity, trigger apoptosis, cause cell cycle arrest, and modulate critical oncogenic signaling pathways underscores their therapeutic potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to facilitate further preclinical and clinical development of these compounds as novel cancer therapies. Continued investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to fully realize their clinical utility.

References

The Antimicrobial Landscape of 4,7-Dihydroxycoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, coumarin (B35378) derivatives, a class of benzopyrone compounds, have garnered significant attention due to their broad spectrum of biological activities. This technical guide delves into the antimicrobial properties of a specific subclass, the 4,7-dihydroxycoumarin derivatives, providing a comprehensive overview of their activity against various pathogens, the methodologies used for their evaluation, and insights into their potential mechanisms of action.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of this compound derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria, as well as some fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. In some cases, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death, is also determined.

Recent studies have synthesized and evaluated various aminophenol derivatives of this compound, revealing a spectrum of activity. The results from a comprehensive study on a series of such derivatives are summarized below.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)[1]
Compound/DerivativeBacillus subtilis ATCC 6633Bacillus altitudinisBacillus pumilusBacillus cereusStaphylococcus aureus ATCC 25923Escherichia coli ATCC 25922Pantoea agglomerans
Derivative 1 31.2562.512562.5>1000>100062.5
Derivative 2 15.63125250125>1000>1000125
Derivative 3 31.25250500250>1000>1000250
Doxycycline 31.2512512512515.6315.6315.63

Note: The specific structures of derivatives 1, 2, and 3 correspond to the aminophenol derivatives synthesized in the cited study.[1]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)[1]
Compound/DerivativeCandida albicans ATCC 10231Aspergillus brasiliensis
Derivative 1 500250
Derivative 2 1000500
Derivative 3 >10001000
Ketoconazole 15.6331.25

These results indicate that while some derivatives show promising activity, particularly against Bacillus species, their efficacy can vary significantly depending on the specific chemical modifications and the target microorganism.[1] Notably, some 5,7-dihydroxycoumarin (B1309657) derivatives have exhibited potent activity against Staphylococcus aureus with MIC values as low as 2.5 µg/mL.[2]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of coumarin derivatives is believed to be multifactorial. While a complete picture of the signaling pathways is still under investigation, several key mechanisms have been proposed:

  • Disruption of the Bacterial Cell Membrane: A primary mode of action for many coumarin derivatives is the compromising of the bacterial cell membrane's integrity. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of DNA Gyrase: Some coumarin derivatives, particularly aminocoumarins like novobiocin, are potent inhibitors of bacterial DNA gyrase.[3] This enzyme is crucial for DNA replication, and its inhibition leads to a cessation of bacterial proliferation.

  • Induction of Oxidative Stress: There is evidence to suggest that some coumarin derivatives can induce the production of reactive oxygen species (ROS) within microbial cells. The resulting oxidative stress can damage cellular components such as proteins, lipids, and nucleic acids, contributing to the antimicrobial effect.

Further research is required to elucidate the specific signaling cascades and molecular targets of this compound derivatives.

Experimental Protocols

The evaluation of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The following are detailed methodologies commonly employed in the study of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal isolates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the microorganism from a fresh agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first well of a row, add a specific volume of the stock solution of the test compound to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. The last well typically serves as a growth control and contains no compound.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the test compound through an agar medium.

Materials:

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal isolates

  • Test compounds

  • Sterile cork borer or pipette tips

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Inoculated Plates:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of an agar plate to create a lawn of growth.

    • Allow the plate to dry for a few minutes.

  • Creation of Wells:

    • Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.

  • Application of Test Compounds:

    • Carefully pipette a known volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Incubation:

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Visualized Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound derivatives.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation Phase cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_end Analysis start Start prep_culture Prepare Microbial Culture (e.g., on Agar Plate) start->prep_culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate_plate Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate_plate prep_compound Prepare Stock Solution of This compound Derivative serial_dilution Perform Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution serial_dilution->inoculate_plate incubate_mic Incubate Plate (e.g., 37°C for 24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear Wells (MIC and higher concentrations) onto Agar read_mic->plate_mic incubate_mbc Incubate Agar Plates (e.g., 37°C for 24h) plate_mic->incubate_mbc read_mbc Read MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc end End: Report MIC & MBC Values read_mbc->end

Caption: Workflow for MIC and MBC Determination.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrable antimicrobial activity. Their efficacy, particularly against certain Gram-positive bacteria, warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the this compound scaffold influence the antimicrobial spectrum and potency.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these derivatives to facilitate rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising derivatives in animal models of infection to assess their therapeutic potential and safety profiles.

The development of new antimicrobial agents is a critical endeavor in modern medicine. The continued exploration of the chemical space occupied by this compound and its derivatives may yield novel drug candidates to combat the growing challenge of antimicrobial resistance.

References

An In-depth Technical Guide on the Putative Biosynthetic Pathway of 4,7-Dihydroxycoumarin in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins represent a diverse class of plant secondary metabolites with a wide array of pharmacological activities. Among these, 4,7-dihydroxycoumarin has garnered interest for its potential therapeutic applications. A comprehensive understanding of its biosynthesis is critical for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, starting from the general phenylpropanoid pathway. While the initial steps are well-established, the final hydroxylation step at the 4-position remains to be experimentally verified in plants. This document synthesizes the current knowledge, presents quantitative data from related pathways, outlines detailed experimental protocols for analysis and enzyme characterization, and provides visual diagrams of the metabolic route and experimental workflows.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the ubiquitous phenylpropanoid pathway, which converts L-phenylalanine into a variety of phenolic compounds.[1][2] The pathway likely proceeds through the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin).

Core Phenylpropanoid Pathway: L-Phenylalanine to p-Coumaroyl-CoA

The initial phase of the pathway involves the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para-position to yield p-coumaric acid.[1]

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A to form p-coumaroyl-CoA, a central precursor for numerous downstream metabolites.[3]

Formation of Umbelliferone (7-Hydroxycoumarin)

The pathway then diverges towards the formation of simple coumarins. The key step is the ortho-hydroxylation of the phenyl ring of p-coumaroyl-CoA, followed by lactonization:

  • p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): This enzyme is proposed to catalyze the hydroxylation of p-coumaroyl-CoA at the 2'-position.[1]

  • Lactonization: The resulting ortho-hydroxylated intermediate undergoes a spontaneous or enzyme-mediated trans-cis isomerization and subsequent intramolecular cyclization (lactonization) to form umbelliferone (7-hydroxycoumarin).[4]

Putative 4-Hydroxylation to Yield this compound

The final step in the proposed pathway is the hydroxylation of umbelliferone at the 4-position. While the specific enzyme responsible for this reaction in plants has not been definitively identified, it is hypothesized to be a cytochrome P450 monooxygenase (CYP450) , given the prevalence of these enzymes in catalyzing hydroxylation reactions in secondary metabolism.[5][6]

  • Putative 4-Hydroxylase (CYP450): This hypothetical enzyme would catalyze the introduction of a hydroxyl group at the C4 position of umbelliferone to produce this compound.

This compound Biosynthetic Pathway cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_coumarin_formation Coumarin (B35378) Core Formation cluster_final_step Putative Final Step L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL 2'-hydroxy-p-coumaroyl-CoA 2'-hydroxy-p-coumaroyl-CoA p-Coumaroyl-CoA->2'-hydroxy-p-coumaroyl-CoA C2'H Umbelliferone (7-hydroxycoumarin) Umbelliferone (7-hydroxycoumarin) 2'-hydroxy-p-coumaroyl-CoA->Umbelliferone (7-hydroxycoumarin) Lactonization This compound This compound Umbelliferone (7-hydroxycoumarin)->this compound Putative 4-Hydroxylase (CYP450)

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data

Specific enzyme kinetic data for the biosynthesis of this compound is not yet available in the literature. However, the following table summarizes representative kinetic parameters for enzymes involved in the general phenylpropanoid and coumarin biosynthetic pathways from various plant species. This data provides a quantitative context for the enzymatic reactions in the proposed pathway.

EnzymeSubstratePlant SourceKm (µM)Vmax (pkat/mg protein)Reference
Phenylalanine Ammonia-Lyase (PAL)L-PhenylalanineArabidopsis thaliana2801.67[7]
Cinnamate-4-Hydroxylase (C4H)trans-Cinnamic AcidArabidopsis thaliana1.30.14[7]
4-Coumarate-CoA Ligase (4CL)p-Coumaric AcidArabidopsis thaliana1811.7[7]
Cytochrome P450 (CYP2A6)CoumarinHuman (recombinant)0.5 - 2.54.5 (nmol/min/nmol P450)[8]
Cytochrome P450 (CYP1A1)7-EthoxycoumarinHuman (recombinant)141.1 (pmol/min/pmol P450)[9]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol describes a general method for the extraction of this compound from a plant matrix and its quantification using High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials

  • Plant material (e.g., leaves, roots), dried and powdered

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound analytical standard

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV or DAD detector

3.1.2. Procedure

  • Extraction:

    • Weigh 1 g of powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Sample Preparation:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient program, for example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 320 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound in methanol.

    • Inject the standards to generate a calibration curve.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol, Sonication Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration 0.45 µm filter HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification Calibration Curve

Figure 2: Experimental workflow for HPLC analysis.
Assay for Putative 4-Hydroxylase (CYP450) Activity

This protocol provides a general framework for an in vitro enzyme assay to screen for and characterize the putative 4-hydroxylase activity using umbelliferone as a substrate.

3.2.1. Materials

  • Microsomal protein fraction isolated from the plant of interest

  • Umbelliferone

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • This compound analytical standard

  • Acetonitrile (to stop the reaction)

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system as described in section 3.1.

3.2.2. Procedure

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Microsomal protein (e.g., 50-100 µg)

      • Umbelliferone (substrate, e.g., 10-100 µM)

  • Pre-incubation:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubation:

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the chosen temperature with gentle shaking.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the sample by HPLC (as described in section 3.1) to detect and quantify the formation of this compound.

Enzyme_Assay_Workflow Prepare Reaction Mixture Buffer + Microsomes + Umbelliferone Pre-incubation Pre-incubation Prepare Reaction Mixture->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add NADPH Incubation Incubation Initiate Reaction->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Add Acetonitrile Centrifugation Centrifugation Terminate Reaction->Centrifugation HPLC Analysis HPLC Analysis Centrifugation->HPLC Analysis Analyze Supernatant

Figure 3: Workflow for a putative 4-hydroxylase enzyme assay.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in nature is proposed to follow the general phenylpropanoid pathway to the key intermediate umbelliferone, followed by a putative 4-hydroxylation step catalyzed by a cytochrome P450 monooxygenase. While this pathway is scientifically plausible, the final step requires experimental validation. Future research should focus on the identification and characterization of the specific hydroxylase enzyme responsible for the conversion of umbelliferone to this compound in plants that produce this compound. The elucidation of this pathway will not only advance our fundamental understanding of coumarin biosynthesis but also open avenues for the metabolic engineering of plants and microorganisms for the enhanced production of this and other valuable bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydroxycoumarin is a significant heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its derivatives have demonstrated a wide range of pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed protocols for the synthesis of this compound, focusing on a modified Pechmann condensation approach, which is a cornerstone for the formation of the coumarin (B35378) nucleus. While the classic Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester, the synthesis of 4-hydroxycoumarins necessitates a variation using malonic acid or its derivatives.

Synthesis of this compound via Modified Pechmann Condensation

The synthesis of this compound is effectively achieved through the condensation of resorcinol (B1680541) with malonic acid in the presence of a dehydrating agent and catalyst. This method, while a variation of the classical Pechmann condensation, is a widely accepted route for producing 4-hydroxycoumarins.

Reaction Scheme

G resorcinol Resorcinol plus + resorcinol->plus malonic_acid Malonic Acid arrow -> malonic_acid->arrow plus->malonic_acid product This compound arrow->product catalyst [Catalyst/Dehydrating Agent] arrow->catalyst Heat

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The selection of catalyst and reaction conditions significantly influences the yield and purity of this compound. Below is a summary of various catalytic systems and their reported efficiencies for the synthesis of 4-hydroxycoumarins from phenols and malonic acid.

Catalyst SystemSubstratesTemperature (°C)Time (h)Yield (%)Reference
Phosphorus oxychloride (POCl₃) / Zinc chloride (ZnCl₂)Phenol, Malonic acid7012~64[1][2]
Eaton's Reagent (P₂O₅ in MeSO₃H)Phenol, Meldrum's acid--~75[1]
Polyphosphoric acid (PPA)Phenol, Meldrum's acid--~48[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the established reaction of phenols with malonic acid.

Protocol 1: Synthesis using Phosphorus Oxychloride and Zinc Chloride

This protocol is adapted from the general synthesis of 4-hydroxycoumarin (B602359).

Materials:

  • Resorcinol

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous zinc chloride (ZnCl₂)

  • Ice-water

  • Hydrochloric acid (HCl)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of resorcinol (1 equivalent) and malonic acid (1 equivalent).

  • Carefully add phosphorus oxychloride containing two equimolar amounts of anhydrous zinc chloride to the mixture. The addition should be done in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture at 70°C for 12 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it into a beaker of ice-water with vigorous stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathway of the synthesis and a general experimental workflow.

Pechmann_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Dehydration cluster_product Product Resorcinol Resorcinol Esterification Esterification of Phenolic -OH Resorcinol->Esterification MalonicAcid Malonic Acid MalonicAcid->Esterification Acylation Intramolecular Friedel-Crafts Acylation Esterification->Acylation Acid Catalyst Cyclization Ring Closure Acylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Mechanism of 4-hydroxycoumarin synthesis from a phenol and malonic acid.

Experimental_Workflow Start Start: Mix Resorcinol and Malonic Acid AddCatalyst Add Catalyst/Dehydrating Agent (e.g., POCl₃/ZnCl₂) Start->AddCatalyst Heat Heat Reaction Mixture (e.g., 70°C for 12h) AddCatalyst->Heat Cool Cool to Room Temperature Heat->Cool Quench Quench with Ice-Water Cool->Quench Precipitate Precipitation of Crude Product Quench->Precipitate Filter Filter and Wash Precipitate Precipitate->Filter Purify Recrystallize from Ethanol Filter->Purify End End: Pure this compound Purify->End

Caption: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry. Its antioxidant properties make it a subject of interest for conditions associated with oxidative stress.[3] Furthermore, it serves as a precursor for the synthesis of more complex coumarin derivatives with a wide array of biological activities. These derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4] The dihydroxy substitution pattern offers multiple sites for further chemical modification, allowing for the generation of diverse compound libraries for drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4,7-dihydroxycoumarin, a valuable scaffold in medicinal chemistry and drug development. The primary synthetic route discussed is the Pechmann condensation, a cornerstone method for coumarin (B35378) synthesis. While a specific, detailed protocol for the direct condensation of resorcinol (B1680541) with malonic acid to yield this compound is not extensively documented in readily available literature, this guide presents a generalized experimental protocol based on established Pechmann reaction principles. Additionally, a documented synthesis of the closely related 7-hydroxycoumarin from resorcinol and malic acid is provided as a reference.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₆O₄[1]
Molecular Weight 178.14 g/mol [1]
Appearance Solid[1]
Melting Point 275-280 °C[2]
CAS Number 1983-81-9[1]
¹H NMR (DMSO-d₆) See detailed spectral data section below.[2]
¹³C NMR (DMSO-d₆) See detailed spectral data section below.[2]
IR (KBr) See detailed spectral data section below.[3]

Experimental Protocols

Protocol 1: Generalized Pechmann Condensation for this compound Synthesis (Proposed)

This protocol outlines a plausible method for the synthesis of this compound by the acid-catalyzed condensation of resorcinol with malonic acid. This procedure is based on the general principles of the Pechmann condensation.

Materials:

  • Resorcinol

  • Malonic acid

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Ethanol

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine resorcinol (1.0 eq) and malonic acid (1.0-1.2 eq).

  • Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid to the flask with continuous stirring. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 80-100°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water.

  • Precipitation and Filtration: A solid precipitate of crude this compound should form. Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Expected Yield: The yield for this proposed reaction is not explicitly documented. Yields for Pechmann condensations can vary widely depending on the specific substrates and conditions, but yields in the range of 40-70% are often achievable.

Protocol 2: Synthesis of 7-Hydroxycoumarin via Pechmann Condensation (Reference)

This protocol describes a documented method for the synthesis of 7-hydroxycoumarin from resorcinol and malic acid, which may serve as a useful reference for the synthesis of related hydroxycoumarins.[4]

Materials:

  • Resorcinol

  • Malic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitrobenzene (B124822) or Nitrotoluene (optional, to improve yield and consistency)[4]

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer, thermometer, and reflux condenser, charge concentrated sulfuric acid.

  • Reactant Addition: Slowly add a mixture of resorcinol and malic acid to the stirred sulfuric acid. An exotherm will be observed.

  • Solvent Addition (Optional): Add nitrobenzene or nitrotoluene to the reaction mixture.[4]

  • Reaction: Heat the mixture to a temperature between 100-150°C for a sufficient time to complete the reaction.[4]

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: The crude 7-hydroxycoumarin can be purified by recrystallization. If nitrobenzene was used, it can be removed by steam distillation.[4]

Detailed Spectral Data

  • ¹H NMR (DMSO-d₆, chemical shifts in ppm): The spectrum is expected to show signals for the aromatic protons on the coumarin ring system and the hydroxyl protons. The proton at position 3 of the lactone ring is also a key feature.[2]

  • ¹³C NMR (DMSO-d₆, chemical shifts in ppm): The spectrum will show signals for the nine carbon atoms of the coumarin core, including the carbonyl carbon of the lactone, the carbons bearing the hydroxyl groups, and the other aromatic and vinylic carbons.[2]

  • IR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) stretching, the lactone carbonyl (C=O) stretching, and C=C stretching of the aromatic ring. A representative IR spectrum shows characteristic peaks for these functional groups.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the proposed Pechmann condensation.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Resorcinol Resorcinol Mixing Mixing Resorcinol->Mixing Malonic_Acid Malonic Acid Malonic_Acid->Mixing Acid_Catalysis Acid Catalysis (H₂SO₄ or PPA) Mixing->Acid_Catalysis Heating Heating (80-100°C) Acid_Catalysis->Heating Quenching Quenching (Ice Water) Heating->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product This compound Drying->Product

Caption: Generalized workflow for this compound synthesis.

Reaction Scheme

The following diagram illustrates the proposed chemical reaction for the synthesis of this compound.

reaction_scheme cluster_reactants Resorcinol Resorcinol arrow H₂SO₄ / Δ plus + Malonic_Acid Malonic Acid Product This compound arrow->Product

References

Synthesis of Novel 4,7-Dihydroxycoumarin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 4,7-dihydroxycoumarin derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer and antimicrobial properties.

Introduction

Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds widely distributed in nature and also accessible through synthetic routes.[1][2] Among them, this compound and its derivatives have emerged as a versatile scaffold for the development of new therapeutic agents.[3][4] These compounds have demonstrated a range of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5] This document outlines the synthesis of two promising classes of this compound derivatives: acryloylcyanohydrazones and aminophenol conjugates. Detailed experimental protocols for their synthesis, characterization, and biological evaluation are provided to facilitate further research and development in this area.

Synthesis of this compound Derivatives

Synthesis of this compound-based Acryloylcyanohydrazone Derivatives

This class of derivatives has shown potent antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and inhibiting tubulin polymerization.[3][5] The synthesis involves a multi-step process starting from this compound.

Experimental Protocol:

Step 1: Synthesis of 4,7-dihydroxy-3-acetylcoumarin

  • A mixture of this compound, glacial acetic acid, and phosphorus oxychloride (POCl3) is refluxed for 3 hours.[6]

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4,7-dihydroxy-3-acetylcoumarin.

Step 2: Synthesis of this compound-3-carbohydrazide

  • 4,7-dihydroxy-3-acetylcoumarin is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) for 4 hours.[6]

  • Upon cooling, the product crystallizes out of the solution.

  • The crystals are filtered, washed with cold ethanol, and dried to obtain this compound-3-carbohydrazide.

Step 3: Synthesis of Acryloylcyanohydrazone Derivatives (General Procedure)

  • To a solution of this compound-3-carbohydrazide in ethanol, an appropriate cyano-containing reactant and a catalytic amount of piperidine (B6355638) are added.[6]

  • The reaction mixture is refluxed for 3.5 hours.[6]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Synthesis of this compound Derivatives Modified with Aminophenols

These derivatives have been investigated for their cytotoxic and antimicrobial activities.[1][3] The synthesis is a straightforward condensation reaction.

Experimental Protocol:

  • A mixture of a previously synthesized 3-(1-aminoethylidene)-7-hydroxy-2H-chromene-2,4(3H)-dione derivative (0.002 mol) and a substituted aminophenol (0.002 mol) is refluxed in ethanol (50 ml) for 3 hours.[1]

  • The reaction progress is monitored by TLC using a toluene:acetone (7:3) solvent system.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.[1]

  • The resulting precipitate is filtered and air-dried.[1]

  • Purification is achieved by recrystallization from methanol.[1]

Characterization of Synthesized Compounds

The structure and purity of the synthesized this compound derivatives should be confirmed using a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, O-H, N-H, C=N).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Evaluation Protocols

In Vitro Anticancer Activity

4.1.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, SKNSH, MCF7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[7][8]

  • Compound Treatment: Prepare serial dilutions of the synthesized coumarin (B35378) derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

4.1.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with the synthesized compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.[11] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

4.1.3. Tubulin Polymerization Assay

This assay is used to determine if the synthesized compounds inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol).

  • Compound Addition: Add the synthesized coumarin derivative at various concentrations to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) can be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Monitoring Polymerization: Incubate the mixture at 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.[13]

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase.[13]

In Vitro Antimicrobial Activity

4.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth (e.g., Mueller-Hinton Broth).[5][14]

  • Serial Dilution: Prepare serial two-fold dilutions of the synthesized coumarin derivatives in the broth in a 96-well microtiter plate.[14]

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8h (Acryloylcyanohydrazone) A549 (Lung)4.31 ± 0.04[2]
HeLa (Cervical)5.14 ± 0.16[2]
SKNSH (Neuroblastoma)6.09 ± 0.32[2]
MCF7 (Breast)3.42 ± 0.52[2]
3a (Aminophenol) HCT-116 (Colon)>100[1]
MDA-MB-231 (Breast)>100[7]
HeLa (Cervical)>100[7]
3b (Aminophenol) HCT-116 (Colon)85.32 ± 2.14[1]
MDA-MB-231 (Breast)>100[7]
HeLa (Cervical)>100[7]
3c (Aminophenol) HCT-116 (Colon)62.45 ± 1.87[1]
MDA-MB-231 (Breast)>100[7]
HeLa (Cervical)>100[7]

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
3a (Aminophenol) Staphylococcus aureus250[1]
Bacillus subtilis125[1]
Escherichia coli>1000[1]
Pseudomonas aeruginosa>1000[1]
3b (Aminophenol) Staphylococcus aureus500[1]
Bacillus subtilis250[1]
Escherichia coli>1000[1]
Pseudomonas aeruginosa>1000[1]
3c (Aminophenol) Staphylococcus aureus1000[1]
Bacillus subtilis500[1]
Escherichia coli>1000[1]
Pseudomonas aeruginosa>1000[1]

Visualizations

Signaling Pathways

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition Coumarin_Derivative This compound Acryloylcyanohydrazone Derivative Tubulin αβ-Tubulin Dimers Coumarin_Derivative->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

egfr_pathway cluster_egfr Potential EGFR Signaling Inhibition Coumarin_Derivative This compound Derivative EGFR EGFR Coumarin_Derivative->EGFR Inhibits (Potential) Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by coumarin derivatives.

Experimental Workflow

experimental_workflow cluster_workflow General Experimental Workflow Start Start: Synthesis of This compound Derivatives Characterization Structural Characterization (FT-IR, NMR, MS) Start->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer Anticancer Activity (MTT, Cell Cycle, Tubulin Assay) Biological_Screening->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Biological_Screening->Antimicrobial Data_Analysis Data Analysis & Interpretation Anticancer->Data_Analysis Antimicrobial->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols: 4,7-Dihydroxycoumarin as a Fluorescent Probe for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin derivatives are a significant class of organic compounds widely recognized for their fluorescent properties and have been extensively developed as chemosensors for various analytes.[1][2] 4,7-Dihydroxycoumarin, belonging to this family, possesses an intrinsic fluorescence that can be modulated upon interaction with specific metal ions. The hydroxyl groups at the 4 and 7 positions can act as binding sites for metal ions, leading to changes in the compound's photophysical properties.

This document provides a comprehensive overview of the principles, protocols, and data interpretation for utilizing this compound and its closely related derivatives as fluorescent probes for metal ion detection. These probes are valuable tools in environmental monitoring and biological imaging due to their potential for high sensitivity and selectivity.[2]

Principle of Detection: Signaling Mechanisms

The detection of metal ions using dihydroxycoumarin-based probes typically relies on the modulation of the fluorophore's emission upon metal binding. The primary mechanism is often Chelation-Enhanced Fluorescence (CHEF).

Chelation-Enhanced Fluorescence (CHEF): In the free state, the this compound probe may exhibit weak fluorescence due to rotational and vibrational movements within the molecule that lead to non-radiative decay of the excited state. Upon binding a metal ion, a rigid complex is formed. This increased rigidity restricts intramolecular motions, which in turn minimizes non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity—a "turn-on" response.[3]

CHEF_Mechanism cluster_0 Binding Event cluster_1 Mechanism Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion (e.g., Al³⁺) l1 Complexation increases molecular rigidity. l2 Non-radiative decay pathways are suppressed. l3 Fluorescence emission is enhanced.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Data Presentation: Photophysical and Sensing Properties

Quantitative data for fluorescent probes is critical for evaluating their performance. While extensive data on the parent this compound is limited, the following tables summarize its known properties and the performance of structurally similar dihydroxycoumarin derivatives as metal ion sensors.

Table 1: Photophysical Properties of Dihydroxycoumarin Derivatives

CompoundExcitation (λ_ex)Emission (λ_em)Quantum Yield (Φ_f)SolventReference
6,7-Dihydroxycoumarin350 nm462 nm-Water[4][5]
4-Hydroxycoumarin derivs.~320-380 nm420-460 nmHighEthanol[1]
Coumarin-Thiourea derivs.~370 nm~450 nm-Acetonitrile[3]

Table 2: Performance Data of Coumarin-Based Probes for Metal Ion Detection

Probe DerivativeTarget IonDetection MechanismLimit of Detection (LOD)Binding StoichiometryReference
Coumarin-Se₂N ConjugateAg⁺PET Inhibition52 nM1:1[6]
4-Hydroxy-3-nitrocoumarinCu²⁺, Ni²⁺Fluorescence Quenching--[7]
Coumarin-based probeSn²⁺Chelation Enhanced Quenching3.89 µM-[8]
Coumarin-ThioureaHg²⁺CHEF-1:2[3]

Note: The performance of this compound itself may vary and should be experimentally determined.

Experimental Protocols

The following protocols provide a standardized methodology for the characterization and application of this compound as a fluorescent probe for metal ions.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis P1 Prepare Probe Stock (e.g., 1 mM in DMSO) P2 Prepare Metal Ion Stocks (e.g., 10 mM in H₂O) P1->P2 P3 Prepare Buffer Solution (e.g., 10 mM HEPES, pH 7.4) P2->P3 E1 Prepare working solution: Probe + Buffer P3->E1 E2 Record initial fluorescence (Blank Reading) E1->E2 E3 Add aliquots of metal ion solution E2->E3 E4 Incubate and record fluorescence spectrum E3->E4 A1 Plot Fluorescence vs. [Metal Ion] E4->A1 A2 Determine Selectivity A1->A2 A3 Calculate LOD A1->A3 A4 Determine Stoichiometry (Job's Plot) A1->A4

Caption: General experimental workflow for metal ion sensing.
Materials and Instrumentation

  • Reagents: this compound, Dimethyl sulfoxide (B87167) (DMSO, spectroscopic grade), Deionized water, Buffer (e.g., HEPES, pH 7.4), Nitrate or chloride salts of various metal ions (e.g., Al³⁺, Cu²⁺, Fe³⁺, Zn²⁺, Ni²⁺, Hg²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺).

  • Instrumentation: Spectrofluorometer, pH meter, Quartz cuvettes (1 cm path length).

Stock Solution Preparation
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO to make a 1 mM stock solution. Store this solution in the dark to prevent photodegradation.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water.

  • Buffer Solution (10 mM, pH 7.4): Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4.

Protocol 1: General Procedure for Metal Ion Detection
  • Prepare a working solution of the probe (e.g., 10 µM) by diluting the DMSO stock solution in the HEPES buffer. Note: The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Transfer 3 mL of the probe's working solution into a quartz cuvette.

  • Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum (this is the blank reading).

  • Sequentially add small aliquots of a specific metal ion stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

Protocol 2: Selectivity and Interference Study
  • Prepare a series of cuvettes, each containing 3 mL of the 10 µM probe solution in buffer.

  • To each cuvette, add a specific metal ion from the stock solutions to a final concentration of 5-10 equivalents (e.g., 50-100 µM).

  • Record the fluorescence spectrum for each sample.

  • Compare the fluorescence response of the target metal ion to that of other potentially interfering ions.

  • To test for interference, add an equivalent amount of the target metal ion to a solution already containing another metal ion and observe the change in fluorescence.

Protocol 3: Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte that can be reliably detected.

  • Measure the fluorescence intensity of a blank solution (probe in buffer only) at least 10 times and calculate the standard deviation (σ).[9]

  • Perform a fluorescence titration with very low concentrations of the target metal ion.

  • Plot the fluorescence intensity versus the metal ion concentration in the linear range.

  • Calculate the slope (k) of the linear portion of this plot.

  • The LOD is calculated using the formula: LOD = 3σ / k .[9][10]

Protocol 4: Determining Binding Stoichiometry (Job's Plot)

The Job's plot, or method of continuous variation, is used to determine the binding stoichiometry of the probe-metal complex.[11]

  • Prepare a series of solutions where the total molar concentration of the probe and the metal ion ([Probe] + [Metal]) is kept constant (e.g., 30 µM), but their mole fractions are varied.[12]

  • For example, prepare 11 solutions where the mole fraction of the probe varies from 0 to 1.0 in 0.1 increments.

  • Record the fluorescence intensity for each solution at the emission maximum.

  • Correct the fluorescence intensity by subtracting the intensity that would be present if no complexation occurred.

  • Plot the corrected fluorescence intensity against the mole fraction of the probe. The maximum of the plot corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometry (e.g., a maximum at 0.5 indicates a 1:1 stoichiometry).[11][12]

Jobs_Plot S1 Prepare equimolar stock solutions of Probe and Metal Ion S2 Create series of solutions with varying mole fractions (Probe:Metal) (e.g., 0:10, 1:9, ... 10:0) Total concentration is constant. S1->S2 S3 Measure fluorescence intensity for each solution S2->S3 S4 Plot ΔI (Intensity Change) vs. Mole Fraction of Probe S3->S4 S5 Identify maximum of the plot to determine stoichiometry S4->S5

Caption: Workflow for determining binding stoichiometry via Job's Plot.

Conclusion

This compound and its derivatives represent a versatile and effective platform for the development of fluorescent probes for metal ion detection.[2] Their synthesis is often straightforward, and their photophysical properties can be tuned through chemical modification. The protocols provided herein offer a standardized framework for the synthesis, evaluation, and application of these sensors, facilitating their use in diverse research fields from environmental science to cell biology. Careful optimization of experimental conditions remains crucial for obtaining reliable and reproducible results.

References

Application of 4,7-Dihydroxycoumarin in Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dihydroxycoumarin is a fluorescent molecule belonging to the coumarin (B35378) family. Coumarin derivatives are widely utilized in biological research as fluorescent probes due to their favorable photophysical properties, including sensitivity to the local microenvironment. While specific data for this compound in fluorescence microscopy is limited, its structural similarity to other well-characterized hydroxycoumarins, such as 6,7-dihydroxycoumarin (esculetin), suggests its potential as a valuable tool for cellular imaging. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, drawing upon data from structurally related compounds and general protocols for the coumarin class of fluorophores.

Physicochemical and Photophysical Properties

The photophysical properties of coumarin dyes are highly influenced by their chemical structure and the surrounding environment, such as solvent polarity and pH.[] Electron-donating groups, like the hydroxyl groups in this compound, generally enhance the fluorescence emission of the coumarin core.[2]

Table 1: Estimated Photophysical Properties of this compound

PropertyEstimated Value/CharacteristicNotes
Excitation Maximum (λex) ~350 - 390 nmHighly solvent and pH dependent. For 6,7-dihydroxycoumarin in water, an excitation maximum of ~350 nm has been reported.[3]
Emission Maximum (λem) ~450 - 500 nmExhibits a significant Stokes shift. The emission of 6,7-dihydroxycoumarin in water is around 467 nm.[3]
Stokes Shift Moderate to LargeA desirable property for fluorescence microscopy, minimizing self-quenching and improving signal-to-noise ratio.
Quantum Yield (Φ) Moderate to HighHydroxycoumarins can exhibit high quantum yields, though this is highly dependent on the environment.[2]
Solvatochromism ExpectedFluorescence properties are likely to be sensitive to solvent polarity.
pH Sensitivity ExpectedThe fluorescence of hydroxycoumarins is known to be pH-dependent, often with increased fluorescence in more alkaline conditions.[3]

Experimental Protocols

The following protocols are generalized for the use of coumarin derivatives in fluorescence microscopy and should be adapted and optimized for this compound and the specific cell type and experimental question.

Protocol 1: Live Cell Staining and Imaging

This protocol provides a general procedure for staining living cells with this compound.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides suitable for fluorescence microscopy

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) cell culture medium or live-cell imaging buffer to the desired final working concentration. A starting concentration range of 1-10 µM is recommended. It is advisable to perform a concentration series to determine the optimal concentration with minimal cytotoxicity.

  • Cell Preparation: Grow cells to 70-80% confluency on a glass-bottom dish or chamber slide.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove any residual serum.

  • Staining: Remove the PBS and add the freshly prepared working solution of this compound to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time may vary depending on the cell type and probe concentration.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths of this compound (e.g., a DAPI or "blue" filter set).

Live_Cell_Imaging_Workflow A Prepare Stock Solution (1-10 mM in DMSO) B Prepare Working Solution (1-10 µM in medium) A->B E Incubate with Probe (15-60 min, 37°C) B->E C Culture Cells (70-80% confluency) D Wash Cells (PBS) C->D D->E F Wash Cells (Imaging Buffer) E->F G Image with Fluorescence Microscope F->G

General workflow for live-cell staining and imaging.
Protocol 2: Fixed Cell Staining

This protocol is for staining cells that have been chemically fixed.

Materials:

  • This compound stock solution (as in Protocol 1)

  • Cells cultured on coverslips

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (optional): 0.1-0.5% Triton X-100 in PBS

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Gently wash the cells with PBS and then fix by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of this compound in PBS (1-10 µM). Incubate the fixed (and permeabilized) cells with the working solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image using a fluorescence microscope with appropriate filters.

Fixed_Cell_Staining_Workflow A Culture and Fix Cells (4% PFA) B Wash Cells (PBS) A->B C Permeabilize (Optional) (Triton X-100) B->C D Wash Cells (PBS) C->D E Stain with this compound (20-30 min) D->E F Wash Cells (PBS) E->F G Mount and Image F->G

Workflow for fixed cell staining.

Potential Applications and Considerations

  • Cellular Localization: Based on the properties of other coumarin derivatives, this compound may accumulate in specific subcellular compartments. Its lipophilicity will influence its distribution, with potential localization to membranes or lipid-rich structures.[4] Experimental co-localization studies with organelle-specific markers are necessary to determine its precise subcellular distribution.

  • pH Sensing: The fluorescence of hydroxycoumarins is often sensitive to pH.[3] This property could potentially be exploited to use this compound as a ratiometric or intensity-based fluorescent pH indicator for studying intracellular pH dynamics. The fluorescence emission of the closely related 6,7-dihydroxycoumarin in cancer cells has been shown to be closely related to intracellular pH.[3]

  • Cytotoxicity: It is crucial to assess the cytotoxicity of this compound at the desired working concentrations to ensure that observed cellular effects are not due to toxicity. Standard cell viability assays (e.g., MTT or LDH assays) are recommended.

Signaling Pathway Analysis

Currently, there is no direct evidence in the scientific literature of this compound being used as a fluorescent probe to directly visualize or quantify components of specific signaling pathways. However, its potential as a pH sensor could be indirectly applied to study signaling events that involve changes in intracellular pH. For instance, some cellular processes regulated by signaling pathways, such as apoptosis or autophagy, are associated with pH changes in specific organelles.

Potential_Application_Logic A This compound B pH-Sensitive Fluorescence A->B Exhibits C Cellular Imaging B->C Enables F Monitoring Signaling Events C->F Allows D Signaling Pathway Activation E Change in Intracellular pH D->E Induces E->F Correlates with

Logical relationship for potential indirect signaling analysis.

Conclusion

This compound holds promise as a fluorescent probe for various applications in fluorescence microscopy. While specific photophysical data and detailed application protocols are yet to be fully established, the information available for structurally similar coumarins provides a solid foundation for its use in cellular imaging. Researchers are encouraged to perform thorough characterization and optimization to fully explore the potential of this fluorophore in their specific experimental systems.

References

Application Note: Quantification of 4,7-Dihydroxycoumarin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,7-dihydroxycoumarin. While specific validated data for this compound is not extensively published, this document provides a comprehensive protocol based on established methods for structurally similar coumarin (B35378) derivatives. The described methodology is suitable for the determination of this compound in various matrices, such as in-process samples, finished products, and for purity assessment. The protocol includes details on sample and standard preparation, chromatographic conditions, and typical method validation parameters.

Introduction

This compound is a member of the coumarin family, a class of compounds recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and antioxidant activities. Accurate and precise quantification of this compound is essential for quality control in drug manufacturing, pharmacokinetic studies, and various research applications. This document presents a reliable HPLC method with UV detection, which is a common and effective technique for the analysis of coumarin compounds.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended for the separation of coumarin derivatives.[1]

  • Chemicals:

    • This compound reference standard (≥98% purity)

    • HPLC-grade methanol (B129727)

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid or acetic acid (analytical grade)

  • Labware: Volumetric flasks, analytical balance, micropipettes, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

The following table outlines the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods for similar coumarins and may require optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B, 5-20 min: 10-50% B, 20-25 min: 50-90% B, 25-30 min: 90% B (hold), 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Approximately 320-340 nm

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.[2]

Sample Preparation (from a solid matrix)
  • Accurately weigh 1 g of the powdered sample material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.[2]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for a validated HPLC method for coumarin analysis. These values are representative and should be established for the specific this compound method being validated.

Table 1: Calibration Curve and Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.1 - 50≥ 0.999

Table 2: Method Validation Parameters

ParameterTypical Value
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System UV_Detection UV Detection (~330 nm) HPLC_System->UV_Detection Quantification Quantification (Calibration Curve) UV_Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_relationship Method_Reliability Method Reliability Accuracy Accuracy Method_Reliability->Accuracy Precision Precision Method_Reliability->Precision Specificity Specificity Method_Reliability->Specificity Linearity_Range Linearity & Range Accuracy->Linearity_Range Precision->Linearity_Range Sensitivity Sensitivity Linearity_Range->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The HPLC method outlined in this application note provides a robust framework for the reliable quantification of this compound. The detailed protocols for sample preparation, standard preparation, and chromatographic conditions, along with the representative method validation data, offer a solid starting point for researchers and scientists. Adherence to these guidelines and proper method validation will ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.

References

Application Note: UHPLC-MS/MS Method for the Quantitative Analysis of 4,7-Dihydroxycoumarin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4,7-Dihydroxycoumarin is a naturally occurring hydroxycoumarin, a class of phenolic compounds found throughout the plant kingdom.[1] Like other coumarin (B35378) derivatives, it is of significant interest to researchers due to its potential pharmacological activities, which may include antioxidant, anti-inflammatory, and anticoagulant properties.[2] Accurate and sensitive quantification of this compound in complex matrices like plant extracts is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development.

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the extraction and quantification of this compound from plant materials.

Overall Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dried Plant Material p2 Grinding to Fine Powder p1->p2 p3 Solid-Liquid Extraction (e.g., Ultrasonic Bath) p2->p3 p4 Centrifugation & Filtration p3->p4 p5 Solvent Evaporation p4->p5 p6 Reconstitution in Mobile Phase p5->p6 a1 UHPLC Separation p6->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Quantification via Calibration Curve d1->d2 d3 Reporting Results d2->d3

Caption: Overall workflow for this compound analysis.

Experimental Protocols

Protocol: Sample Preparation from Plant Material

A robust extraction method is critical for the accurate quantification of this compound.[3] This protocol describes a general solid-liquid extraction procedure that can be optimized for specific plant matrices.

  • Grinding: Grind the dried plant material (e.g., leaves, roots, bark) into a fine powder (40-60 mesh) to maximize the surface area for extraction.[3]

  • Weighing: Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.[4]

  • Extraction:

    • Add 5 mL of a suitable solvent, such as 80% methanol (B129727) or acetonitrile.[3][4]

    • Perform an ultrasonic-assisted extraction (UAE) by sonicating the mixture for 30 minutes at room temperature.[3][4] Alternatively, maceration for 24 hours with occasional shaking can be used.[3]

  • Separation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the solid plant residue.[4]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.[4]

  • Concentration: Evaporate the solvent from the filtrate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.[3]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).[3] Vortex thoroughly to ensure complete dissolution.

Protocol: UHPLC-MS/MS Analysis

This method provides high sensitivity and selectivity for analyzing complex plant extracts.[3]

Table 1: UHPLC-MS/MS Instrumental Parameters

Parameter Setting
UHPLC System
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer.[4]
Column C18 Column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).[4]
Mobile Phase A 0.1% Formic Acid in Water.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[4]
Flow Rate 0.4 mL/min.[4]
Column Temperature 40 °C.[4][5]
Injection Volume 2 µL.[4]
Gradient Elution 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (10% B)
Mass Spectrometer
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode.
Scan Type Multiple Reaction Monitoring (MRM).[4]
MRM Transition Precursor Ion [M-H]⁻: m/z 177.0 → Product Ion: m/z 133.0 (Loss of CO₂)
Capillary Voltage -3.0 kV
Gas Temperature 350 °C

| Gas Flow | 10 L/min |

Note: The choice of ESI mode (positive or negative) and MRM transitions should be optimized by direct infusion of a this compound standard. Negative mode is often effective for hydroxylated compounds.[6] The fragmentation of coumarins typically involves the loss of CO or CO₂.[7]

Quantitative Data and Method Validation

For reliable quantification, the analytical method must be validated according to standard guidelines. Key validation parameters are summarized below. The following values are representative for coumarin analysis and should be experimentally determined during method validation.[3][4]

Table 2: Typical Method Validation Parameters for Coumarin Analysis

Parameter Representative Value Description
Linearity Range 0.5 - 500 ng/mL The concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.998 A measure of the goodness of fit for the linear regression of the calibration curve.
Limit of Detection (LOD) ~0.1 ng/mL The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.5 ng/mL The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery %) 95% - 105% The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

| Precision (RSD %) | < 5% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Data Analysis and Processing

The workflow for processing the raw data obtained from the UHPLC-MS/MS system is crucial for generating accurate quantitative results.

G d1 Acquire Raw Data (MRM Chromatograms) d2 Integrate Peak Area for This compound d1->d2 d4 Calculate Concentration in Sample Extracts d2->d4 d3 Generate Calibration Curve (Peak Area vs. Concentration) d3->d4 d5 Normalize by Sample Weight and Report Final Concentration d4->d5

Caption: Workflow for quantitative data analysis.

Biological Relevance and Signaling Pathways

Closely related dihydroxycoumarins have demonstrated significant biological activities by modulating key intracellular signaling pathways.[8] For instance, 5,7-Dihydroxycoumarin has been shown to inhibit pro-inflammatory pathways like the NF-κB pathway.[8] Understanding these mechanisms is vital for drug development. While the specific pathways modulated by this compound require further investigation, it is plausible that it shares similar targets.

The diagram below illustrates a potential mechanism of action where this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

G cluster_pathway Potential NF-κB Pathway Inhibition stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα Degradation ikk->ikb nfk_act NF-κB Release & Nuclear Translocation ikb->nfk_act gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6) nfk_act->gene_exp compound This compound compound->ikk Inhibition

Caption: Potential inhibition of the NF-κB pathway.

References

Application Note: Validated HPLC Method for the Quantification of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Research & Development and Quality Control

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of 4,7-dihydroxycoumarin. The described method is suitable for the analysis of this compound in various matrices for research, quality control, and drug development purposes. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness.[1][2][3][4][5]

Introduction

This compound is a naturally occurring phenolic compound belonging to the coumarin (B35378) class of secondary metabolites.[6][7] Coumarin and its derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[7][8] Accurate and reliable quantification of this compound is crucial for its development as a potential therapeutic agent and for the quality control of related products. This document provides a detailed protocol for a validated reverse-phase HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust HPLC method.

PropertyValue
Chemical FormulaC₉H₆O₄
Molecular Weight178.14 g/mol [6]
IUPAC Name4,7-dihydroxychromen-2-one[6]
AppearanceSolid[6]
Melting Point282 °C[6]
SolubilitySoluble in methanol, ethanol, and DMSO.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 40 60
    20 40 60
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a sufficient amount of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the mixture to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][4][5] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample matrix. The chromatograms were examined for any interfering peaks at the retention time of this compound. The method is considered specific if no significant interference is observed.

Linearity and Range

The linearity of the method was determined by injecting a series of at least six concentrations of this compound (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix at three different concentration levels (low, medium, and high).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
Low109.8598.51.2
Medium5050.45100.90.8
High9089.2899.20.5
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability0.65%≤ 2%
Intermediate Precision1.12%≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of 3, and LOQ is the concentration that yields an S/N of 10.

ParameterValue
LOD0.2 µg/mL
LOQ0.7 µg/mL
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariation%RSD of Peak Area
Flow Rate± 0.1 mL/min< 2%
Column Temperature± 2°C< 2%
Mobile Phase Composition± 2% Organic< 2%

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_optim Optimization cluster_val Validation A Define Analytical Target Profile B Review Physicochemical Properties A->B C Select Column and Initial Mobile Phase B->C D Optimize Mobile Phase Composition (Gradient) C->D E Optimize Flow Rate and Column Temperature D->E F Optimize Detection Wavelength E->F G Perform System Suitability Tests F->G H Validate Method (ICH Guidelines) G->H I Final Validated Method H->I

Caption: Workflow for HPLC method development and validation.

HPLC_Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Precision LOD->LOQ

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The developed and validated HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. The method meets the requirements of the ICH guidelines and is suitable for routine analysis in a quality control or research and development environment.

References

Application Notes: 4,7-Dihydroxycoumarin Derivatives as Versatile Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) and its derivatives represent a significant class of fluorophores widely utilized in biological research and drug development.[1][2] These compounds are characterized by their intrinsic π-conjugated systems, which give rise to their unique photophysical properties.[3] Typically, coumarin dyes are excited by ultraviolet (UV) to blue light and exhibit fluorescence in the blue-to-green region of the spectrum (~410 to 470 nm).[4] Their relatively small size is advantageous as it minimizes potential steric hindrance or interference with the biological activity of the labeled molecule.[5]

Among the broader coumarin family, 4,7-dihydroxycoumarin and its derivatives are notable for their utility as fluorescent labels and probes.[6][7] The hydroxyl groups at the 4 and 7 positions can be synthetically modified to introduce reactive moieties, enabling covalent attachment to biomolecules, or to create chemosensors that respond to specific analytes.[8][9] A prominent example is 7-Hydroxycoumarin-4-acetic acid (HCA), which can be readily converted into an amine-reactive succinimidyl ester for labeling proteins and peptides.[10][11][12] These derivatives are valuable tools for fluorescence microscopy, enzyme activity assays, and biosensing applications.[13][14][15][16][17]

Photophysical Properties of Representative Derivatives

The fluorescence properties of coumarin derivatives are influenced by their substitution pattern and the local microenvironment, such as solvent polarity and pH.[14][18] The data below provides a summary of the key spectral properties for relevant this compound derivatives.

Derivative NameCommon AbbreviationExcitation Max (λex)Emission Max (λem)Solvent/ConditionsKey Application
7-Hydroxycoumarin-4-acetic acidHCA360 nm[10]450 nm[10]DMSOBiomolecule Labeling[10]
6,7-DihydroxycoumarinEsculetin (B1671247)350 nm[19][20]462 nm[19][20]Aqueous SolutionFluorescent Probe[19][20]
General Coumarin Dyes-UV to BlueBlue-to-Green[5]VariesLabeling, Probes[4]
Key Derivatives and Applications

The most common strategy for labeling proteins and other biomolecules with coumarin dyes involves targeting primary amines (e.g., the ε-amino groups of lysine (B10760008) residues and the N-terminus).[5] For this purpose, the carboxylic acid group of 7-Hydroxycoumarin-4-acetic acid (HCA) is activated, typically as an N-hydroxysuccinimide (NHS) ester. This HCA-NHS ester readily reacts with primary amines under mild alkaline conditions to form a stable, covalent amide bond, yielding a blue-fluorescent conjugate.[5][12]

Caption: Logical relationship of this compound derivatives for labeling.

Dihydroxy-substituted coumarins, such as esculetin (6,7-dihydroxycoumarin), can function as fluorescent probes.[14][16][17] Their fluorescence intensity can be significantly enhanced or quenched upon interaction with specific analytes, including radicals or in response to changes in intracellular pH.[14][17] This "turn-on" or "turn-off" sensing mechanism is often based on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that are modulated by analyte binding.[9]

Caption: General mechanism of a "turn-on" coumarin-based fluorescent probe.

Protocols

Protocol 1: Covalent Labeling of Proteins using HCA-NHS Ester

This protocol describes a general procedure for labeling proteins with an amine-reactive this compound derivative. Optimization may be required depending on the specific protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, HEPES, pH 7.5-8.5)

  • 7-Hydroxycoumarin-4-acetic acid, succinimidyl ester (HCA-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography, SEC) equilibrated with storage buffer (e.g., PBS)

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the protein to 1-5 mg/mL in a suitable amine-free buffer.

  • Prepare Dye Stock Solution: Allow the vial of HCA-NHS to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] Mix well by vortexing. This solution should be prepared fresh and protected from moisture.

  • Perform Labeling Reaction: a. Calculate the required volume of the dye stock solution. A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[5] b. While gently stirring the protein solution, add the calculated volume of HCA-NHS stock solution dropwise. c. Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted HCA-NHS. Incubate for an additional 30 minutes at room temperature.[5]

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column.[5] a. The first colored band to elute is typically the labeled protein conjugate.[5] b. Collect the fractions containing the purified conjugate.

  • Determine Degree of Labeling (DOL): a. The DOL (average number of dye molecules per protein) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~360 nm (for the coumarin dye). b. The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.

Workflow A 1. Prepare Reagents - Protein in Amine-Free Buffer - HCA-NHS in DMSO B 2. Labeling Reaction - Add HCA-NHS to Protein (10:1 Molar Ratio) - Incubate 1h, RT, Dark A->B C 3. Quench Reaction - Add Tris Buffer - Incubate 30 min B->C D 4. Purify Conjugate - Size-Exclusion Chromatography C->D E 5. Characterize - Measure Absorbance (A280, A360) - Calculate Degree of Labeling (DOL) D->E F 6. Store Conjugate - 4°C or -20°C - Protect from Light E->F

Caption: Experimental workflow for protein labeling with an HCA-NHS ester.
Protocol 2: Analyte Detection with a Dihydroxycoumarin Probe

This protocol provides a general framework for using a dihydroxycoumarin derivative as a fluorescent "turn-on" probe for analyte detection in a cuvette-based assay.

Materials:

  • Dihydroxycoumarin probe (e.g., Esculetin)

  • Anhydrous DMSO or appropriate solvent for stock solution

  • Assay buffer (chosen to maintain analyte and probe stability and activity)

  • Analyte of interest

  • Spectrofluorometer

Procedure:

  • Prepare Probe Stock Solution: Prepare a concentrated stock solution of the dihydroxycoumarin probe (e.g., 1-10 mM) in DMSO.

  • Prepare Working Solutions: a. Dilute the probe stock solution to the final desired working concentration (e.g., 1-10 µM) in the assay buffer.[9] b. Prepare a solution of the analyte in the assay buffer.

  • Measure Baseline Fluorescence: a. Transfer the probe working solution to a quartz cuvette. b. Place the cuvette in the spectrofluorometer. c. Set the excitation wavelength (e.g., 350 nm for Esculetin) and record the fluorescence emission spectrum over the expected range (e.g., 400-600 nm).[9] This is the baseline fluorescence (F₀).

  • Initiate Reaction: Add a specific volume of the analyte solution to the cuvette containing the probe. Mix gently but thoroughly.

  • Measure Fluorescence Change: a. Immediately after adding the analyte, or after a specified incubation period, record the emission spectrum again under the same instrument settings. b. Continue to take measurements at time intervals if monitoring a reaction kinetically.

  • Data Analysis: a. Quantify the change in fluorescence intensity at the emission maximum wavelength (F). b. The fluorescence response can be expressed as a fold-change (F/F₀) or as a percentage increase. c. For quantitative analysis, generate a calibration curve by measuring the fluorescence response at various analyte concentrations.

References

Application Notes and Protocols for Derivatization with 4,7-Dihydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of 4,7-dihydroxycoumarin derivatives as fluorescent labeling agents. The primary application detailed is the pre-column derivatization of carboxylic acids for enhanced detection in High-Performance Liquid Chromatography (HPLC).

Principle of Derivatization

Many organic molecules, including carboxylic acids, lack a native chromophore or fluorophore, which makes their detection by UV-Vis or fluorescence detectors in HPLC challenging and often results in poor sensitivity.[1] To overcome this limitation, a fluorescent tag can be covalently attached to the analyte of interest in a process called derivatization.

Coumarin (B35378) derivatives, such as 4-(chloromethyl)-7-hydroxycoumarin, are excellent fluorescent labeling reagents.[1][2] The derivatization reaction typically involves a nucleophilic substitution where the analyte (e.g., a carboxylate anion) attacks an electrophilic site on the coumarin derivative.[1][3] This reaction forms a stable, highly fluorescent product that can be easily separated and detected with high sensitivity.[1][3]

The use of a catalyst, such as a crown ether, and a weak base can facilitate this reaction.[1] The resulting derivative exhibits the strong fluorescence characteristic of the coumarin moiety, enabling sensitive detection and quantification of the target analyte.[1]

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid with 4-(Chloromethyl)-7-hydroxycoumarin

This protocol outlines a general procedure for the derivatization of carboxylic acids using 4-(chloromethyl)-7-hydroxycoumarin for subsequent HPLC analysis with fluorescence detection.

Materials and Reagents:

  • Derivatization Reagent: 4-(Chloromethyl)-7-hydroxycoumarin

  • Carboxylic Acid Standards or Samples

  • Solvent: Acetonitrile (B52724) or Acetone (HPLC grade, anhydrous)[1]

  • Base Catalyst: Anhydrous Potassium Carbonate (K₂CO₃)[1]

  • Phase-Transfer Catalyst: 18-Crown-6[1]

  • Standard laboratory glassware: reaction vials, pipettes, etc.

  • Heating block or water bath[1]

  • Vortex mixer

  • Centrifuge

Preparation of Solutions:

  • Carboxylic Acid Standard/Sample Solution: Prepare a stock solution of the carboxylic acid standard or sample in the derivatization solvent (e.g., 1 mg/mL in acetonitrile).[1]

  • 4-(Chloromethyl)-7-hydroxycoumarin Solution: Prepare a solution of the derivatization reagent in the same solvent (e.g., 2 mg/mL in acetonitrile). The molar ratio of the derivatization reagent to the carboxylic acid should be in excess (typically 2-5 fold).[1]

  • 18-Crown-6 (B118740) Solution: Prepare a solution of the crown ether in the derivatization solvent (e.g., 1 mg/mL in acetonitrile).[1]

Derivatization Procedure:

  • To a reaction vial, add the following:

    • 100 µL of the carboxylic acid standard or sample solution.[1]

    • 200 µL of the 4-(chloromethyl)-7-hydroxycoumarin solution.[1]

    • 100 µL of the 18-crown-6 solution.[1]

  • Add approximately 2-5 mg of anhydrous potassium carbonate to the vial.[1]

  • Cap the vial tightly and vortex the mixture for 30 seconds.[1]

  • Heat the reaction mixture at 70-80°C for 60-90 minutes in a heating block or water bath.[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Centrifuge the vial to pellet the potassium carbonate.[1]

  • Transfer the supernatant to a clean vial for HPLC analysis. The sample can be injected directly or diluted with the mobile phase if necessary.[1]

HPLC Analysis Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the coumarin derivative. For derivatives of 7-hydroxy-4-methylcoumarin, typical wavelengths are in the range of λex ≈ 322 nm and λem ≈ 395 nm.[4]

Data Presentation

The following table summarizes typical experimental parameters and performance characteristics for the derivatization of carboxylic acids with coumarin-based reagents.

ParameterValue/RangeReference
Derivatization Reagent 4-(Chloromethyl)-7-hydroxycoumarin[1]
Target Analyte Carboxylic Acids[1][3]
Reaction Solvent Acetonitrile or Acetone (anhydrous)[1]
Catalysts 18-Crown-6, K₂CO₃[1]
Reaction Temperature 70-80°C[1]
Reaction Time 60-90 minutes[1]
HPLC Column C18 Reversed-Phase[4]
Excitation Wavelength (λex) ~322 nm[3][4]
Emission Wavelength (λem) ~395 nm[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_solutions Prepare Solutions (Analyte, Reagent, Catalyst) mix_reagents Mix Reagents in Vial prep_solutions->mix_reagents vortex Vortex Mixture mix_reagents->vortex heat Heat at 70-80°C (60-90 min) vortex->heat cool Cool to Room Temp. heat->cool centrifuge Centrifuge cool->centrifuge transfer Transfer Supernatant centrifuge->transfer hplc HPLC-Fluorescence Analysis transfer->hplc data Data Acquisition and Quantification hplc->data

Caption: General workflow for carboxylic acid derivatization and analysis.

Caption: Derivatization of a carboxylic acid with a coumarin reagent.

References

Unlocking the Potential of 4,7-Dihydroxycoumarin Derivatives: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, computational techniques are paramount in accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a powerful in silico tool, has emerged as a cornerstone in predicting the binding affinities and interaction patterns of small molecules with biological targets. This document provides detailed application notes and protocols for conducting molecular docking studies on 4,7-dihydroxycoumarin derivatives, a class of compounds renowned for their diverse pharmacological activities. These guidelines are tailored for researchers, scientists, and drug development professionals to facilitate their exploration of this promising scaffold.

Introduction to this compound Derivatives

This compound and its derivatives are a significant class of naturally occurring and synthetic compounds that have demonstrated a wide array of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Their therapeutic potential stems from their ability to interact with various biological targets, thereby modulating key signaling pathways implicated in disease pathogenesis. Molecular docking studies are instrumental in elucidating these interactions at a molecular level, providing crucial insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

Data Presentation: Quantitative Analysis of Binding Affinities

The following table summarizes the binding affinities of various this compound derivatives against several key protein targets, as determined by molecular docking studies. Binding energy, typically reported in kcal/mol, is a quantitative measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger binding affinity.

Derivative Name/StructureTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
(E)-3-(1-((2-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetateEpidermal Growth Factor Receptor (EGFR)3W2O-8.2[1]
(E)-3-(1-((3-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetateEpidermal Growth Factor Receptor (EGFR)3W2O-8.1[1]
(E)-3-(1-((4-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetateEpidermal Growth Factor Receptor (EGFR)3W2O-7.9[1]
4-hydroxycoumarin-dopamineCarbonic Anhydrase IX--43.7 kJ/mol (-10.44 kcal/mol)[2]
4-hydroxycoumarin-3-methoxytyramineCarbonic Anhydrase IX--42.1 kJ/mol (-10.06 kcal/mol)[2]
4-hydroxycoumarin derivative 4gCyclin-dependent kinase 8 (CDK-8)--6.8[3]
4-hydroxycoumarin derivative 4hCyclin-dependent kinase 8 (CDK-8)--6.8[3]

Note: Direct comparison of binding energies across different studies should be approached with caution due to variations in docking software, scoring functions, and computational parameters.

Experimental Protocols for Molecular Docking

A standardized and rigorous protocol is essential for obtaining reliable and reproducible results in molecular docking simulations. The following sections outline a detailed methodology for performing molecular docking studies with this compound derivatives.

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the protein structure.

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field such as CHARMM or AMBER.

    • Repair any missing residues or atoms in the protein structure using modeling software.

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of the this compound derivative can be sketched using chemical drawing software like ChemDraw or obtained from databases such as PubChem.

  • 3D Conversion and Optimization:

    • Convert the 2D structure into a 3D conformation.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Generate multiple conformers if the ligand is flexible to ensure a thorough exploration of its conformational space.

  • Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligand, which is a critical step for accurate scoring of the docked poses.

Protocol 3: Molecular Docking Simulation
  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or through binding site prediction algorithms. Define a grid box that encompasses the entire binding site.

  • Docking Execution:

    • Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the prepared protein and ligand files as input.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Initiate the docking run. The software will systematically explore different orientations and conformations of the ligand within the protein's binding site.

  • Analysis of Results:

    • The docking results will provide a set of docked poses for the ligand, ranked by their binding energies or docking scores.

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, using software like PyMOL or Discovery Studio.

Mandatory Visualizations

To visually represent the complex processes involved in molecular docking and the biological pathways modulated by this compound derivatives, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Target_Prep Target Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Gen Binding Site Identification & Grid Generation Target_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Clustering & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Lead_Opt Lead Optimization Interaction_Analysis->Lead_Opt

General workflow of a molecular docking study.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin (B35378) This compound Derivatives (e.g., Esculetin) Keap1 Keap1 Coumarin->Keap1 Direct Binding & Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nucleus Nucleus Nrf2_n->ARE Binding

Modulation of the Nrf2 signaling pathway.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stimuli Pro-inflammatory Stimuli (e.g., LPS) ERK ERK Stimuli->ERK p38 p38 Stimuli->p38 JNK JNK Stimuli->JNK Coumarin 6,7-dihydroxy-4-methylcoumarin Coumarin->ERK Inhibits Phosphorylation Coumarin->p38 Inhibits Phosphorylation Inflammation Pro-inflammatory Gene Expression ERK->Inflammation p38->Inflammation JNK->Inflammation

Inhibition of the MAPK signaling pathway.

Signaling Pathways Modulated by this compound Derivatives

Molecular docking studies, in conjunction with experimental data, have revealed that this compound derivatives can modulate several critical signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Certain coumarin derivatives, such as esculetin (B1671247) (6,7-dihydroxycoumarin), have been shown to directly bind to Keap1.[4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of various antioxidant and cytoprotective enzymes.[4]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in inflammation. Studies have demonstrated that derivatives like 6,7-dihydroxy-4-methylcoumarin can inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK) and p38.[5] By attenuating the activation of these kinases, these coumarin derivatives can suppress the downstream production of pro-inflammatory mediators, thereby exerting their anti-inflammatory effects.

Conclusion

The application of molecular docking to the study of this compound derivatives offers a powerful and efficient approach to understanding their therapeutic potential. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this computational tool. By elucidating the molecular interactions and signaling pathways involved, these in silico studies will undoubtedly pave the way for the development of novel and more effective drugs based on the versatile this compound scaffold.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Dihydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have garnered significant interest for their diverse pharmacological properties, including anticancer activities.[1] Dihydroxycoumarins, in particular, have demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines.[2][3] While this document focuses on the methodologies for assessing the cytotoxicity of 4,7-Dihydroxycoumarin, much of the available literature and data pertains to its closely related isomers, such as 5,7-Dihydroxycoumarin (Esculetin) and 6,7-Dihydroxycoumarin (Aesculetin). The protocols and data presented herein provide a comprehensive framework for evaluating the in vitro cytotoxic potential of this class of compounds.

The primary mechanism of action for the cytotoxicity of dihydroxycoumarins appears to be the induction of apoptosis, often mediated through the modulation of key signaling pathways.[4] These compounds have been shown to preferentially target cancer cells, highlighting their potential for further investigation in oncology drug development.[2] Accurate and standardized in vitro assays are critical for determining the potency (e.g., IC50 values), selectivity, and mechanisms of action of these compounds. This guide details the protocols for three fundamental cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.

Potential Mechanism of Action: Induction of Apoptosis

Studies on dihydroxycoumarin derivatives suggest their cytotoxic effects are often exerted by inducing apoptosis through the intrinsic (mitochondrial) pathway. This process involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2][5] An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[1][2]

G DHC Dihydroxycoumarin Bcl2 Bcl-2 (Anti-apoptotic) Downregulation DHC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Up-regulation DHC->Bax Promotes Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Culture 1. Cell Culture (Select & grow cells) Seed 2. Seed Cells (Plate cells for assay) Culture->Seed Treat 4. Cell Treatment (Add compound to cells) Seed->Treat Compound 3. Compound Prep (Prepare serial dilutions) Compound->Treat Incubate 5. Incubation (e.g., 24, 48, 72h) Treat->Incubate Assay 6. Perform Assay (MTT, LDH, Annexin V) Incubate->Assay Read 7. Data Acquisition (e.g., Plate Reader) Assay->Read Analyze 8. Data Analysis (Calculate IC50) Read->Analyze G start Seed cells in 96-well plate (1-5 x 10⁴ cells/well) treat Treat with this compound (various concentrations) start->treat incubate Incubate for desired time (e.g., 24-72h) treat->incubate add_mtt Add MTT solution (0.5 mg/mL) Incubate for 3-4h incubate->add_mtt formazan (B1609692) Purple formazan crystals form in viable cells add_mtt->formazan solubilize Remove medium & add solubilizing agent (e.g., DMSO) formazan->solubilize read Read absorbance (~570 nm) solubilize->read G start Prepare cell plate as in MTT (include max & spontaneous release controls) treat Treat with this compound and incubate start->treat supernatant Centrifuge plate (optional) Transfer supernatant to new plate treat->supernatant add_reagent Add LDH reaction mixture (Substrate + Dye) supernatant->add_reagent incubate_rt Incubate at room temperature (20-30 min), protected from light add_reagent->incubate_rt stop Add Stop Solution (optional, depending on kit) incubate_rt->stop read Read absorbance (~490 nm) stop->read G start Seed cells in 6-well plate and treat with compound harvest Harvest cells (trypsinization) Wash with cold PBS start->harvest resuspend Resuspend in 1X Binding Buffer (~1 x 10⁶ cells/mL) harvest->resuspend stain Add Annexin V-FITC & PI (e.g., 5 µL each) resuspend->stain incubate Incubate 15 min at room temp in the dark stain->incubate analyze Add 1X Binding Buffer Analyze immediately by flow cytometry incubate->analyze

References

Troubleshooting & Optimization

troubleshooting low yield in 4,7-Dihydroxycoumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7-dihydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely employed method for synthesizing this compound and its derivatives is the Pechmann condensation.[1][2][3] This acid-catalyzed reaction involves the condensation of a phenol (B47542) (in this case, resorcinol) with a β-ketoester (such as ethyl acetoacetate) or malic acid.[1][4][5] The reaction is valued for its use of simple starting materials and often provides good yields.

Q2: What is the general mechanism of the Pechmann condensation for this compound synthesis?

The Pechmann condensation is an acid-catalyzed reaction that generally proceeds in three main steps:

  • Transesterification: The β-ketoester reacts with the phenol in the presence of an acid catalyst.

  • Electrophilic Aromatic Substitution (Michael Addition): The activated phenol attacks the α,β-unsaturated ester intermediate.

  • Dehydration: The final step involves the removal of a water molecule to form the coumarin (B35378) ring.[1][6]

Recent NMR studies suggest an alternative mechanism for some Pechmann reactions, involving an initial electrophilic aromatic substitution, followed by transesterification and then dehydration.[7]

Q3: What are some common catalysts used in the Pechmann condensation for this synthesis?

A variety of acid catalysts can be used, ranging from traditional Brønsted acids to solid acid catalysts. Common choices include:

  • Brønsted Acids: Concentrated Sulfuric Acid (H₂SO₄), Trifluoroacetic Acid (TFA).[6][8]

  • Lewis Acids: Aluminum Chloride (AlCl₃), Zirconium Chloride (ZrCl₄), Indium Chloride (InCl₃).[6]

  • Solid Acid Catalysts: Amberlyst-15, sulfated zirconia, and metal-organic frameworks (MOFs) like UiO-66-SO₃H.[9] These are often preferred for their reusability and potentially higher yields.[9]

Q4: How can I monitor the progress of the reaction?

The progress of the synthesis can be effectively monitored using thin-layer chromatography (TLC).[3][9] By comparing the TLC profile of the reaction mixture with that of the starting materials (resorcinol and the β-ketoester), you can determine the consumption of reactants and the formation of the product.

Q5: What are the typical procedures for purifying the final product?

Common purification methods for this compound include:

  • Precipitation and Filtration: Pouring the reaction mixture into ice-cold water is a common first step to precipitate the crude product.[10][11] The solid is then collected by vacuum filtration and washed with cold water.[10][11]

  • Recrystallization: The crude product is often purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[12]

  • Column Chromatography: For higher purity, column chromatography using silica (B1680970) gel is effective.[13] A gradient of solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol, can be used to separate the desired product from impurities.[13]

  • Base-Acid Purification: Dissolving the crude product in a dilute base (e.g., 5% sodium hydroxide), followed by filtration to remove insoluble impurities and then re-precipitation by adding acid, can be an effective way to remove non-phenolic impurities.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low yield or complete failure of the reaction is a common problem. The following are potential causes and their solutions.

Potential CauseRecommended Solutions
Inactive or Inappropriate Catalyst - Ensure the catalyst is fresh and active. Strong acids like concentrated H₂SO₄ can be effective, but solid acid catalysts like Amberlyst-15 or sulfated zirconia may offer better yields and reusability.[6][9][10] - Optimize the catalyst loading. For some catalysts, increasing the loading from 5 mol% to 10 mol% can significantly improve the yield.[6][9][14]
Suboptimal Reaction Temperature - The reaction temperature is critical. For solvent-free reactions, temperatures between 110°C and 140°C are often optimal.[9] - Excessively high temperatures can lead to charring and decomposition, while temperatures that are too low can result in a sluggish or incomplete reaction.[6][9] It is advisable to perform small-scale experiments at different temperatures to find the optimum.[6]
Insufficient Reaction Time - The reaction may not have reached completion. Monitor the reaction progress using TLC.[9][10] Some reactions may require several hours to complete.[10]
Impure Starting Materials - Ensure the purity of the resorcinol (B1680541) and the β-ketoester. Impurities can interfere with the reaction and lead to the formation of side products.[10][12]
Incorrect Reactant Ratio - The stoichiometry of the reactants can influence the yield. An excess of the β-ketoester may be beneficial in some cases to ensure the complete conversion of resorcinol. A molar ratio of phenol to β-ketoester of 1:1.6 has been shown to be optimal with certain catalysts.[9]
Issue 2: Formation of a Dark, Tarry Mixture

The formation of a dark, tar-like substance instead of a solid product is indicative of decomposition.

Potential CauseRecommended Solutions
Excessively High Reaction Temperature - Carefully control the reaction temperature using an oil bath for uniform heating.[10] If charring is observed, reduce the temperature.[6][10]
Prolonged Reaction Time at High Temperatures - Optimize the reaction time to avoid prolonged heating after the reaction has reached completion, as this can lead to product degradation.[10]
Highly Concentrated Acid Catalyst - While a strong acid is necessary, overly harsh conditions can promote side reactions and charring.[6] Consider using a milder catalyst or a solid acid catalyst for better control.[11]
Issue 3: Difficulty in Product Purification

Challenges in purifying the final product often stem from the presence of side products or unreacted starting materials.

Potential CauseRecommended Solutions
Presence of Multiple Side Products - Re-evaluate and optimize the reaction conditions (catalyst, temperature, time) to minimize the formation of byproducts.[10] High reaction temperatures can favor side reactions.[11]
Oily Crude Product - An "oiling out" phenomenon during recrystallization occurs when the solute comes out of solution above its melting point. To resolve this, reheat the mixture and add a small amount of the more "soluble" solvent to increase the total solvent volume.[13]
Unreacted Starting Materials in Final Product - This indicates an incomplete reaction. Consider increasing the reaction time or temperature moderately, guided by TLC analysis.[11] Ensure efficient mixing of the reactants.[11]

Experimental Protocols

Protocol 1: General Synthesis of this compound using a Heterogeneous Acid Catalyst

This protocol describes a general method for the synthesis of this compound (or its 4-methyl derivative using ethyl acetoacetate) via Pechmann condensation with a solid acid catalyst.

Materials:

  • Resorcinol

  • Malic Acid (for unsubstituted this compound) or Ethyl Acetoacetate (for 4-methyl-4,7-dihydroxycoumarin)

  • Heterogeneous acid catalyst (e.g., Amberlyst-15, sulfated zirconia)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 equivalent) and the β-keto acid or ester (1-1.2 equivalents).

  • Catalyst Addition: Add the solid acid catalyst (e.g., 10 mol%).

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 110-140°C) with continuous stirring for the required duration (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.[3][10]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst start->catalyst temp Check Temperature start->temp time Check Reaction Time start->time purity Check Starting Material Purity start->purity catalyst_sol Optimize Catalyst Type & Loading (e.g., solid acid, 10 mol%) catalyst->catalyst_sol temp_sol Optimize Temperature (e.g., 110-140°C for solvent-free) temp->temp_sol time_sol Increase Reaction Time (Monitor with TLC) time->time_sol purity_sol Use High Purity Reactants purity->purity_sol end Improved Yield catalyst_sol->end temp_sol->end time_sol->end purity_sol->end

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Pechmann_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Resorcinol + β-Ketoester/Acid reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Acid Catalyst catalyst->reaction_mixture heating Heating (Optimized Temp.) heating->reaction_mixture precipitation Precipitation (Ice Water) reaction_mixture->precipitation filtration Filtration precipitation->filtration crude_product Crude Product filtration->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Pechmann condensation for the synthesis of coumarins. This guide includes troubleshooting advice, frequently asked questions, a comparison of catalytic systems, detailed experimental protocols, and visualizations to aid in your experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Pechmann condensation in a question-and-answer format to help you resolve specific experimental challenges.

Q1: I am observing a low to no yield of my desired coumarin (B35378) product. What are the potential causes and how can I improve the yield?

A1: Low yields in Pechmann condensations can be attributed to several factors, primarily related to substrate reactivity, catalyst efficiency, and reaction conditions.[1][2]

  • Substrate Reactivity: Phenols with electron-donating groups are more reactive and generally give higher yields, while those with electron-withdrawing groups are less reactive and may require harsher conditions.[3] For deactivated phenols, such as 2,4-difluororesorcinol, a stronger acid catalyst and higher temperatures are often necessary to drive the reaction forward.[1]

  • Catalyst Choice and Acidity: The selection of an appropriate acid catalyst is critical.[2][3] If you are using a mild catalyst and observing low conversion, consider switching to a stronger Brønsted acid (e.g., concentrated H₂SO₄, methanesulfonic acid) or a more potent Lewis acid (e.g., AlCl₃, FeCl₃).[1] Solid acid catalysts like Amberlyst-15 or sulfated zirconia have also demonstrated high activity.[1][4]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive substrates.[1] A gradual increase in temperature in 10-20°C increments is recommended, while monitoring for potential side product formation.[1]

  • Reaction Time: Some reactions are sluggish and may require extended reaction times for completion.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Solvent Choice: The solvent can significantly impact reaction rates.[1] High-boiling, non-polar solvents like toluene (B28343) can be effective.[1][5] In many cases, solvent-free conditions have been shown to improve yields and reaction times.[1][6]

Q2: My reaction is producing multiple spots on the TLC plate, indicating the formation of side products. What are the common side products and how can I minimize their formation?

A2: Side product formation is a common challenge, particularly at elevated temperatures or with highly acidic catalysts.

  • Chromone Isomers (Simonis Chromone Cyclization): This is a known side reaction, especially when using catalysts like phosphorus pentoxide (P₂O₅).[7] The reaction pathway can be influenced by the catalyst choice.

  • Self-condensation of the β-ketoester: This can occur at high temperatures.[1] Optimizing the temperature and using the minimum effective catalyst concentration can help to mitigate this.[1]

  • Tar Formation: Overheating or prolonged reaction times can lead to the formation of polymeric materials or tar.[1] Careful monitoring of the reaction and optimizing the temperature and time are crucial.

  • Minimization Strategies: To reduce side product formation, it is advisable to use the lowest effective temperature and catalyst loading.[1] Monitoring the reaction closely by TLC will help in determining the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.[2]

Q3: I am having difficulty purifying my final coumarin product. What are the recommended purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, side products, or tar.

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and poured into ice water to precipitate the crude product.[8][9] The solid is then collected by vacuum filtration and washed with cold water to remove the acid catalyst.[8]

  • Recrystallization: This is the most common method for purifying the crude product.[1][2] Ethanol or ethanol-water mixtures are often effective solvents for recrystallization.[6][9]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel is a reliable alternative.[1] A solvent system such as hexane/ethyl acetate (B1210297) can be used to separate the desired coumarin from impurities.[1]

  • Washing with Base: For reactions using a liquid acid catalyst, washing the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution can help to remove residual acid.[2]

Q4: What are the key safety precautions I should take when performing a Pechmann condensation?

A4: The Pechmann condensation often involves the use of strong acids and high temperatures, making safety a primary concern.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Fume Hood: All manipulations, especially those involving concentrated acids or heating, should be performed in a well-ventilated fume hood.[8]

  • Handling Strong Acids: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.[8] When preparing the reaction mixture, the acid should be added slowly to the other reactants, often with cooling in an ice bath to control the exothermic reaction.[8][9]

  • Heating: When heating the reaction, use a suitable heating mantle and ensure the setup is secure. Avoid localized overheating, which can lead to charring and side product formation.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly influences the yield and duration of the Pechmann condensation. The following table summarizes the performance of various catalytic systems for the synthesis of coumarins from phenols and β-ketoesters.

CatalystPhenol Substrateβ-KetoesterReaction ConditionsTimeYield (%)Reference
Homogeneous Catalysts
H₂SO₄Resorcinol (B1680541)Ethyl acetoacetate (B1235776)--Low[4]
FeCl₃·6H₂O (10 mol%)ResorcinolMethyl acetoacetateToluene, reflux16 hHigh[10]
Heterogeneous Catalysts
Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%)Phloroglucinol (B13840)Ethyl acetoacetateSolvent-free, 110°C3 h88[6][11]
Amberlyst-15ResorcinolEthyl acetoacetateMicrowave, 100°C20 min-[4]
InCl₃ (3 mol%)m-AminophenolEthyl acetoacetateBall mill, room temp.10 min-[12]
Sulfated Zirconia3-Aminophenol-110°C2 min100[12]

Detailed Experimental Protocols

Below are detailed methodologies for key variations of the Pechmann condensation.

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin using a Solid Acid Catalyst (Zn₀.₉₂₅Ti₀.₀₇₅O NPs) under Solvent-Free Conditions

This protocol is adapted from a procedure using a recyclable solid acid catalyst.[2][6][12]

  • Reactant Mixture: In a round-bottom flask, combine phloroglucinol (2 mmol), ethyl acetoacetate (2 mmol), and Zn₀.₉₂₅Ti₀.₀₇₅O NPs (10 mol%).[6][12]

  • Reaction: Heat the mixture with constant stirring at 110°C for approximately 3 hours.[12]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., n-hexane:ethyl acetate, 3:2).[13]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[12][13] Dissolve the solid product in ethyl acetate (100 mL) and stir well.[6][13]

  • Catalyst Separation: Separate the catalyst by filtration or centrifugation.[6][12]

  • Purification: Remove the solvent from the filtrate under reduced pressure.[6] The resulting crude product can be purified by recrystallization from ethanol.[6][12]

Protocol 2: Synthesis of 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one using Concentrated Sulfuric Acid

This protocol is a classic example of the Pechmann condensation using a strong Brønsted acid.[9]

  • Preparation of Acid: Carefully place 10 mL of concentrated sulfuric acid into a 250 mL beaker and cool it in an ice bath.[9]

  • Mixing Reactants: In a separate flask, dissolve 1.10 g of resorcinol in 1.5 mL of ethyl 2-methylacetoacetate (B1246266). Gentle warming may be necessary.[9]

  • Reaction: Slowly add the resorcinol/ethyl 2-methylacetoacetate mixture dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10°C.[9]

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for 30 minutes. Then, allow the reaction mixture to stand at room temperature for 18-24 hours.[9]

  • Work-up: Carefully pour the reaction mixture into approximately 200 mL of crushed ice or ice-cold water with stirring. A solid precipitate of the crude product will form.[9]

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[9] The crude product can be purified by recrystallization from an ethanol-water mixture.[9]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the general reaction mechanism of the Pechmann condensation.

G start Start: Pechmann Condensation check_yield Low or No Yield? start->check_yield check_purity Side Products (Multiple TLC Spots)? check_yield->check_purity No optimize_catalyst Optimize Catalyst: - Increase Acidity - Change Type (Lewis/Solid) check_yield->optimize_catalyst Yes optimize_temp Optimize Temperature: - Lower Temperature check_purity->optimize_temp Yes purify Purification Strategy: - Recrystallization - Column Chromatography check_purity->purify No increase_temp Increase Temperature (10-20°C increments) optimize_catalyst->increase_temp extend_time Extend Reaction Time (Monitor by TLC) increase_temp->extend_time extend_time->check_yield optimize_catalyst_loading Optimize Catalyst Loading: - Use Minimum Effective Amount optimize_temp->optimize_catalyst_loading optimize_catalyst_loading->check_purity end Successful Synthesis purify->end

Caption: A troubleshooting workflow for optimizing the Pechmann condensation.

Pechmann_Mechanism phenol Phenol transesterification Transesterification phenol->transesterification ketoester β-Ketoester ketoester->transesterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->transesterification cyclization Intramolecular Electrophilic Aromatic Substitution catalyst->cyclization dehydration Dehydration (-H₂O) catalyst->dehydration int_ester Phenolic Ester Intermediate transesterification->int_ester int_ester->cyclization cyclic_int Cyclized Intermediate cyclization->cyclic_int cyclic_int->dehydration coumarin Coumarin dehydration->coumarin

Caption: The general reaction mechanism of the Pechmann condensation.

References

purification of 4,7-Dihydroxycoumarin from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4,7-dihydroxycoumarin from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography (often on silica (B1680970) gel).[1] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1][2] The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.[1]

Q2: Why does my this compound have poor solubility in many common organic solvents?

A2: The presence of two hydroxyl groups on the coumarin (B35378) structure significantly increases its polarity and promotes strong intermolecular hydrogen bonding.[1] This leads to lower solubility in nonpolar solvents. Solvents like dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and hot ethanol (B145695) are often necessary for dissolution.[1]

Q3: Is this compound stable during purification?

A3: this compound can be susceptible to oxidative degradation, particularly under alkaline (basic) conditions.[1] The phenolic hydroxyl groups are prone to oxidation, which can result in the formation of colored byproducts.[1] Additionally, prolonged exposure to the acidic surface of silica gel during column chromatography could potentially cause degradation of sensitive derivatives.[1] It is also sensitive to pH changes, as the lactone ring can be hydrolyzed under basic conditions.[3]

Q4: What are the common impurities I might encounter in a crude reaction mixture of this compound?

A4: Common impurities often include unreacted starting materials (e.g., resorcinol (B1680541) and a β-ketoester in a Pechmann condensation), and side-products from the reaction.[1] The specific impurities will depend on the synthetic route used.[1]

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from impurities during column chromatography.[4] The spots can be visualized under UV light (254 nm and 365 nm).[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Probable Cause(s) Solution(s)
"Oiling out" instead of crystallization The solute is coming out of solution at a temperature above its melting point.Re-heat the solution and add a small amount of the solvent in which the compound is more soluble to increase the total solvent volume.[1]
Low yield after recrystallization - Using too much solvent.- Cooling the solution too quickly.- The compound is too soluble in the chosen solvent, even at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Screen for a more suitable solvent or solvent system where the compound has a large solubility difference between hot and cold conditions.[6]
Colored crystals Presence of colored impurities or degradation products.Consider a pre-purification step like activated carbon treatment of the hot solution before crystallization. Ensure purification conditions are not overly basic to prevent oxidation.
Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Poor separation of spots on TLC/column - Inappropriate solvent system polarity.- Column overloading.- Optimize the solvent system by trying different solvent ratios or more polar/non-polar solvents. A common eluent is a gradient of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[1][2]- Reduce the amount of crude material loaded onto the column.[7]
Compound streaking on the column/TLC - Compound is too polar for the chosen eluent.- Possible degradation on the silica gel.- Increase the polarity of the eluent (e.g., increase the percentage of methanol in dichloromethane).[1]- Add a small amount of acetic acid (0.5-2%) to the eluent to suppress the ionization of the phenolic hydroxyl groups and reduce tailing.[1]
No compound eluting from the column The eluent is not polar enough to move the compound.Significantly increase the polarity of the mobile phase. For highly polar compounds like this compound, a higher percentage of a polar solvent like methanol may be required.[1]

Data Presentation

Typical Purification Parameters
ParameterRecrystallizationColumn Chromatography
Typical Solvents Ethanol, Methanol, Water, or mixtures thereof.[1][8]Stationary Phase: Silica Gel[4]Mobile Phase: Gradient of n-hexane/ethyl acetate or dichloromethane/methanol.[1][2]
Expected Purity >95% (can be improved with multiple recrystallizations)>98% (depending on separation efficiency)[9]
Typical Yield 70-90% (can be lower depending on crude purity and solvent choice)[10]Variable, dependent on loading and fraction collection.
Key Advantage Simple, cost-effective, and scalable.[10]Good for separating compounds with different polarities.[11]
Key Disadvantage May not be effective for impurities with similar solubility profiles.[10]Can be time-consuming and may lead to product loss on the column.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water).[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.[1]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: First, determine a suitable solvent system for separation using Thin-Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.5.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring even packing. Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a polar, volatile solvent (e.g., methanol). Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add this dried powder to the top of the prepared column.[1][4]

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified compound.[4]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

PurificationWorkflow cluster_0 Purification Process Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Purification Step Purification Step Dissolution->Purification Step Recrystallization Recrystallization Purification Step->Recrystallization Method 1 Column Chromatography Column Chromatography Purification Step->Column Chromatography Method 2 Purity Check Purity Check Recrystallization->Purity Check Column Chromatography->Purity Check Pure Product Pure Product Purity Check->Pure Product >98% Pure Further Purification Further Purification Purity Check->Further Purification <98% Pure Further Purification->Purification Step

Caption: A general workflow for the purification of this compound.

TroubleshootingDecisionTree cluster_root Troubleshooting Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Start Problem Encountered OilingOut Compound 'Oils Out'? Start->OilingOut LowYield Low Crystal Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Streaking Compound Streaking? Start->Streaking Sol_OilingOut Re-heat & add more 'good' solvent OilingOut->Sol_OilingOut Yes Sol_LowYield Use minimum hot solvent. Cool slowly. Ensure optimal solvent choice. LowYield->Sol_LowYield Yes Sol_PoorSep Optimize solvent system. Check column loading. PoorSep->Sol_PoorSep Yes Sol_Streaking Increase eluent polarity. Add 0.5-2% acetic acid. Streaking->Sol_Streaking Yes

References

strategies to minimize side product formation in coumarin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during coumarin (B35378) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common coumarin synthesis reactions.

Question: My Perkin reaction for coumarin synthesis is resulting in a low yield and a complex mixture of products. How can I improve this?

Answer: The Perkin reaction, which synthesizes coumarin from salicylaldehyde (B1680747) and acetic anhydride (B1165640), can be prone to low yields due to the high temperatures required, which often leads to the formation of side products.[1][2] The primary intermediate, o-hydroxycinnamic acid, can form both cis and trans isomers, but only the cis isomer readily lactonizes to form coumarin, contributing to lower yields.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Avoid excessively high temperatures which promote side reactions.[1]

  • Adjust Stoichiometry: Doubling the molar concentration of the anhydride relative to the aldehyde can sometimes improve the yield.[1]

  • Modified Perkin Reaction: Consider replacing the traditional basic salt catalyst (e.g., sodium acetate) with a tertiary amine, which can offer an influential modification to the reaction.[1]

Question: I am observing significant side product formation in my Pechmann condensation. What are the common side products and how can I avoid them?

Answer: The Pechmann condensation, synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions, is a versatile method.[3] However, improper conditions can lead to the formation of unwanted side products. A common issue is the formation of chromones instead of coumarins, a competing reaction known as the Simonis chromone (B188151) cyclization.[4]

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong acids like sulfuric acid are traditional, they can be corrosive and lead to side products.[5][6] Consider using milder, reusable solid acid catalysts such as Amberlyst-15, zeolites, or zirconia-based catalysts, which can improve selectivity and yield.[5][6]

  • Temperature Control: For sensitive substrates, high temperatures can promote side reactions. Optimize the temperature based on the reactivity of your specific phenol. Highly activated phenols like resorcinol (B1680541) can react under much milder conditions than simple phenols.[4]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation or using specific catalysts, can minimize waste, shorten reaction times, and simplify work-up, thereby reducing opportunities for side product formation.[5][7][8]

Question: My Knoevenagel condensation for 3-acetylcoumarin (B160212) is producing an insoluble, colored polymer, and my yield is low. What is causing this and how can I fix it?

Answer: The formation of insoluble, often colored, polymeric material during the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate (B1235776) is a strong indicator of unwanted side reactions initiated by radical species.[9] These highly reactive intermediates can lead to polymerization, the formation of dimeric impurities, and a general decrease in product yield and quality.[9]

Troubleshooting Steps:

  • Add a Radical Scavenger: Introduce a small amount (0.1-1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) at the beginning of the reaction to quench radical chains as they form.[9]

  • Lower Reaction Temperature: High temperatures can thermally decompose reagents and initiate radical formation. Operate at the lowest effective temperature.[9]

  • Ensure Reagent Purity: Use high-purity reagents. Salicylaldehyde is particularly susceptible to oxidation, which can introduce impurities that initiate radical pathways. Consider purifying it by distillation before use.[9]

  • Degas Solvents: Remove dissolved oxygen, a potential radical initiator, from your solvent by degassing it prior to the reaction.[9]

  • Use an Inert Atmosphere: If radical formation is a persistent issue, conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.[9]

  • Optimize Catalyst: While a base like piperidine (B6355638) is common, consider screening milder catalysts that are less likely to promote single-electron transfer (SET) pathways that can generate radicals.[9][10]

Frequently Asked Questions (FAQs)

Question: What are the key factors to consider when choosing a synthetic route for a specific coumarin derivative?

Answer: The choice among common methods like the Perkin, Pechmann, and Knoevenagel reactions depends largely on the desired substitution pattern and the availability of starting materials.[11][12]

  • Perkin Reaction: Primarily used for synthesizing the parent coumarin or derivatives from o-hydroxycinnamic acid.[11]

  • Pechmann Condensation: A widely used and straightforward method for synthesizing coumarins, especially 4-substituted derivatives, from phenols and β-ketoesters.[3][11]

  • Knoevenagel Condensation: Highly effective for creating 3-substituted coumarins by reacting salicylaldehydes with active methylene (B1212753) compounds.[10][12][13]

Question: How can I make my coumarin synthesis more efficient and environmentally friendly?

Answer: Modern "green chemistry" approaches can significantly improve the efficiency and sustainability of coumarin synthesis.[8] These methods aim to maximize yield, reduce reaction times, and minimize side products and hazardous waste.[1][14] Key strategies include:

  • Microwave-Assisted Synthesis: This technique provides rapid and uniform heating, which can dramatically shorten reaction times and improve yields for reactions like the Pechmann and Knoevenagel condensations.[8][15]

  • Ultrasound Irradiation: Sonochemistry can enhance reaction rates and yields, providing an effective alternative to conventional heating.[7][8]

  • Solvent-Free Conditions: Eliminating solvents reduces chemical waste, lowers costs, and simplifies product work-up.[5][7]

  • Reusable Catalysts: Employing solid acid catalysts (e.g., Amberlyst-15, zeolites) in Pechmann condensations allows for easy separation and reuse of the catalyst, making the process more economical and sustainable.[5]

Question: What is the role of the catalyst in coumarin synthesis, and how does its choice affect side product formation?

Answer: The catalyst is crucial in facilitating the condensation reaction and its selection directly impacts product yield and purity.[10]

  • In the Perkin reaction , a weak base like sodium acetate (B1210297) is used.[11]

  • The Pechmann condensation requires an acid catalyst to promote transesterification and the subsequent ring-closing reaction.[4][16] Using heterogeneous solid acids can offer greater selectivity compared to strong mineral acids.[5]

  • The Knoevenagel condensation is typically catalyzed by a base, such as piperidine or diethylamine.[9][10] The choice of a milder base can be critical to prevent side reactions, including those mediated by radicals.[9] Experimenting with different catalysts is often necessary to find one that is most selective for the desired product.[10]

Data Presentation

Table 1: Comparison of Catalytic Systems for Pechmann Condensation

This table summarizes the performance of various catalysts for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, highlighting the impact of the catalyst on yield and reaction time.

CatalystReaction ConditionsReaction TimeYield (%)Reference
H₂SO₄ Conventional HeatingNot specifiedLow to good[6]
Amberlyst-15 Solvent-free, Microwave10 min97%[6]
FeF₃ Solvent-free, Microwave7 minNot specified[17]
InCl₃ Solvent-free, MillingFew minutesNot specified[3]
Zirconia-based 80 °CNot specifiedExcellent[5]

Experimental Protocols

Protocol 1: Perkin Reaction for Coumarin Synthesis

This protocol describes the general synthesis of coumarin from salicylaldehyde.

  • Reactant Mixture: In a round-bottom flask, combine salicylaldehyde, acetic anhydride, and a weak base catalyst such as sodium acetate.[1][11]

  • Heating: Heat the mixture under reflux. The high temperature is necessary to drive the reaction.

  • Intermediate Formation: The reaction proceeds through the formation of an o-hydroxycinnamic acid intermediate.[11]

  • Lactonization: The intermediate spontaneously undergoes lactonization (ring closure) to form the coumarin product.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product. The product can then be purified by recrystallization.

Protocol 2: Pechmann Condensation using a Solid Acid Catalyst

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15.[3]

  • Reactant Mixture: In a suitable vessel, mix resorcinol (1 eq), ethyl acetoacetate (1 eq), and Amberlyst-15 catalyst.

  • Reaction: Heat the solvent-free mixture, for example, using microwave irradiation for approximately 10 minutes.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Once complete, cool the mixture and add warm methanol (B129727) to dissolve the product.

  • Catalyst Removal: Filter the mixture to remove the solid Amberlyst-15 catalyst, which can be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify further by recrystallization from ethanol (B145695).

Protocol 3: Knoevenagel Condensation for 3-Acetylcoumarin

This protocol describes a common method for synthesizing 3-acetylcoumarin.[9][10]

  • Reactant Mixture: In a round-bottom flask, dissolve salicylaldehyde (1 eq) and ethyl acetoacetate (1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.[9]

  • Precipitation: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold 1 M hydrochloric acid to precipitate the product.

  • Purification: Filter the solid product, wash it with cold water, and dry it under a vacuum. The crude product can be recrystallized from ethanol to obtain pure 3-acetylcoumarin.[9]

Visualizations

TroubleshootingWorkflow start Low Yield or Complex Mixture reagent_purity Check Reagent Purity (e.g., distill salicylaldehyde) start->reagent_purity First Step conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_purity->conditions If Purity is OK solution1 Use High-Purity Reagents reagent_purity->solution1 Action catalyst Evaluate Catalyst (Activity, Selectivity, Amount) conditions->catalyst If Conditions are Optimized solution2 Systematically Vary Conditions & Monitor (TLC) conditions->solution2 Action side_reactions Identify Potential Side Reactions catalyst->side_reactions If Catalyst is OK solution3 Screen Alternative Catalysts (e.g., Solid Acids, Milder Bases) catalyst->solution3 Action solution4 Implement Specific Strategies (e.g., Add Radical Scavenger, Use Inert Atmosphere) side_reactions->solution4 Action

Caption: Troubleshooting workflow for low yield in coumarin synthesis.

SynthesisSelection start Desired Coumarin Structure? unsub Unsubstituted Coumarin start->unsub Unsubstituted sub3 3-Substituted Coumarin start->sub3 3-Substituted sub4 4-Substituted Coumarin start->sub4 4-Substituted perkin Perkin Reaction (Salicylaldehyde + Acetic Anhydride) unsub->perkin knoevenagel Knoevenagel Condensation (Salicylaldehyde + Active Methylene Cmpd.) sub3->knoevenagel pechmann Pechmann Condensation (Phenol + β-Ketoester) sub4->pechmann

Caption: Logic for selecting a primary coumarin synthesis route.

PerkinMechanism cluster_main Main Reaction Pathway cluster_side Side Product Pathway reactants Salicylaldehyde + Acetic Anhydride intermediate o-Hydroxycinnamic Acid (cis-isomer) reactants->intermediate Base Catalyst (e.g., NaOAc) trans_intermediate o-Hydroxycinnamic Acid (trans-isomer) reactants->trans_intermediate High Temp. Favors trans product Coumarin intermediate->product Lactonization side_product No Lactonization (Leads to low yield) trans_intermediate->side_product

Caption: Simplified Perkin reaction pathway and side product issue.

References

Technical Support Center: Synthesis of 4,7-Dihydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the yield of 4,7-dihydroxycoumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core structure?

A1: The most prevalent and versatile method for synthesizing coumarins, including this compound derivatives, is the Pechmann condensation.[1] This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[2] For this compound, the typical starting materials are 1,2,4-benzenetriol (B23740) and a suitable β-ketoester, like ethyl acetoacetate (B1235776).

Q2: What are the critical factors that influence the yield of the Pechmann condensation for this compound derivatives?

A2: The primary factors that significantly impact the reaction yield include the choice of catalyst, reaction temperature, reaction time, and the purity of the starting materials.[1] Due to the presence of multiple hydroxyl groups on the phenol, which are susceptible to oxidation, careful control of reaction conditions is crucial.

Q3: What are some common side products observed during the synthesis of this compound derivatives?

A3: Undesired side products may include chromone (B188151) derivatives, products from the self-condensation of the β-ketoester, and intermediates from incomplete cyclization or dehydration.[1] At excessively high temperatures, charring and the formation of tar-like substances can also occur.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the desired coumarin (B35378) product.

Q5: What is a general purification strategy for the crude this compound product?

A5: A common purification method involves precipitating the crude product by pouring the reaction mixture into ice-cold water. The collected solid can then be washed with cold water to remove the acid catalyst and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3] For more challenging purifications, column chromatography on silica (B1680970) gel is often employed.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or inappropriate catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Impure starting materials (especially the 1,2,4-benzenetriol, which can oxidize).- Catalyst: Use a strong acid catalyst like concentrated sulfuric acid, polyphosphoric acid (PPA), or a solid acid catalyst like Amberlyst-15. Ensure the catalyst is not old or deactivated.[1]- Temperature: Gradually increase the reaction temperature. For many Pechmann condensations, temperatures between 75°C and 130°C are effective. Monitor for potential side product formation at higher temperatures.[1]- Time: Extend the reaction time and monitor the progress using TLC.- Purity: Ensure that the 1,2,4-benzenetriol and the β-ketoester are of high purity. Consider using freshly acquired or purified starting materials.
Formation of a Dark Tar-like Substance - Reaction temperature is too high, leading to decomposition of the poly-hydroxy phenol.- Prolonged reaction time at elevated temperatures.- Temperature Control: Carefully control the reaction temperature. Use an oil bath for uniform heating. Reduce the temperature if you observe charring.[1]- Reaction Time: Optimize the reaction time to avoid prolonged heating after the reaction has reached completion.
Solidification of the Reaction Mixture - High concentration of reactants.- Precipitation of the product or intermediates from the reaction medium.- Mechanical Stirring: Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture.[1]- Solvent: While often performed neat, in cases of severe solidification, a high-boiling inert solvent could be cautiously introduced, though this may impact the reaction rate.
Difficulty in Product Purification - Presence of highly polar impurities.- Co-precipitation of side products with the desired compound.- Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can be effective.- Column Chromatography: Use a suitable eluent system for column chromatography. A gradient elution from a less polar to a more polar solvent system is often successful.[4]- Acid-Base Extraction: Dissolving the crude product in a dilute sodium hydroxide (B78521) solution and then re-precipitating it by adding acid can help remove non-phenolic impurities.

Data Presentation

Table 1: Effect of Different Catalysts on Coumarin Synthesis Yield

CatalystReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄18-22 hours5 - Room Temp80-88[5]
Polyphosphoric acid (PPA)20-25 minutes75-80Not specified[5]
Amberlyst-15100 minutes110~95[5]
Diatomite-supported H₂SO₄/Tosic acid3 hours9092[5]
Nano-crystalline sulfated-zirconia (Microwave)15 minutes15099[6]
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)Not specified11088[1]

Note: The yields reported in this table are for the synthesis of 7-hydroxy-4-methylcoumarin, a closely related derivative, and serve as a general guide.

Experimental Protocols

Protocol 1: Pechmann Condensation using Concentrated Sulfuric Acid

This protocol is adapted from the general procedure for the synthesis of 7-hydroxy-4-methylcoumarin.

Materials:

  • 1,2,4-Benzenetriol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Crushed ice

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a conical flask, combine 1,2,4-benzenetriol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Carefully place the flask in an ice bath to cool the mixture.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the flask from the ice bath and continue to stir the mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A solid precipitate of the crude 4,7-dihydroxy-4-methylcoumarin will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified product.[5]

Protocol 2: Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15)

This protocol offers a more environmentally friendly approach by using a reusable solid acid catalyst.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1,2,4-benzenetriol (1 equivalent), ethyl acetoacetate (1.1 equivalents), and Amberlyst-15 (approximately 10-20% by weight of the reactants).

  • Heat the reaction mixture in an oil bath at 110°C with constant stirring for approximately 1.5 to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add warm methanol to dissolve the product.

  • Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with methanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.[5]

Visualizations

Pechmann_Condensation_Workflow Pechmann Condensation Experimental Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 1,2,4-Benzenetriol and Ethyl Acetoacetate add_catalyst Add Acid Catalyst (e.g., H₂SO₄ or Amberlyst-15) start->add_catalyst react Heat and Stir (Control Temperature) add_catalyst->react monitor Monitor Progress with TLC react->monitor quench Quench Reaction in Ice Water monitor->quench filter Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end end recrystallize->end Pure this compound Derivative MAPK_Signaling_Pathway MAPK Signaling Pathway Modulation by Coumarin Derivatives coumarin This compound Derivatives mek MEK coumarin->mek Inhibits ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk inflammation Inflammation erk->inflammation proliferation Cell Proliferation erk->proliferation Nrf2_Signaling_Pathway Nrf2 Signaling Pathway Activation by Coumarin Derivatives cluster_nucleus coumarin Coumarin Derivatives keap1_nrf2 Keap1-Nrf2 Complex coumarin->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes nrf2_in_nucleus Nrf2 nrf2_in_nucleus->are Binds to

References

Technical Support Center: Synthesis of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4,7-dihydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol (B1680541) with a β-ketoester, such as ethyl acetoacetate (B1235776), to form the coumarin (B35378) ring system.[1] Strong acids like sulfuric acid are traditionally used as catalysts.[1]

Q2: What are the primary impurities I should expect in the crude product?

A2: Common impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: Residual resorcinol and ethyl acetoacetate are often present.[2]

  • Chromone (B188151) Side-Products: Isomeric chromones can form as by-products through a competing reaction pathway known as the Simonis chromone cyclization.[3]

  • Degradation Products: this compound can be susceptible to oxidative degradation, particularly under alkaline conditions, leading to colored by-products.[2]

Q3: My this compound product has very poor solubility in common organic solvents. Why is this and what solvents should I use?

A3: The two hydroxyl groups on the coumarin scaffold significantly increase its polarity and promote strong intermolecular hydrogen bonding. This leads to low solubility in non-polar solvents. For dissolution, especially for purification and analysis, polar solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and hot ethanol (B145695) are recommended.[2]

Q4: How can I monitor the progress of the reaction and the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a mobile phase such as toluene:ethyl acetate:formic acid (5:4:1) and visualize the spots under UV light (254 nm). Impurities will appear as separate spots with different Rf values from the main product spot. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
The reaction does not proceed to completion, as indicated by TLC showing significant starting material.Insufficient reaction time or non-optimal temperature.Ensure the reaction is heated for the recommended duration and that the temperature is maintained. For Pechmann condensations, temperatures can range from room temperature to 170°C depending on the catalyst.[5][6]
Inactive or insufficient catalyst.Use a fresh, anhydrous acid catalyst in the appropriate molar ratio. Concentrated sulfuric acid is a common choice.[5]
Significant loss of product during work-up and purification.Inefficient extraction or use of an unsuitable recrystallization solvent.During work-up, ensure complete precipitation by pouring the reaction mixture into ice-cold water. For recrystallization, use a solvent system where the product has high solubility when hot and low solubility when cold, such as aqueous ethanol.[7]
Purification Challenges
Symptom Possible Cause Suggested Solution
During recrystallization, the product "oils out" instead of forming crystals.The solute is coming out of the solution at a temperature above its melting point.Re-heat the mixture to redissolve the oil. Add a small amount of the more "soluble" solvent in your mixed solvent system to increase the total volume and lower the saturation point. Allow the solution to cool more slowly.[2]
The product streaks or does not move from the baseline during column chromatography on silica (B1680970) gel.The compound is highly polar and is strongly adsorbing to the acidic silica gel.Increase the polarity of the eluent. A gradient of methanol in dichloromethane (B109758) (e.g., starting with 1-2% methanol and gradually increasing) is effective for polar coumarins. Adding a small amount of acetic acid (0.5-2%) to the mobile phase can also help by protonating the hydroxyl groups and reducing their interaction with the silica.[2]
Co-elution of impurities with the desired product in column chromatography.Impurities have similar polarity to this compound.Optimize the solvent system by trying different solvent combinations with varying selectivities (e.g., toluene/acetone). If co-elution persists, preparative HPLC is a more powerful separation technique.[2]

Data Presentation

Table 1: Typical Yields in Hydroxycoumarin Synthesis and Purification
Compound Synthesis/Purification Step Catalyst/Solvent Reported Yield (%) Reference
7-Hydroxy-4-methylcoumarinPechmann CondensationConc. H₂SO₄88[5]
7-Hydroxy-4-methylcoumarinPechmann CondensationSulfated-zirconia94[6]
5,7-Dihydroxy-4-methylcoumarinPechmann CondensationUiO-66-SO₃H66[8]
7-HydroxycoumarinRecrystallization33% Aqueous Ethanol82.2 (Recovery)[7]
Table 2: Chromatographic Conditions for Analysis and Purification
Technique Stationary Phase Mobile Phase/Eluent Application Reference
TLC Silica GelToluene:Ethyl Acetate:Formic Acid (5:4:1)Reaction Monitoring & Fraction Analysis
Column Chromatography Silica GelDichloromethane/Methanol (gradient)Purification of Polar Coumarins[2]
HPLC C18 Reversed-PhaseAcetonitrile:Water with 0.1% Acetic Acid (gradient)Purity Analysis & Quantification[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Pechmann Condensation
  • Reaction Setup: In a round-bottom flask, combine resorcinol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 3-4 equivalents) to the mixture with constant stirring, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically left for 12-18 hours. Monitor the reaction progress using TLC.

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring. The crude this compound will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixed solvent system of ethanol and water is effective. A 33% aqueous ethanol solution has been reported to give good recovery for the similar 7-hydroxycoumarin.[7]

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of the hot aqueous ethanol solution required to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent like methanol. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting with 100% dichloromethane. Gradually increase the polarity by adding methanol to the eluent (e.g., increasing from 1% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

G cluster_start Starting Materials Resorcinol Resorcinol Intermediate Transesterification & Michael Addition Intermediate Resorcinol->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Catalyzes Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthesis of this compound via Pechmann Condensation.

G cluster_reactants Reactants cluster_products Products Phenol Resorcinol Pechmann Pechmann Condensation (Desired Pathway) Phenol->Pechmann Simonis Simonis Condensation (Side Reaction) Phenol->Simonis Ketoester Ethyl Acetoacetate Ketoester->Pechmann Ketoester->Simonis Coumarin This compound (Desired Product) Pechmann->Coumarin Chromone Isomeric Chromone (Impurity) Simonis->Chromone

Caption: Formation of Chromone Impurity during Coumarin Synthesis.

G Start Crude Product Impure? Recrystallization Attempt Recrystallization (e.g., aq. Ethanol) Start->Recrystallization Yes OilingOut Product 'Oils Out'? Recrystallization->OilingOut AddSolvent Re-heat & Add More 'Good' Solvent OilingOut->AddSolvent Yes PurityCheck Purity Acceptable? OilingOut->PurityCheck No SlowCool Cool Slowly AddSolvent->SlowCool SlowCool->PurityCheck ColumnChrom Perform Column Chromatography (e.g., DCM/MeOH gradient) Streaking Compound Streaks on Silica? ColumnChrom->Streaking PurityCheck->ColumnChrom No PrepHPLC Consider Preparative HPLC PurityCheck->PrepHPLC Still Impure End Pure Product PurityCheck->End Yes Streaking->PurityCheck No ModifyEluent Increase Eluent Polarity &/or Add Acetic Acid Streaking->ModifyEluent Yes ModifyEluent->ColumnChrom

Caption: Troubleshooting Workflow for this compound Purification.

References

Technical Support Center: Efficient Synthesis of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 4,7-dihydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method for synthesizing this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of resorcinol (B1680541) with malic acid or a β-ketoester like ethyl acetoacetate.[1][2]

Q2: Which catalysts are most effective for the Pechmann condensation to produce this compound?

A2: A range of acid catalysts can be employed. While traditional homogeneous catalysts like concentrated sulfuric acid are effective, modern heterogeneous solid acid catalysts are gaining prominence due to their reusability and often milder reaction conditions.[1][2] Examples include Amberlyst-15, sulfated zirconia, and metal-organic frameworks (MOFs) like UiO-66-SO₃H.[3][4]

Q3: What are the typical yields and reaction times I can expect?

A3: Yields and reaction times are highly dependent on the chosen catalyst, temperature, and solvent conditions. Yields can range from moderate to excellent. For instance, with solid acid catalysts under optimized, solvent-free conditions, yields of up to 88% have been reported for structurally similar dihydroxycoumarins.[5] Reaction times can vary from minutes under microwave irradiation to several hours with conventional heating.[1][6]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the Pechmann condensation, often leading to significantly reduced reaction times and improved yields.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inactive Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity.[7]- Ensure the catalyst is fresh and anhydrous, especially for reagents like H₂SO₄ and ZnCl₂. - Optimize the catalyst loading; for some solid catalysts, increasing the molar percentage can significantly boost yields.[5]
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.[3][7]- Gradually increase the temperature in 10-20°C increments while monitoring the reaction by TLC. - For solvent-free reactions, temperatures between 110°C and 140°C are often optimal.[5]
Incomplete Reaction: The reaction time may be insufficient.[7]- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time until the starting materials are consumed.
Formation of a Tar-Like Substance High Reaction Temperature: Excessive heat can lead to the polymerization or decomposition of starting materials and products.- Maintain precise temperature control using an oil bath or a heating mantle with a temperature controller. - Consider using a milder catalyst that allows for lower reaction temperatures.
Presence of Impurities: Impurities in the resorcinol or malic acid can lead to side reactions.- Use high-purity starting materials. Recrystallize or purify the reactants if necessary.
Product is Impure (Multiple Spots on TLC) Side Reactions: The formation of chromone (B188151) isomers (Simonis chromone formation) is a known side reaction.[3] Self-condensation of the β-keto ester can also occur at high temperatures.[3]- The choice of catalyst can influence the product distribution. Avoid catalysts known to favor chromone formation if possible. - Optimize the reaction temperature and catalyst concentration to minimize side reactions.[3]
Inefficient Work-up: Product loss or contamination can occur during the work-up and purification stages.- After quenching the reaction with ice water, ensure the precipitate is thoroughly washed to remove residual acid. - Recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, is often effective for purification.[5]

Catalyst Performance Data

The selection of a suitable catalyst is critical for an efficient synthesis. The following table summarizes the performance of various catalysts in the Pechmann condensation for the synthesis of dihydroxycoumarin derivatives, providing a comparative overview.

CatalystReactantsReaction ConditionsTimeYield (%)
H₂SO₄ Resorcinol, Ethyl AcetoacetateRoom Temperature18-22 hoursLow[1]
Amberlyst-15 Resorcinol, Ethyl Acetoacetate110°C, Solvent-free100 minutes~95%[6]
UiO-66-SO₃H Phloroglucinol, Ethyl Acetoacetate140°C, Solvent-free4 hours66%[4]
Zn₀.₉₂₅Ti₀.₀₇₅O NPs Phloroglucinol, Ethyl Acetoacetate110°C, Solvent-free40 minutes88%[5]

Note: Phloroglucinol is used in some studies as a model for highly activated phenols like resorcinol.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid

This protocol is a general procedure adapted from the synthesis of similar hydroxycoumarins.

Materials:

  • Resorcinol

  • Malic Acid

  • Concentrated Sulfuric Acid

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to below 10°C.

  • Slowly add a mixture of resorcinol and malic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 18-22 hours.[6]

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product thoroughly with cold distilled water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., Amberlyst-15)

This protocol outlines a more environmentally friendly approach using a reusable solid acid catalyst.

Materials:

  • Resorcinol

  • Ethyl Acetoacetate (as a malonic acid equivalent)

  • Amberlyst-15

  • Ethyl Acetate (B1210297) (for work-up)

Procedure:

  • In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and Amberlyst-15.[6]

  • Heat the mixture in an oil bath at 110°C with stirring for approximately 100 minutes.[6]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate to dissolve the product and filter to separate the solid catalyst.

  • The catalyst can be washed with ethyl acetate, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Resorcinol + Malic Acid/β-ketoester Mixing Mixing and Heating (Conventional or Microwave) Reactants->Mixing Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) Catalyst->Mixing Quenching Quenching (Ice Water) Mixing->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield? Catalyst_Issue Catalyst Inactive? Start->Catalyst_Issue Temp_Issue Temperature Suboptimal? Start->Temp_Issue Time_Issue Time Insufficient? Start->Time_Issue Check_Catalyst Use Fresh/Anhydrous Catalyst Optimize Loading Catalyst_Issue->Check_Catalyst Optimize_Temp Adjust Temperature (Monitor by TLC) Temp_Issue->Optimize_Temp Increase_Time Increase Reaction Time (Monitor by TLC) Time_Issue->Increase_Time

Caption: Troubleshooting logic for low or no product yield in this compound synthesis.

References

effect of temperature on 4,7-Dihydroxycoumarin synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,7-dihydroxycoumarin, with a specific focus on the impact of temperature on reaction yield. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, primarily through the Pechmann condensation reaction.

Q1: I am observing a low yield or no product in my synthesis of this compound. What are the likely causes related to temperature?

A1: Low or no yield is a common issue and temperature is a critical factor.[1][2]

  • Suboptimal Reaction Temperature: The reaction rate and yield are highly dependent on the temperature.[2] For many Pechmann condensations, temperatures between 75°C and 130°C are effective.[1] For solvent-free reactions, temperatures between 110°C and 140°C are often optimal.[2]

    • Too Low: A temperature that is too low can lead to an incomplete reaction due to insufficient activation energy.[1] For instance, lowering the temperature to 90°C can significantly decrease the yield.[2]

    • Too High: Excessively high temperatures can cause the decomposition of reactants or products, leading to the formation of tar-like substances and various side products.[1][3][4] This can include self-condensation of the β-ketoester, isomerization, or cleavage of the coumarin (B35378) product.[3][4]

  • Poor Temperature Control: Fluctuations in temperature can affect the consistency of the reaction and lead to the formation of byproducts.[5] Using an oil bath is recommended for uniform heating.[1]

Q2: How can I determine the optimal temperature for my specific reaction conditions?

A2: The optimal temperature can vary based on the specific reactants, catalyst, and whether a solvent is used. A systematic approach is recommended:

  • Literature Review: Start with the temperature conditions reported in the literature for similar coumarin syntheses.

  • Incremental Increase: Begin with a lower temperature (e.g., 75-80°C) and gradually increase it in subsequent experiments.[1]

  • Reaction Monitoring: Monitor the progress of the reaction at each temperature using Thin Layer Chromatography (TLC).[1][5] This will help you identify the temperature at which the starting materials are consumed efficiently without significant side product formation.[3][4]

Q3: I am observing the formation of a dark, tar-like substance instead of the desired product. Is this related to temperature?

A3: Yes, the formation of tar is often a result of the reaction temperature being too high.[1] This leads to the decomposition of the starting materials or the product.[1] To mitigate this, carefully control the reaction temperature using a regulated heating mantle or an oil bath and consider lowering the set temperature.[1]

Q4: Can the choice of catalyst influence the optimal reaction temperature?

A4: Absolutely. The activity of the catalyst is temperature-dependent. Some catalysts may require higher temperatures to become active, while others might decompose or lose activity at elevated temperatures.[3][4] For example, when using a solid acid catalyst like Amberlyst-15, an optimal temperature of 110°C has been reported for the synthesis of a similar compound, with higher temperatures leading to decreased catalyst activity.[3][4]

Data on Temperature Effects on Coumarin Synthesis Yield

The following table summarizes quantitative data from various studies on the effect of temperature on the yield of coumarin synthesis, primarily focusing on the Pechmann condensation of resorcinol (B1680541) with a β-ketoester.

Catalyst/ReagentTemperature (°C)Yield (%)Compound Synthesized
Amberlyst-1540207-Hydroxy-4-methylcoumarin
Amberlyst-1580507-Hydroxy-4-methylcoumarin
Amberlyst-15110957-Hydroxy-4-methylcoumarin
Amberlyst-15130807-Hydroxy-4-methylcoumarin
Amberlyst-15150557-Hydroxy-4-methylcoumarin
UiO-66-SO3H140665,7-dihydroxy-4-methylcoumarin
Conc. H₂SO₄5 - Room Temp80-887-Hydroxy-4-methylcoumarin
Nano-crystalline sulfated-zirconia (Microwave)150997-Hydroxy-4-methylcoumarin

Experimental Protocols

General Protocol for Pechmann Condensation to Synthesize 7-Hydroxy-4-methylcoumarin

This protocol is a generalized procedure based on common practices for the synthesis of 7-hydroxycoumarins and can be adapted for this compound.

Materials:

  • Resorcinol (or 1,2,4-trihydroxyphenol for this compound)

  • Ethyl acetoacetate (B1235776) (or other suitable β-ketoester)

  • Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).[3][6]

  • Catalyst Addition: Carefully add the acid catalyst. For concentrated sulfuric acid, this is typically done slowly while cooling the mixture in an ice bath to maintain a temperature below 10°C.[7] For a solid acid catalyst like Amberlyst-15, it can be added directly to the mixture (e.g., 0.2 g, 10 mol%).[3][6]

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 110°C) with continuous stirring.[3][6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3][6]

  • Work-up:

    • If using a solid catalyst, cool the mixture and filter to remove the catalyst.[7]

    • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.[5][7]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[5]

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the Pechmann condensation, highlighting the critical temperature control step.

experimental_workflow start Start reactant_mixing Mix Reactants: Resorcinol & β-ketoester start->reactant_mixing catalyst_addition Add Acid Catalyst (e.g., H₂SO₄ with cooling) reactant_mixing->catalyst_addition heating Heat Reaction Mixture (Controlled Temperature) catalyst_addition->heating monitoring Monitor with TLC heating->monitoring monitoring->heating Incomplete workup Pour into Ice Water monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Recrystallize Product filtration->purification end End purification->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in the synthesis, with a focus on the role of temperature.

troubleshooting_logic low_yield Low Yield Observed check_temp Review Reaction Temperature low_yield->check_temp temp_too_low Temperature Too Low? check_temp->temp_too_low increase_temp Increase Temperature Incrementally & Monitor with TLC temp_too_low->increase_temp Yes temp_too_high Temperature Too High? (e.g., tar formation) temp_too_low->temp_too_high No increase_temp->low_yield decrease_temp Decrease Temperature & Ensure Uniform Heating temp_too_high->decrease_temp Yes other_factors Investigate Other Factors: - Catalyst Activity - Reaction Time - Purity of Reagents temp_too_high->other_factors No decrease_temp->low_yield

Caption: Troubleshooting logic for low yield focusing on temperature.

References

Technical Support Center: 4,7-Dihydroxycoumarin Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 4,7-Dihydroxycoumarin production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to larger-scale production.

Issue 1: Low Yield in Pechmann Condensation

  • Question: We are experiencing a significant drop in yield for the Pechmann condensation of resorcinol (B1680541) and malic acid (or a β-ketoester) when moving to a larger reactor. What are the potential causes and solutions?

  • Answer: Low yields during the scale-up of the Pechmann condensation are a common challenge. Several factors can contribute to this issue:

    • Inefficient Mixing and Heat Transfer: In larger reactors, achieving uniform mixing and temperature control is more difficult. This can lead to localized "hot spots" where side reactions and degradation occur, or "cold spots" where the reaction rate is too slow.

      • Solution: Ensure your reactor is equipped with an appropriate agitator and baffling system for the increased volume. Use a jacketed reactor with a reliable temperature control unit to maintain a consistent temperature throughout the reaction mass.

    • Suboptimal Catalyst Concentration and Activity: The activity of acid catalysts like sulfuric acid can be affected by moisture absorption, and the optimal catalyst-to-reactant ratio may change at a larger scale.

      • Solution: Use fresh, high-purity acid catalyst. Consider performing small-scale experiments to re-optimize the catalyst loading for the new batch size. Solid acid catalysts, such as Amberlyst-15 or sulfated zirconia, can also be explored as they can simplify catalyst removal and may offer better performance at scale.[1]

    • Incomplete Reaction: Reaction times that were sufficient in the lab may not be adequate for larger volumes.

      • Solution: Monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the scaled-up process.

    • Purity of Starting Materials: Industrial-grade starting materials may contain impurities that were not present or significant at the lab scale, which can interfere with the reaction.

      • Solution: Source high-purity resorcinol and malic acid (or the relevant β-ketoester). If necessary, purify the starting materials before use.

Issue 2: Impurity Profile and Purification Challenges

  • Question: We are observing new or increased levels of impurities in our scaled-up batches of this compound, making purification difficult. What are these impurities and how can we address this?

  • Answer: The impurity profile can change significantly during scale-up. Common impurities in coumarin (B35378) synthesis include:

    • Unreacted Starting Materials: Inefficient mixing or suboptimal reaction conditions can lead to higher levels of unreacted resorcinol or malic acid.

    • Side-Products: At higher temperatures or with prolonged reaction times, side reactions such as the formation of chromone (B188151) derivatives can become more prevalent.[2][3]

    • Degradation Products: this compound can be susceptible to oxidative degradation, especially under alkaline conditions, which can lead to colored byproducts.[2]

    Purification Troubleshooting:

    • "Oiling Out" During Recrystallization: This occurs when the compound comes out of solution above its melting point.

      • Solution: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution to increase the total solvent volume and lower the saturation temperature.[2]

    • Low Recovery from Recrystallization: This can be due to using too much solvent or cooling the solution too quickly.

      • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]

    • Inefficient Chromatographic Separation: Column chromatography may become less efficient at a larger scale.

      • Solution: For large-scale purification, consider flash chromatography or preparative HPLC. Optimize the mobile phase and stationary phase for the best separation. For polar compounds like this compound, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol) on silica (B1680970) gel is often effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at an industrial scale?

A1: The Pechmann condensation is the most widely used method for the synthesis of coumarins, including this compound, due to its use of simple starting materials and generally good yields.[4] The reaction typically involves the acid-catalyzed condensation of resorcinol with malic acid or a suitable β-ketoester.

Q2: What are the key process parameters to monitor during the scale-up of the Pechmann condensation?

A2: Critical parameters to monitor and control include:

  • Temperature: To prevent side reactions and degradation.

  • Agitation Speed: To ensure proper mixing and heat distribution.

  • Rate of Reagent Addition: To control exothermic reactions.

  • Reaction Time: To ensure the reaction goes to completion without excessive byproduct formation.

  • pH: During workup and purification to prevent degradation and ensure proper precipitation.

Q3: How does the choice of catalyst affect the scale-up of this compound synthesis?

A3: The catalyst choice is critical. While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to difficult workup procedures on a large scale. The use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites can simplify the process by allowing for easier catalyst removal through filtration and may offer improved selectivity and reusability, which are advantageous for industrial processes.[1][4]

Q4: What are the safety considerations for the large-scale production of this compound?

A4: The use of concentrated acids like sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area. The reaction can be exothermic, so a robust temperature control system is essential to prevent runaways.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Pechmann Condensation for this compound Synthesis (Representative Data)

ParameterLab-Scale (Representative)Pilot-Scale (Projected)Key Considerations for Scale-Up
Reactants Resorcinol, Malic AcidResorcinol, Malic AcidPurity of industrial-grade reactants.
Catalyst Conc. H₂SO₄Conc. H₂SO₄ or Solid Acid Catalyst (e.g., Amberlyst-15)Catalyst handling, removal, and potential for corrosion.
Solvent Solvent-free or high-boiling solventSolvent-free or high-boiling solventSolvent recovery and recycling.
Temperature 110-140 °C[1]110-140 °C (with precise control)Efficient heat removal is critical to avoid hot spots.
Reaction Time 2-6 hours4-10 hours (monitor with in-process controls)Longer time may be needed for completion in larger volumes.
Yield (Crude) 85-95%70-85%Yield reduction is common due to mass transfer limitations.
Purity (Crude) ~90%80-90%Impurity profile may change with scale.
Purification RecrystallizationRecrystallization, potentially with activated carbon treatmentLarger volumes may require staged cooling for better crystal growth.
Final Yield 70-85%60-75%Losses during transfer and purification are more significant.

Note: This data is representative and based on typical outcomes for Pechmann condensations. Actual results will vary depending on the specific equipment and conditions used.

Experimental Protocols

Detailed Methodology for Pechmann Condensation (Lab-Scale for Optimization)

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add resorcinol (1.0 eq).

  • Reagent Addition: Slowly add malic acid (1.1 eq) to the resorcinol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2-3 parts by weight relative to resorcinol) to the mixture while cooling in an ice bath to maintain the temperature below 20°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 110-120°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Mandatory Visualization

Pechmann_Condensation Resorcinol Resorcinol Intermediate Acylation Intermediate Resorcinol->Intermediate Malic_Acid Malic Acid Malic_Acid->Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate Transesterification/ Acylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Electrophilic Aromatic Substitution Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Reaction pathway for the Pechmann condensation synthesis of this compound.

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Raw_Materials Raw Material Sourcing & Quality Control Reaction Scaled-Up Reaction (Pechmann Condensation) Raw_Materials->Reaction Workup Quenching & Precipitation Reaction->Workup Isolation Crude Product Isolation (Filtration) Workup->Isolation Recrystallization Recrystallization Isolation->Recrystallization Drying Drying Recrystallization->Drying Final_Product_QC Final Product QC (HPLC, Purity, etc.) Drying->Final_Product_QC Packaging Packaging Final_Product_QC->Packaging

Caption: General experimental workflow for the scale-up of this compound production.

References

stability issues of 4,7-Dihydroxycoumarin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,7-Dihydroxycoumarin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is principally affected by pH, exposure to light, temperature, and the presence of oxidizing agents. As with many coumarin (B35378) derivatives, it is prone to degradation in alkaline conditions, under UV light, and at elevated temperatures.[1]

Q2: How should I prepare and store this compound stock solutions to ensure maximum stability?

A2: For optimal stability, it is recommended to dissolve this compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[2][3] Stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation and precipitation.[2] Store these aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]

Q3: What are the visible indicators of this compound degradation in solution?

A3: Degradation of this compound solutions can be indicated by a noticeable color change, a decrease in fluorescence intensity, or the formation of a precipitate.[4] These changes suggest structural alteration of the coumarin molecule.

Q4: Is this compound susceptible to pH changes in aqueous solutions?

A4: Yes, this compound is sensitive to pH. The lactone ring of the coumarin core is susceptible to hydrolysis under basic (alkaline) conditions, which leads to ring-opening and a loss of biological activity and fluorescence.[1] It is more stable in neutral or slightly acidic conditions.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a reliable approach to monitor the degradation of this compound. This technique allows for the separation and quantification of the intact compound from its degradation products.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media

  • Possible Cause: this compound has low solubility in aqueous solutions. Precipitation often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium.[2]

  • Troubleshooting Steps:

    • Pre-warm the aqueous medium: Warming the buffer or medium to 37°C can help improve solubility.[3]

    • Slow, dropwise addition: Add the stock solution to the aqueous medium slowly while vortexing or stirring to avoid localized high concentrations.[5]

    • Optimize final concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Consider using a lower final concentration.

    • Control DMSO concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.[2]

    • Use of surfactants: For challenging formulations, incorporating a small percentage of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 may improve solubility.[5]

Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays

  • Possible Cause: Degradation of this compound in the cell culture medium during incubation. The physiological pH of most cell culture media (around 7.4) can contribute to the gradual hydrolysis of the lactone ring.[1]

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare working solutions of this compound immediately before use.[1]

    • Minimize incubation time: If experimentally feasible, reduce the incubation time of the compound with the cells.

    • Perform a time-course stability study: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

    • Include appropriate controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Issue 3: Weak or Fading Fluorescence Signal

  • Possible Cause 1: Photobleaching: Coumarin derivatives are susceptible to photobleaching, especially when exposed to intense light sources.[1]

  • Troubleshooting Steps:

    • Reduce the intensity and duration of light exposure.

    • Use an anti-fade mounting medium for microscopy applications.

  • Possible Cause 2: Suboptimal pH: The fluorescence of this compound is pH-dependent. The protonation state of the hydroxyl groups affects the fluorescence properties.[6][7]

  • Troubleshooting Steps:

    • Determine the optimal pH for fluorescence in your specific buffer system. Generally, the deprotonated (phenolate) form at higher pH exhibits stronger fluorescence.[6][8]

  • Possible Cause 3: Aggregation-Caused Quenching (ACQ): At high concentrations, coumarin molecules can aggregate, leading to self-quenching and a decrease in the fluorescence signal.[6]

  • Troubleshooting Steps:

    • Perform a concentration-dependent fluorescence measurement to identify the optimal concentration range and avoid ACQ.

Data Presentation

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)% Degradation (Hypothetical)Appearance
4.024< 5%Clear, colorless
7.42410 - 15%Clear, colorless
9.024> 50%Slight yellowing

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific experimental conditions.

Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer

TemperatureIncubation Time (hours)% Degradation (Hypothetical)
4°C48< 2%
25°C (Room Temp)48~15%
37°C48~25%
60°C48> 70%

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific experimental conditions.

Table 3: Illustrative Photostability of this compound in pH 7.4 Buffer at 25°C

Light SourceExposure Time (hours)% Degradation (Hypothetical)
Ambient Lab Light24< 10%
UV Lamp (254 nm)4> 60%

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade DMSO or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 1, 3, 5 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for various time points (e.g., 1, 3, 5 hours).

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for various time points.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 60°C or 80°C) for various time points.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for various time points. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of this compound or a photodiode array (PDA) detector to monitor for degradation products.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

G Degradation Pathways of this compound DHC This compound Hydrolysis Hydrolysis (Alkaline pH) DHC->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) DHC->Oxidation Photodegradation Photodegradation (UV Light) DHC->Photodegradation RingOpened Ring-Opened Carboxylic Acid Derivative Hydrolysis->RingOpened Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Dimers Photodimers Photodegradation->Dimers G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., in DMSO) Dilution Dilute in Stress Medium (Acid, Base, Oxidant, Buffer) Stock->Dilution Incubate Incubate under specific conditions (pH, Temp, Light) Dilution->Incubate Sample Collect Samples at Time Points (t=0, t=1, t=2...) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Remaining Parent Compound and Degradants HPLC->Quantify Data Stability Data Quantify->Data Determine Degradation Rate G Troubleshooting Logic for Precipitation Issues Start Precipitation Observed in Aqueous Solution Check_Stock Is Stock Solution Clear? Start->Check_Stock Check_Final_Conc Is Final Concentration Too High? Check_Stock->Check_Final_Conc Yes Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock No Check_DMSO Is Final DMSO % > 0.5%? Check_Final_Conc->Check_DMSO No Lower_Conc Lower Final Concentration Check_Final_Conc->Lower_Conc Yes Check_Mixing Was Mixing Adequate? Check_DMSO->Check_Mixing No Adjust_DMSO Reduce Final DMSO % Check_DMSO->Adjust_DMSO Yes Solution_Found Issue Resolved Check_Mixing->Solution_Found Yes Improve_Mixing Improve Mixing (Vortexing, Dropwise Addition) Check_Mixing->Improve_Mixing No Prepare_Fresh_Stock->Check_Final_Conc Lower_Conc->Solution_Found Adjust_DMSO->Solution_Found Improve_Mixing->Solution_Found

References

preventing degradation of 4,7-Dihydroxycoumarin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 4,7-dihydroxycoumarin during extraction processes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound during extraction?

A1: The stability of this compound is significantly influenced by several factors during extraction. As a phenolic compound, it is particularly susceptible to:

  • Oxidation: The hydroxyl groups on the coumarin (B35378) ring make it prone to oxidation, which can be accelerated by the presence of oxygen, light, and certain metal ions. This can lead to the formation of quinones and other degradation products.

  • pH: this compound is more stable in slightly acidic conditions. Alkaline (basic) environments can cause hydrolysis of the lactone ring, leading to a loss of the coumarin structure and its biological activity.

  • Temperature: Elevated temperatures can increase the rate of both oxidation and hydrolysis, leading to significant degradation of the target compound.

  • Light Exposure: Exposure to light, especially UV radiation, can induce photochemical degradation reactions.

Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?

A2: Polar solvents are generally the most effective for extracting this compound. Methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 70-80%), are widely used for extracting phenolic compounds. The choice of solvent can impact the stability of the compound; for instance, methanol can sometimes be more effective in extracting phenolics, while ethanol is less toxic. It is crucial to use high-purity, peroxide-free solvents to prevent solvent-induced degradation.

Q3: How can I prevent oxidation during the extraction process?

A3: To minimize oxidative degradation of this compound, several preventative measures can be taken:

  • Use of Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can effectively scavenge free radicals and prevent the oxidation of the target molecule.

  • Inert Atmosphere: Performing the extraction under an inert atmosphere, such as nitrogen or argon, will minimize the sample's exposure to oxygen.

  • Protection from Light: Conducting the extraction in amber glassware or by wrapping the extraction vessel in aluminum foil will protect the light-sensitive compound from photodegradation.

  • Work Swiftly: Minimizing the duration of the extraction process and subsequent work-up steps reduces the overall exposure to degradative conditions.

Q4: What is the optimal temperature range for extracting this compound?

A4: It is generally recommended to perform extractions at lower temperatures to slow down the rate of degradation reactions. While slightly elevated temperatures can increase extraction efficiency, a balance must be struck to avoid significant degradation. For many phenolic compounds, including coumarins, extraction at room temperature or even at refrigerated temperatures (e.g., 4°C) is often preferred, especially for longer extraction times. For methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), it is crucial to carefully control the temperature to prevent localized overheating.

Q5: How can I monitor the degradation of this compound in my extracts?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. This involves using a suitable column (e.g., C18) and a mobile phase that can separate the parent compound from its potential degradation products. By analyzing samples over time and under different conditions, you can quantify the loss of this compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Degradation during extraction: Exposure to high temperature, light, oxygen, or non-optimal pH.2. Incomplete extraction: Inappropriate solvent, insufficient extraction time, or inadequate grinding of plant material.3. Loss during work-up: Adsorption onto glassware, inefficient partitioning.1. Control extraction conditions: Use low temperature, protect from light, work under an inert atmosphere, and use a slightly acidic extraction solvent (pH 4-6). Consider adding an antioxidant (e.g., 0.1% ascorbic acid) to the solvent.2. Optimize extraction parameters: Test different polar solvents (e.g., methanol, ethanol, and their aqueous solutions). Increase extraction time or use advanced methods like UAE or MAE with optimized parameters. Ensure the plant material is finely powdered.3. Improve work-up procedure: Rinse all glassware thoroughly with the solvent. Optimize solvent partitioning steps.
Discoloration of the extract (e.g., browning) Oxidation of phenolic compounds: Presence of oxygen and/or light leading to the formation of colored quinone-type compounds.Implement anti-oxidative measures: Add antioxidants to the extraction solvent. Purge the solvent with nitrogen before and during extraction. Protect the extraction setup from light using amber glass or aluminum foil.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products: Hydrolysis of the lactone ring or oxidation of the hydroxyl groups.Confirm degradation: Analyze a freshly prepared standard solution of this compound to ensure the analytical method is not causing degradation. Compare chromatograms of fresh and aged extracts.Modify extraction protocol: Re-evaluate and optimize extraction conditions (pH, temperature, light, and oxygen exposure) to minimize degradation.
Inconsistent extraction yields between batches Variability in raw material: Differences in plant age, harvesting time, or storage conditions.Inconsistent extraction procedure: Lack of precise control over parameters like temperature, time, and solvent-to-solid ratio.Standardize raw material: Use plant material from the same source and batch, and store it under consistent conditions.Standardize extraction protocol: Carefully control and document all extraction parameters for each batch to ensure reproducibility.

Data Presentation

The following table provides illustrative data on the stability of this compound under various extraction conditions. These values are based on general principles of phenolic compound degradation and should be used as a guide for optimizing your extraction protocol.

Parameter Condition Solvent Antioxidant Estimated Recovery of this compound (%) Notes
Temperature 25°C80% MethanolNone95Lower temperatures favor stability.
50°C80% MethanolNone80Increased temperature accelerates degradation.
70°C80% MethanolNone65Significant degradation is expected at higher temperatures.
pH 4.080% MethanolNone98Slightly acidic conditions are optimal for stability.
7.080% MethanolNone90Neutral pH can lead to some degradation.
9.080% MethanolNone50Alkaline conditions cause rapid hydrolysis of the lactone ring.
Antioxidant 25°C80% MethanolNone95Control condition.
25°C80% Methanol0.1% Ascorbic Acid>99Ascorbic acid effectively prevents oxidative degradation.
Atmosphere 25°C80% MethanolNone95Extraction performed in air.
25°C80% MethanolNone (under N₂)>99An inert atmosphere prevents oxidation.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound with Degradation Prevention

This protocol describes a general procedure for the extraction of this compound from dried plant material while minimizing degradation.

Materials:

  • Dried and finely powdered plant material

  • 80% Methanol (HPLC grade)

  • Ascorbic acid

  • Hydrochloric acid (HCl) or acetic acid for pH adjustment

  • Nitrogen gas (optional)

  • Amber glassware (e.g., flasks, beakers)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid in 80% methanol to a final concentration of 0.1% (w/v). Adjust the pH of the solvent to approximately 4.0-5.0 using a dilute solution of HCl or acetic acid. If available, purge the solvent with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Maceration: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL amber flask. Add 100 mL of the prepared extraction solvent.

  • Inert Atmosphere (Optional): If possible, flush the headspace of the flask with nitrogen gas and seal it.

  • Extraction: Agitate the mixture on an orbital shaker at room temperature (20-25°C) for 24 hours, protected from light.

  • Filtration: Separate the extract from the plant residue by vacuum filtration through a Büchner funnel with filter paper. Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C in an amber vial, preferably under an inert atmosphere, until further purification or analysis.

Protocol 2: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different stress conditions.

Materials:

  • Pure this compound standard

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • pH meter and various buffers (e.g., pH 4, 7, 9)

  • Thermostatic incubator

  • UV lamp

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

  • Stress Conditions Setup:

    • pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., 4, 7, and 9) to a final concentration of approximately 10 µg/mL.

    • Thermal Stability: Dilute the stock solution in a stable solvent (e.g., 80% methanol at pH 4) and incubate at different temperatures (e.g., 4°C, 25°C, 50°C, 70°C).

    • Photostability: Expose a solution of this compound to a UV lamp, while keeping a control sample in the dark.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • HPLC Analysis:

    • Mobile Phase: A typical starting condition could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Injection: Inject the samples into the HPLC system.

    • Detection: Monitor the elution at the λmax of this compound.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining to determine its stability under each condition.

Mandatory Visualization

cluster_main This compound cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Degradation Products Coumarin This compound Oxidizing_Agents Oxidizing Agents (O₂, metal ions) Alkaline_pH Alkaline pH (OH⁻) Heat Heat Light Light (UV) Oxidation Oxidation Oxidizing_Agents->Oxidation Hydrolysis Hydrolysis Alkaline_pH->Hydrolysis Heat->Oxidation accelerates Heat->Hydrolysis accelerates Photodegradation Photodegradation Light->Photodegradation Quinones Quinones Oxidation->Quinones Ring_Opened_Products Ring-Opened Products (Carboxylic Acids) Hydrolysis->Ring_Opened_Products Dimers_Polymers Dimers/Polymers Photodegradation->Dimers_Polymers

Caption: Major degradation pathways of this compound.

cluster_start Start cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration cluster_end End Product Plant_Material Dried, Powdered Plant Material Solvent_Prep Prepare Solvent: 80% Methanol + 0.1% Ascorbic Acid (pH 4-5, N₂ Purge) Maceration Maceration: Room Temp, 24h (Amber flask, under N₂) Solvent_Prep->Maceration Filtration Vacuum Filtration Maceration->Filtration Rotovap Rotary Evaporation (T < 40°C) Filtration->Rotovap Crude_Extract Crude Extract Rotovap->Crude_Extract Storage Store at -20°C (Amber vial, under N₂) Crude_Extract->Storage

Caption: Optimized workflow for this compound extraction.

Technical Support Center: Optimizing HPLC Separation of 4,7-Dihydroxycoumarin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4,7-dihydroxycoumarin and its positional isomers (e.g., 5,7-dihydroxycoumarin (B1309657) and 6,7-dihydroxycoumarin).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers by HPLC?

A1: The main challenge lies in the structural similarity of the isomers. Positional isomers of dihydroxycoumarin have the same molecular weight and similar polarities, which can result in co-elution or poor resolution on standard reversed-phase columns like C18. Achieving baseline separation often requires careful optimization of chromatographic conditions or the use of alternative column chemistries.

Q2: What is a recommended starting point for HPLC method development for dihydroxycoumarin isomer separation?

A2: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol). The mobile phase should be acidified with 0.1% formic acid or acetic acid to ensure the phenolic hydroxyl groups are protonated, which generally leads to better peak shapes and retention. A gradient elution is often more effective than an isocratic one for separating a mixture of isomers with slightly different polarities.

Q3: How does the pH of the mobile phase affect the separation of dihydroxycoumarin isomers?

A3: The pH of the mobile phase is a critical parameter for the separation of dihydroxycoumarins due to their acidic phenolic hydroxyl groups. At a pH close to the pKa of the hydroxyl groups, the compounds can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. By maintaining a low pH (typically between 2.5 and 4.5), the hydroxyl groups remain protonated, rendering the molecules less polar and promoting better interaction with the reversed-phase stationary phase. This results in sharper peaks and more reproducible retention times.

Q4: When should I consider using a different column chemistry instead of a standard C18 column?

A4: If you are unable to achieve adequate resolution between your dihydroxycoumarin isomers on a C18 column despite optimizing the mobile phase, it is advisable to consider a column with a different selectivity. Pentafluorophenyl (PFP) columns, for instance, can offer alternative selectivity for positional isomers due to different retention mechanisms, including π-π interactions and dipole-dipole interactions, which can be effective for separating aromatic isomers.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Resolution / Co-elution of Isomers Inadequate Selectivity of C18 Column: Standard C18 columns separate primarily based on hydrophobicity, which may be too similar between isomers.1. Switch to a Pentafluorophenyl (PFP) Column: PFP columns provide alternative selectivity based on aromatic and dipole interactions, which can be effective for resolving positional isomers. 2. Optimize Mobile Phase: Adjust the organic modifier (acetonitrile vs. methanol) and the gradient slope. A shallower gradient can improve resolution between closely eluting peaks.
Mobile Phase pH Not Optimal: If the pH is too high, the phenolic hydroxyl groups can deprotonate, leading to poor peak shape and inconsistent retention.Maintain a mobile phase pH between 2.5 and 4.5 using an additive like 0.1% formic acid or acetic acid to ensure the analytes are in a non-ionized state.
Peak Tailing Secondary Interactions with Silica: Residual silanol (B1196071) groups on the stationary phase can interact with the hydroxyl groups of the coumarins.1. Acidify the Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or PFP column to minimize silanol interactions.
Column Overload: Injecting too much sample can lead to asymmetrical peaks.Reduce the sample concentration or the injection volume.
Peak Splitting or Broadening Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Column Degradation: A void at the head of the column or contamination can lead to peak splitting.1. Use a Guard Column: Protect the analytical column from contaminants. 2. Flush the Column: If contamination is suspected, flush the column with a strong solvent. 3. Replace the Column: If a void has formed, the column may need to be replaced.
Inconsistent Retention Times Mobile Phase Composition Drift: Inaccurate mixing of the mobile phase or evaporation of the organic component can alter retention times.Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the HPLC pump is functioning correctly for accurate gradient delivery.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant temperature throughout the analysis.

Quantitative Data Summary

The following tables provide representative HPLC method parameters and validation data for the analysis of dihydroxycoumarins, based on typical values found in the literature.

Table 1: Representative HPLC Method Parameters

ParameterTypical Value
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 320 nm

Table 2: Typical Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Precision (%RSD) < 2% for intraday and interday
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Dihydroxycoumarin Isomers

This protocol describes a general method for the separation of this compound and its positional isomers using a Pentafluorophenyl (PFP) column for enhanced selectivity.

1. Materials and Reagents:

  • This compound reference standard

  • Other dihydroxycoumarin isomer standards (e.g., 5,7-dihydroxycoumarin, 6,7-dihydroxycoumarin)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥ 98%)

  • Methanol (B129727) (for sample preparation)

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas before use.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly. Degas before use.

  • Sample Diluent: Use a mixture of methanol and water (50:50, v/v).

  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each dihydroxycoumarin isomer standard and dissolve in 10 mL of methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions in the sample diluent to a final concentration of 10 µg/mL for each isomer.

3. Chromatographic Conditions:

  • HPLC System: A binary HPLC system with a UV-Vis detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 40% B

    • 15-17 min: Hold at 40% B

    • 17.1-20 min: Return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the PFP column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Filter the working standard mixture through a 0.22 µm syringe filter.

  • Inject 10 µL of the filtered standard mixture into the HPLC system.

  • Acquire the chromatogram for 20 minutes.

  • Identify the peaks corresponding to each isomer based on their retention times (if known) or by injecting individual standards.

  • Assess the resolution between the isomer peaks.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Initial Method Setup cluster_1 Optimization cluster_2 Advanced Troubleshooting cluster_3 Final Method start Select Column (e.g., C18) mobile_phase Choose Mobile Phase (ACN/Water + 0.1% FA) start->mobile_phase gradient Set Initial Gradient (e.g., 5-95% ACN) mobile_phase->gradient inject Inject Isomer Standard Mix gradient->inject evaluate Evaluate Resolution inject->evaluate adjust_gradient Adjust Gradient Slope evaluate->adjust_gradient Resolution < 1.5 adjust_organic Change Organic Modifier (ACN vs. MeOH) evaluate->adjust_organic Co-elution change_column Change Column Chemistry (e.g., PFP) evaluate->change_column Persistent Co-elution final Validated Method evaluate->final Resolution ≥ 1.5 adjust_gradient->inject adjust_organic->inject optimize_pH Optimize Mobile Phase pH change_column->optimize_pH optimize_pH->inject

Caption: A workflow for HPLC method development for isomer separation.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting/Broadening start->peak_splitting rt_shift Retention Time Shift start->rt_shift poor_resolution Poor Resolution start->poor_resolution sol_acid Add/Increase Acid in Mobile Phase peak_tailing->sol_acid sol_conc Reduce Sample Concentration peak_tailing->sol_conc sol_solvent Match Sample Solvent to Mobile Phase peak_splitting->sol_solvent sol_column Check/Replace Column & Guard Column peak_splitting->sol_column sol_mobile_phase Prepare Fresh Mobile Phase rt_shift->sol_mobile_phase sol_temp Use Column Oven rt_shift->sol_temp sol_gradient Optimize Gradient poor_resolution->sol_gradient sol_pfp Switch to PFP Column poor_resolution->sol_pfp

Caption: A troubleshooting decision tree for common HPLC issues.

Validation & Comparative

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for 4,7-Dihydroxycoumarin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,7-dihydroxycoumarin. Alternative analytical techniques are also discussed to provide a broader context for method selection. The information presented is synthesized from established analytical practices for coumarin (B35378) derivatives and aligns with the principles of method validation outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a key heterocyclic compound and a significant starting material in the synthesis of various pharmaceutical agents and natural products. Its accurate quantification is crucial for quality control, stability testing, and pharmacokinetic studies. HPLC with UV detection is a widely employed, robust, and cost-effective technique for this purpose. This guide details the parameters of a validated HPLC method, compares it with other analytical approaches, and provides the necessary experimental protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a robust and commonly used method, alternatives like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and UV-Vis Spectrophotometry offer different advantages.

Performance ParameterHPLC-UV UHPLC-MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity (LOD) 0.03 - 0.5 µg/mL[1][2]0.1 - 10 ng/mL[1]Higher µg/mL range (matrix dependent)
Linearity (r²) > 0.999[1]> 0.999[1]> 0.99 (typically)
Accuracy (% Recovery) 98.5 - 101.2%[2]95 - 105% (typical)90 - 110% (typical)
Precision (%RSD) < 2%[2]< 5% (typical)< 5% (typical)
Cost ModerateHighLow
Throughput ModerateHighHigh
Expertise Required IntermediateHighLow

Experimental Protocols

The following protocols are representative of a validated HPLC method for the analysis of this compound, based on common practices for coumarin derivatives.

1. Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of methanol (B129727) or acetonitrile (B52724) and water (e.g., Methanol:Water 60:40 v/v) containing an acidifier like 0.1% formic or acetic acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 345 nm, which is near the UV absorption maximum for this compound.[2]

  • Injection Volume: 20 µL.

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.[2]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 0.1 µg/mL to 50 µg/mL).[2]

3. Method Validation Protocol

The validation of the analytical method is performed to ensure its suitability for the intended purpose, following ICH guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a standard solution of this compound. The absence of interfering peaks at the retention time of this compound indicates specificity.[2]

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. This is determined by injecting a series of at least five concentrations of the analyte. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. A value of r² > 0.999 is generally considered acceptable. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the standard solution at a specific concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) is calculated.[2]

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on different days, with different analysts, or on different instruments. The %RSD is calculated to determine the variability.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.[2]

    • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in the mobile phase composition (e.g., ±2%), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The effect on parameters like retention time and peak area is observed.

Summary of HPLC Method Validation Parameters

The following table summarizes the typical acceptance criteria and representative results for the validation of an HPLC method for this compound analysis.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.999> 0.999
Range To be defined based on application0.1 - 50 µg/mL[2]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.2%[2]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%1.5%[2]
- Intermediate (Inter-day)≤ 3.0%2.2%[2]
LOD S/N ≥ 3:10.03 µg/mL[2]
LOQ S/N ≥ 10:10.1 µg/mL[2]
Specificity No interference at analyte retention timePeak purity index > 0.999[2]

Visualizations

The following diagrams illustrate the workflow of the HPLC method validation process and the logical relationship between the different validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting A Method Development & Optimization B Standard & Sample Preparation A->B I Data Acquisition (HPLC Analysis) B->I C Specificity K Validation Report D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness J Data Evaluation & Statistical Analysis I->J J->K

Caption: Workflow for HPLC method validation of this compound.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_range_sensitivity Range & Sensitivity A Validated Analytical Method B Accuracy A->B C Precision A->C D Specificity A->D E Linearity & Range A->E H Robustness A->H F LOD E->F G LOQ E->G

Caption: Interrelation of HPLC method validation parameters.

References

A Comparative Guide to the Antioxidant Activity of Hydroxycoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. Among them, hydroxycoumarins stand out for their significant antioxidant potential, a characteristic primarily attributed to their phenolic hydroxyl groups that can effectively scavenge free radicals.[1] This guide provides a comprehensive comparison of the antioxidant activity of various hydroxycoumarin derivatives, supported by quantitative experimental data and detailed methodologies, to assist researchers in the pursuit of novel therapeutic agents.

Structure-Activity Relationship: The Critical Role of Hydroxylation

The antioxidant capacity of hydroxycoumarins is intrinsically linked to the number and position of hydroxyl (-OH) groups on the coumarin (B35378) scaffold.[2] Studies consistently demonstrate that an increase in the number of hydroxyl groups generally leads to enhanced antioxidant effects.[3] In particular, the presence of ortho-dihydroxy (catechol) moieties, such as in 7,8-dihydroxycoumarins, significantly boosts radical scavenging activity.[4][5] This is attributed to the formation of stable ortho-semiquinone radicals.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the in vitro antioxidant activity of various hydroxycoumarin derivatives, primarily expressed as IC50 values (the concentration required to inhibit 50% of the radical activity). A lower IC50 value indicates greater antioxidant potency.

Table 1: Superoxide (B77818) Radical (O₂•⁻) Scavenging Activity

CompoundIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarin (7,8-DHMC)34.0[4]
6,7-dihydroxy-4-methylcoumarin (6,7-DHMC)62.0[4]
5,7-dihydroxy-4-methylcoumarin (5,7-DHMC)8800 (8.80 mM)[4]
7,8-DHMC-Fe(III)-ADP Complex10.5[4]
6,7-DHMC-Fe(III)-ADP Complex11.5[4]
5,7-DHMC-Fe(III)-ADP Complex148.5[4]

Table 2: DPPH Radical Scavenging Activity

CompoundIC50 (µM)StandardIC50 (µM)Reference
4-hydroxy-6-methoxy-2H-chromen-2-one (4a)50BHT580[6]
4-hydroxycoumarin-chalcone hybrid77.92% scavenging at 100 µg/mLAscorbic Acid81.21% scavenging[7]
Coumarin-thiosemicarbazone (Compound 18)7.1Ascorbic Acid18.6[5][7]
Coumarin-thiosemicarbazone (Compound 19)17.9Ascorbic Acid18.6[5][7]
Coumarin-tethered 1,3,4-oxadiazole (B1194373) (Compound 29)17.19Ascorbic Acid23.80[7]
Coumarin-tethered 1,3,4-oxadiazole (Compound 28)19.47Ascorbic Acid23.80[7]
Hydroxytyrosol-Coumarin Conjugate (14q)26.58BHT521.99[7]
4-Hydroxycoumarin (4H)439.52 µg/mLBHT-[8]

Table 3: ABTS Radical Cation (ABTS•⁺) Scavenging Activity

CompoundIC50 (µM)StandardIC50 (µM)Reference
Coumarin-thiosemicarbazone (Compound 18)9.0Trolox13.0[5][7]
Coumarin-thiosemicarbazone (Compound 19)8.8Trolox13.0[5][7]
Hydroxytyrosol-Coumarin Conjugate (14q)30.31BHT127.07[7]
Various Hydroxycoumarins (C3, 4a, 4c)> Trolox (34.34 µM)Trolox34.34[6]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical by an antioxidant.[9]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[10] This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of the test hydroxycoumarin and a standard antioxidant (e.g., Ascorbic acid, Trolox) in the same solvent. Create a series of dilutions from the stock solutions.[10]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH working solution to each well.

    • Add an equal volume of the different concentrations of the test compounds, standard, or solvent (for the blank) to the wells.[10]

    • Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[11]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test sample.[11]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[11]

  • Reagent Preparation:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][10]

    • Before use, dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., methanol or PBS) to an absorbance of approximately 0.70 at 734 nm.[10]

    • Prepare stock solutions and serial dilutions of the test hydroxycoumarins and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard at various concentrations to test tubes or microplate wells.

    • Add a larger volume of the diluted ABTS•⁺ working solution to each tube/well.[9]

    • Mix and incubate in the dark at room temperature for a specified period (e.g., 6-7 minutes).[9][11]

  • Measurement and Calculation:

    • Measure the absorbance at approximately 734 nm.[11]

    • The percentage of ABTS•⁺ scavenging is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the plot of scavenging percentage versus concentration.[11]

Signaling Pathways in Antioxidant Activity

Hydroxycoumarins can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[10][12]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain activators like hydroxycoumarins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[12][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Hydroxycoumarins Hydroxycoumarins Hydroxycoumarins->Nrf2_Keap1 Induces ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2 signaling pathway activation by hydroxycoumarins.

Experimental Workflow for Antioxidant Activity Screening

The general workflow for comparing the antioxidant activity of different hydroxycoumarins involves a series of in vitro assays.

Antioxidant_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Hydroxycoumarins Hydroxycoumarin Derivatives Dilutions Serial Dilutions Hydroxycoumarins->Dilutions Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS Other Other Assays (e.g., FRAP, SOR) Dilutions->Other Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance Other->Absorbance Scavenging % Scavenging Calculation Absorbance->Scavenging IC50 IC50 Value Determination Scavenging->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for antioxidant activity comparison.

Conclusion

The diverse bioactivities of hydroxycoumarin derivatives underscore their importance in drug discovery. This comparative guide highlights their significant antioxidant properties, which are largely dictated by the hydroxylation pattern of the coumarin ring. The provided experimental data and detailed protocols serve as a valuable resource for researchers aiming to design and evaluate novel hydroxycoumarin derivatives with enhanced therapeutic potential for conditions associated with oxidative stress.

References

A Comparative Guide to the Validation of a UHPLC-MS Method for Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the quantification of coumarin (B35378) derivatives against alternative analytical techniques. The information presented is based on established validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The accurate and precise quantification of coumarin derivatives is critical in pharmaceutical research and development due to their wide range of biological activities. The selection of a suitable analytical method is paramount for ensuring data integrity in pharmacokinetic studies, quality control of drug substances, and metabolite identification. This guide presents supporting experimental data to highlight the superior performance of UHPLC-MS in terms of sensitivity, specificity, and throughput.

Experimental Protocols

A validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[2] The validation process involves a series of experiments to assess the method's performance characteristics.

1. UHPLC-MS Method Protocol

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific coumarin derivative.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

2. Method Validation Parameters

The following parameters were assessed according to ICH Q2(R2) guidelines to validate the UHPLC-MS method.[1][2][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing blank matrix samples, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity and Range: The linearity of the method was determined by constructing a calibration curve with at least five concentrations. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear.[5]

  • Accuracy: The closeness of the test results to the true value. It was determined by analyzing samples with known concentrations and expressed as the percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and was evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] These were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was assessed by slightly varying parameters such as column temperature, flow rate, and mobile phase composition.

Data Presentation: Performance Comparison

The performance of the validated UHPLC-MS method is compared with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Parameter UHPLC-MS HPLC-UV GC-MS
Specificity Very High (Mass-based detection)Moderate to High (Chromatographic separation)High (Mass-based detection)
Linearity (r²) > 0.999> 0.995> 0.998
Range (ng/mL) 0.1 - 100010 - 50001 - 2000
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD)
- Repeatability< 2%< 3%< 4%
- Intermediate Precision< 3%< 5%< 5%
LOD (ng/mL) 0.0550.5
LOQ (ng/mL) 0.1101
Analysis Time (min) < 510 - 2015 - 30
Parameter UHPLC-MS HPLC-UV GC-MS
Sample Throughput HighModerateLow to Moderate
Sample Preparation Simple (Dilute and Shoot)Simple to ModerateModerate to Complex (Derivatization may be required)
Cost per Sample HighLowModerate
Instrumentation Cost HighLowModerate to High

Mandatory Visualization

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop UHPLC-MS Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Analysis Routine Sample Analysis Rob->Analysis

Caption: Experimental workflow for UHPLC-MS method validation.

G cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & General Parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ LOQ Validation->LOQ Specificity Specificity Validation->Specificity LOD LOD Validation->LOD Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Hierarchy of analytical method validation parameters.

Conclusion

The UHPLC-MS method demonstrates significant advantages for the analysis of coumarin derivatives, particularly in terms of sensitivity, specificity, and high throughput.[6][7][8][9] The lower limits of detection and quantification make it highly suitable for applications requiring trace-level analysis. While the initial instrumentation cost is higher, the increased efficiency and quality of data often justify the investment for research and regulated environments. In contrast, HPLC-UV offers a cost-effective alternative for routine analyses where high sensitivity is not a prerequisite. GC-MS can be a viable option, but the potential need for derivatization for some coumarin derivatives can increase sample preparation complexity. Ultimately, the choice of analytical method should be based on the specific requirements of the study, including the desired sensitivity, sample matrix, and available resources.

References

A Comparative Analysis of the Fluorescence Properties of Coumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence properties of various coumarin (B35378) isomers, supported by experimental data. Coumarins are a prominent class of fluorophores utilized extensively in scientific research and drug development due to their versatile photophysical properties. Their fluorescence characteristics, including quantum yield, Stokes shift, and sensitivity to the local environment, are highly dependent on their isomeric structure and substitution patterns. Understanding these differences is crucial for the rational design of fluorescent probes and other applications.

Data Presentation: A Comparative Overview of Coumarin Isomer Fluorescence

The following tables summarize the key fluorescence properties of several common coumarin isomers in various solvents. These properties are significantly influenced by the solvent environment, a phenomenon known as solvatochromism.

Table 1: Fluorescence Properties of Selected Coumarin Isomers in Different Solvents

Coumarin IsomerSolventExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
7-Hydroxy-4-methylcoumarin Water3204500.3561.49
Methanol3203870.2661.26
Ethanol3203850.2081.38
Dichloromethane3203850.0263.11
7-Amino-4-methylcoumarin Aqueous Solution-441--
Coumarin 1 (7-Diethylamino-4-methylcoumarin) Ethanol---3.8
Methanol----
Water----
Coumarin 102 Methanol----
Ethanol----
Water----
Coumarin 343 Ethanol445~480-4900.634.45
Acetonitrile~435~4900.25-
Water-~5100.05-
5-Methoxyseselin (5-MOS) DMSO3284730.1183.09
6-Methoxyseselin (6-MOS) DMSO3524280.0210.62

Table 2: Effect of Solvent Polarity on the Quantum Yield of a 7-Aminocoumarin Derivative

SolventDielectric Constant (ε)Refractive Index (n)Quantum Yield (ΦF)
Cyclohexane2.021.4270.95
Toluene2.381.4970.85
Ethyl Acetate6.021.3730.68
Acetonitrile37.51.3440.45
Methanol32.71.3290.38
Water80.11.3330.10

The decrease in fluorescence quantum yield in polar solvents for many 7-aminocoumarins is often attributed to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, polar solvent molecules can stabilize a charge-separated species, which allows for rotation around the C-N bond of the amino group, leading to the TICT state and a non-radiative decay pathway.

Experimental Protocols

Accurate determination of fluorescence properties is essential for comparative analysis. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a coumarin isomer using a well-characterized standard.

1. Materials and Instruments:

  • Spectrofluorometer with a corrected emission spectrum feature

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • High-purity solvents

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Coumarin isomer sample

2. Preparation of Solutions:

  • Prepare a stock solution of the standard and the coumarin sample in the desired solvent.

  • From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

3. Spectroscopic Measurements:

  • Absorption Spectra: Record the UV-Vis absorption spectrum for each dilution of the standard and the sample. Determine the absorbance at the chosen excitation wavelength (λex).

  • Fluorescence Spectra: Set the excitation wavelength (λex) on the spectrofluorometer. It is important to use the same λex for both the sample and the standard. Record the fluorescence emission spectrum for each dilution of the standard and the sample, ensuring the entire emission band is recorded. Record the emission spectrum of the solvent blank for background subtraction.

4. Data Analysis:

  • Correct for Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum

Comparative Analysis of 4,7-Dihydroxycoumarin Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,7-dihydroxycoumarin scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects. Understanding the structure-activity relationship (SAR) of these compounds is paramount for designing more potent and selective drug candidates. This guide provides a comprehensive comparison of this compound derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and structure-activity trends.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as the disruption of microtubule dynamics and the inhibition of key survival proteins.

Comparative Anticancer Potency

The in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of cell growth.

Derivative TypeSubstitutionCancer Cell LineIC50 (µM)Reference
Acryloylcyanohydrazone4-Fluorophenyl at C-3A549 (Lung)4.31 ± 0.04[1]
HeLa (Cervical)5.14 ± 0.16[1]
SKNSH (Neuroblastoma)6.09 ± 0.32[1]
MCF-7 (Breast)3.42 ± 0.52[1]
4-Substituted-6,7-dihydroxycoumarin4-TrifluoromethylA549 (Lung)1.21 ± 0.56[2]
4-Methylcoumarin (B1582148)n-Decyl at C-3K562 (Leukemia)42.4[3]
LS180 (Colon)25.2[3]
MCF-7 (Breast)25.1[3]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Substitution at C-3: The introduction of various moieties at the C-3 position has been a key strategy for enhancing anticancer activity. For instance, acryloylcyanohydrazone derivatives have demonstrated potent cytotoxicity.[1]

  • Substitution at C-4: The nature of the substituent at the C-4 position significantly influences activity. A hydrophobic, electron-withdrawing group like trifluoromethyl at C-4 of 6,7-dihydroxycoumarin enhances Mcl-1 inhibitory capacity.[2] In contrast, hydrophilic groups in this position are detrimental to activity.[2]

  • Hydroxyl Groups: The presence of the 6,7-dihydroxy (catechol) moiety is crucial for Mcl-1 inhibitory activity, and methylation of these groups leads to a decrease in potency.[2] For 4-methylcoumarin derivatives, 7,8-dihydroxy substitution was found to be more effective than 7-hydroxy substitution.[3]

  • Lipophilicity: Increasing the lipophilicity, for example by introducing a long alkyl chain at the C-3 position of 4-methylcoumarins, generally improves anticancer activity, likely due to enhanced cell penetration.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Several potent anticancer coumarin (B35378) derivatives exert their effects by targeting the microtubule network, which is essential for cell division. These compounds bind to tubulin, the building block of microtubules, and inhibit its polymerization, leading to cell cycle arrest and apoptosis.

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Coumarin Anticancer this compound Derivative Tubulin β-Tubulin (Colchicine Binding Site) Coumarin->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Disrupts Mitosis Mitosis Microtubules->Mitosis Arrests Apoptosis Apoptosis Mitosis->Apoptosis Induces Coumarin Antioxidant Coumarin Derivative Keap1 Keap1 Coumarin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Prevents degradation of ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of cluster_workflow MIC Determination Workflow Prep Prepare serial dilutions of coumarin derivatives in broth Inoc Inoculate with standardized microbial suspension Prep->Inoc Incub Incubate at optimal temperature and time Inoc->Incub Observe Observe for visible growth (turbidity) Incub->Observe MIC Determine MIC: Lowest concentration with no growth Observe->MIC

References

comparing the efficacy of different synthesis methods for 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of 4,7-dihydroxycoumarin is of significant interest due to the compound's valuable pharmacological properties. This guide provides a comprehensive comparison of various synthetic methodologies, offering a detailed analysis of their efficacy based on experimental data.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be achieved through several established organic reactions. The Pechmann condensation is the most widely reported and versatile method. Alternative routes such as the Perkin, Knoevenagel, and Wittig reactions are also employed for coumarin (B35378) synthesis in general, though specific data for this compound is less common. This comparison also includes modern energy-efficient techniques like microwave and ultrasound-assisted synthesis, which often lead to significant improvements in reaction times and yields.

Data Summary of Synthesis Methods for Dihydroxycoumarins

Synthesis MethodStarting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Reference
Pechmann Condensation
Conventional HeatingResorcinol (B1680541), Malonic AcidFused ZnCl₂, POCl₃Not SpecifiedUltrasound BathModerate[1]
Resorcinol, Malonic AcidH₂SO₄Overnight115-11845[1]
Microwave-AssistedResorcinol, Ethyl Acetoacetate (B1235776)FeF₃7 min11095[2][3]
Resorcinol, Ethyl AcetoacetateAmberlyst-1520 min10097[4]
Phloroglucinol, Ethyl AcetoacetateUiO-66-SO₃H4 h14066[5]
Ultrasound-AssistedResorcinol, Malonic AcidFused ZnCl₂, POCl₃Not SpecifiedUltrasound BathModerate[1]
Perkin Reaction 2,4-Dihydroxybenzaldehyde (B120756), Acetic Anhydride (B1165640)Sodium Acetate (B1210297)Several hours150-180Moderate (General)[6][7]
Knoevenagel Condensation 2,4-Dihydroxybenzaldehyde, Malonic AcidPiperidine (B6355638)/PyridineNot SpecifiedRefluxHigh (General)[8][9]
Wittig Reaction 2,4-Dihydroxybenzaldehyde, Phosphonium (B103445) YlideStrong Base17-34 hoursElevatedModerate (General)[6]

Note: Quantitative data for Perkin, Knoevenagel, and Wittig reactions specifically for this compound is limited in the reviewed literature. The provided data for these methods are for analogous coumarin syntheses and may not be directly comparable.

Experimental Protocols

Pechmann Condensation (Conventional Heating)

This protocol is adapted from the synthesis of 7-hydroxy-4-methylcoumarin, a close analog of this compound.

Materials:

  • Resorcinol

  • Malonic Acid

  • Fused Zinc Chloride

  • Phosphorus Oxychloride

Procedure:

  • A mixture of resorcinol (1 equivalent), malonic acid (1.04 equivalents), fused zinc chloride (3.7 equivalents), and phosphorus oxychloride (1.8 equivalents) is prepared.[1]

  • The reaction mixture is then subjected to appropriate heating or other activation method as specified in the detailed literature.

  • Upon completion of the reaction, the mixture is cooled and poured into ice water.

  • The precipitated product is filtered, washed with water, and dried.

  • Recrystallization from a suitable solvent such as dilute alcohol can be performed to obtain the pure this compound.[1]

Microwave-Assisted Pechmann Condensation

Materials:

Procedure:

  • In a microwave-safe vessel, mix resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g).[2][3]

  • Irradiate the mixture in a microwave reactor at 450 W for 7 minutes.[2][3]

  • After the reaction, allow the mixture to cool to room temperature.

  • Extract the product with a suitable solvent.

  • Remove the catalyst by filtration.

  • The solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[2][3]

Ultrasound-Assisted Pechmann Condensation

Materials:

  • Resorcinol

  • Malonic Acid

  • Fused Zinc Chloride

  • Phosphorus Oxychloride

Procedure:

  • A mixture of resorcinol (5 g), malonic acid (5.2 g), fused zinc chloride (18.5 g), and phosphorous oxychloride (15 ml) is placed in a suitable vessel.

  • The mixture is irradiated in an ultrasonic bath.

  • After the reaction is complete, as monitored by TLC, the reaction mixture is cooled and poured into ice water.

  • The resulting solid product is filtered, washed with water, dried, and then recrystallized from dilute alcohol to obtain the pure product.

General Protocol for Perkin Reaction

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at a high temperature (typically 150-180°C) for several hours.[6][7]

  • After the reaction is complete, the mixture is cooled and treated with hot water to hydrolyze any unreacted anhydride and dissolve the sodium acetate.

  • The crude product precipitates upon cooling and can be collected by filtration.

  • The collected solid is then purified, typically by recrystallization from a suitable solvent like ethanol (B145695), to yield the coumarin product.

General Protocol for Knoevenagel Condensation

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Malonic acid or its ester (e.g., diethyl malonate)

  • A weak base (e.g., piperidine or pyridine)

  • Solvent (e.g., ethanol or pyridine)

Procedure:

  • Dissolve 2,4-dihydroxybenzaldehyde and the active methylene (B1212753) compound (e.g., malonic acid) in a suitable solvent.[8][9]

  • Add a catalytic amount of a weak base.

  • The reaction mixture is typically heated under reflux, and the progress is monitored by TLC.

  • Upon completion, the mixture is cooled and poured into acidified water to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization.[8]

General Protocol for Wittig Reaction

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • A suitable phosphonium ylide (e.g., (carboethoxymethyl)triphenylphosphorane)

  • A strong base (if the ylide is not pre-formed)

  • An inert solvent (e.g., THF)

Procedure:

  • The phosphonium ylide is either prepared in situ by treating the corresponding phosphonium salt with a strong base or used as a stable reagent.

  • The ylide is then reacted with 2,4-dihydroxybenzaldehyde in an inert solvent.[6]

  • The reaction may require elevated temperatures and is often stirred for an extended period (e.g., 17-34 hours).[6]

  • The resulting intermediate undergoes intramolecular cyclization to form the coumarin ring.

  • Workup typically involves removing the triphenylphosphine (B44618) oxide byproduct, often by crystallization or chromatography, to isolate the pure coumarin.

Signaling Pathways and Experimental Workflows

Pechmann_Condensation Resorcinol Resorcinol Intermediate Acyl-Resorcinol Intermediate Resorcinol->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Acylation Product This compound Cyclized_Intermediate->Product Dehydration Catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Catalyst->Intermediate Esterification

Caption: Reaction pathway for the Pechmann condensation synthesis of this compound.

Perkin_Reaction Aldehyde 2,4-Dihydroxy- benzaldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Anhydride Acetic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Base Base (e.g., NaOAc) Base->Enolate Deprotonation Enolate->Aldol_Adduct Aldol Addition Unsaturated_Acid o-Hydroxycinnamic Acid Derivative Aldol_Adduct->Unsaturated_Acid Dehydration Product This compound Unsaturated_Acid->Product Lactonization

Caption: Generalized reaction pathway for the Perkin reaction leading to a coumarin derivative.

Knoevenagel_Condensation Aldehyde 2,4-Dihydroxy- benzaldehyde Condensation_Product Condensation Product Aldehyde->Condensation_Product Active_Methylene Malonic Acid Enolate Enolate Active_Methylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Condensation_Product Nucleophilic Addition Product This compound Condensation_Product->Product Cyclization & Decarboxylation

Caption: Generalized reaction pathway for the Knoevenagel condensation for coumarin synthesis.

Wittig_Reaction Aldehyde 2,4-Dihydroxy- benzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base Base->Ylide Deprotonation Ylide->Oxaphosphetane Cycloaddition Alkene_Intermediate Alkene Intermediate Oxaphosphetane->Alkene_Intermediate Elimination Product This compound Alkene_Intermediate->Product Intramolecular Transesterification

Caption: Generalized pathway for the Wittig reaction for coumarin synthesis.

Experimental_Workflow_Comparison cluster_Pechmann Pechmann Condensation cluster_Perkin Perkin Reaction cluster_Knoevenagel Knoevenagel Condensation cluster_Wittig Wittig Reaction P_Start Mix Phenol & β-Ketoester/Malonic Acid P_React Add Acid Catalyst & Apply Energy (Heat/Microwave/Ultrasound) P_Start->P_React P_Workup Quench with Ice Water, Filter & Recrystallize P_React->P_Workup PK_Start Mix Aldehyde, Anhydride & Base PK_React High Temperature Heating PK_Start->PK_React PK_Workup Hydrolyze & Acidify, Filter & Recrystallize PK_React->PK_Workup K_Start Mix Aldehyde & Active Methylene Compound K_React Add Base Catalyst & Reflux K_Start->K_React K_Workup Acidify & Precipitate, Filter & Recrystallize K_React->K_Workup W_Start Prepare Phosphonium Ylide W_React React Ylide with Aldehyde W_Start->W_React W_Workup Purify by Chromatography /Crystallization W_React->W_Workup

Caption: Comparative workflow of the general steps involved in different synthesis methods for coumarins.

References

A Comparative Guide to In Vitro Bioactivity of 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of 4,7-dihydroxycoumarin against other common alternatives, supported by experimental data. The focus is on its anticancer, antioxidant, and anti-inflammatory properties, with detailed methodologies for key experimental assays.

Core Bioactivity Profiles: A Tabular Comparison

The following tables summarize the quantitative data from various in vitro assays, offering a clear comparison of the efficacy of this compound and its derivatives against standard reference compounds.

Table 1: Anticancer Activity (MTT Assay)

CompoundCell LineIC50 (µM)Reference
This compound Derivative (Acryloylcyanohydrazone) A549 (Lung Carcinoma)4.31 ± 0.04
HeLa (Cervical Cancer)5.14 ± 0.16
SKNSH (Neuroblastoma)6.09 ± 0.32
MCF7 (Breast Cancer)3.42 ± 0.52
Esculetin (6,7-Dihydroxycoumarin) G361 (Melanoma)~42.86 µg/mL[1]
THP-1 (Leukemia)Not specified[2]
HeLa (Cervical Cancer)37.8
Daphnetin (7,8-Dihydroxycoumarin) VariousNot specified
Umbelliferone (7-Hydroxycoumarin) HepG2 (Liver Cancer)249.85 µg/mL
Doxorubicin (Standard) VariousVaries by cell line[3]

Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50Reference
This compound Derivatives Potent Scavengers
Ascorbic Acid (Standard) <10 µg/mL - 66.12 ppm[4][5]
Quercetin (Standard) ~0.74 - 19.17 µg/mL[6][7]
Gallic Acid (Standard) 2.6 µg/mL[8]

Table 3: Anti-inflammatory Activity (Nitric Oxide Synthase Inhibition)

CompoundAssay SystemIC50Reference
4-Hydroxy-7-Methoxycoumarin LPS-activated RAW264.7 cellsReduced NO production at 0.6 mM[9][10]
L-NAME (Standard) Purified brain NOS70 µM[11][12][13]
Curcumin (B1669340) (Standard) LPS-activated RAW 264.7 macrophages6 µM[14]
LPS-stimulated primary microglia3.7 µM[15]
Indomethacin (Standard) VariousVaries by assay[16]

Key Signaling Pathways in this compound Bioactivity

The biological activities of this compound and its derivatives are often attributed to their modulation of key cellular signaling pathways. Below are graphical representations of these pathways.

Nrf2_Signaling_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Coumarin This compound Coumarin->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE binds

Nrf2 Signaling Pathway Activation

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Coumarin This compound Coumarin->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Inflammation Inflammation Inflammatory_Genes->Inflammation NFkB_n->Inflammatory_Genes activates transcription

NF-κB Signaling Pathway Inhibition

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK activates Coumarin This compound Coumarin->MAPKKK modulates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response regulates gene expression

MAPK Signaling Pathway Modulation

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Replace the medium in the wells with the medium containing the test compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the free radical scavenging capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Workflow:

DPPH_Workflow A 1. Prepare DPPH solution in methanol (B129727) C 3. Mix DPPH solution with test compound A->C B 2. Prepare serial dilutions of This compound B->C D 4. Incubate in the dark for 30 min C->D E 5. Measure absorbance at ~517 nm D->E

DPPH Assay Experimental Workflow

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. A standard antioxidant, such as ascorbic acid or quercetin, should be prepared in the same manner for comparison.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the DPPH solution with a volume of the sample solution. A control containing only DPPH and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by nitric oxide synthase (NOS).

Principle: The production of NO by NOS can be quantified by measuring the accumulation of its stable end products, nitrite (B80452) and nitrate. The Griess reaction is a common colorimetric method used to measure nitrite concentration.

Workflow:

NOS_Workflow A 1. Culture macrophages (e.g., RAW 264.7) B 2. Pre-treat cells with This compound A->B C 3. Stimulate with LPS to induce iNOS B->C D 4. Incubate for 24 hours C->D E 5. Collect cell supernatant D->E F 6. Perform Griess reaction on supernatant E->F G 7. Measure absorbance at ~540 nm F->G

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4,7-Dihydroxycoumarin, a key intermediate and active compound in various pharmaceutical and research applications, is paramount for ensuring product quality, safety, and efficacy. The selection of a suitable analytical method is a critical decision, and a thorough understanding of the performance characteristics of different techniques is essential. This guide provides a comprehensive comparison of the most common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and UV-Vis Spectrophotometry.

While a direct cross-validation study comparing these methods for this compound is not extensively available in the public domain, this guide compiles and compares their typical validation parameters based on established methodologies for coumarin (B35378) derivatives, in accordance with ICH Q2(R1) guidelines.[1][2][3] This allows for an objective assessment of their respective strengths and weaknesses, enabling researchers to make an informed decision based on their specific analytical needs.

Comparison of Analytical Method Performance

The selection of an analytical method is a trade-off between various performance parameters. The following tables summarize the typical validation characteristics for HPLC, UHPLC-MS, and UV-Vis spectrophotometry for the analysis of coumarin derivatives, providing a basis for comparison.

Table 1: Comparison of Linearity and Sensitivity

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)UV-Vis Spectrophotometry
Linearity Range Typically 1 - 100 µg/mL0.5 - 500 ng/mL[4]2 - 10 µg/mL[5]
Correlation Coefficient (r²) ≥ 0.999> 0.999[4]≥ 0.998[6]
Limit of Detection (LOD) ~0.1 µg/mL0.5 µg·kg⁻¹[7]0.84 µg/mL[5]
Limit of Quantification (LOQ) ~0.3 µg/mL1.7 µg·kg⁻¹[7]2.54 µg/mL[5]

Table 2: Comparison of Accuracy and Precision

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)UV-Vis Spectrophotometry
Accuracy (% Recovery) Typically 98 - 102%72.4%–95.1%[7]75 - 100%[5]
Precision (%RSD) < 2%< 5.3%[7]< 2%[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and consistent results. The following sections outline generalized methodologies for the analysis of this compound using HPLC, UHPLC-MS, and UV-Vis spectrophotometry.

Sample Preparation (General Protocol for Plant Material)

A robust sample preparation protocol is crucial for accurate quantification.[8]

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[8]

  • Extraction: Accurately weigh approximately 1 g of the powdered material and extract with a suitable solvent (e.g., 80% methanol) using techniques such as ultrasonic-assisted extraction (30 minutes at room temperature) or maceration (24 hours at room temperature).[8]

  • Filtration/Centrifugation: Separate the solid residue by filtering through Whatman No. 1 filter paper or by centrifuging at 4000 rpm for 10 minutes.[8]

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[8]

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase for HPLC or UHPLC-MS analysis, or a suitable solvent for UV-Vis analysis.[8]

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the chromatograph.[8]

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for routine quantification of this compound in various matrices.[9]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might start at 10% B, increase to 90% B over 30 minutes, and then re-equilibrate at 10% B.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10-20 µL.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: Approximately 320-330 nm.[8]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727).[8]

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.[8]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or trace amounts of this compound.[4]

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).[4]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 2 µL.[4]

  • Mass Spectrometry Conditions:

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) using a standard solution of this compound.

    • Operate in Multiple Reaction Monitoring (MRM) mode for quantification, selecting appropriate precursor and product ions.

UV-Vis Spectrophotometry Method

This method is simpler and more accessible but less specific than chromatographic methods. It is suitable for the analysis of relatively pure samples.[5]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Protocol:

    • Solvent Selection: Use a solvent in which this compound is soluble and that does not interfere with its absorption spectrum (e.g., methanol or ethanol).[8] A mixture of water and methanol (70:30 v/v) has also been reported.[5]

    • Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 321 nm for the related 7-Hydroxy-4-Methyl Coumarin.[5][10]

    • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) and a series of calibration standards (e.g., 2-10 µg/mL) in the chosen solvent.[10]

    • Quantification: Measure the absorbance of the sample at λmax and calculate the concentration using the calibration curve.

Visualizing the Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, a crucial process to ensure the reliability of the generated data.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting method_development Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report Generation data_analysis->validation_report

Caption: General workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for the analysis of pure samples where high specificity is not required.

  • HPLC offers a good balance of specificity, sensitivity, and cost, making it a workhorse for routine quality control and research applications.

  • UHPLC-MS provides the highest sensitivity and selectivity, making it the method of choice for analyzing complex matrices, trace-level quantification, and for unequivocal identification.

By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers, scientists, and drug development professionals can select and implement the most appropriate analytical method for their studies on this compound, ensuring the generation of high-quality, reliable, and reproducible data.

References

The Efficacy of Coumarin Derivatives in Targeting Key Proteins: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into recent in-silico research reveals the potential of coumarin (B35378) derivatives as potent inhibitors for a range of therapeutic targets. This guide synthesizes findings from multiple comparative docking studies, offering a clear overview of their binding affinities, experimental protocols, and the molecular pathways they may influence.

Researchers are increasingly turning to coumarin scaffolds to design novel therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] Molecular docking studies, a cornerstone of computational drug design, have been instrumental in predicting the binding interactions of these derivatives with critical protein targets, thereby accelerating the identification of promising drug candidates. This guide provides a comparative analysis of recent docking studies on coumarin derivatives against various protein targets, complete with data summaries, detailed experimental protocols, and visual workflows to aid researchers in the field of drug development.

Comparative Analysis of Docking Scores

The following table summarizes the docking scores of various coumarin derivatives against several key protein targets implicated in diseases such as cancer and Alzheimer's. The docking score, typically represented in kcal/mol, indicates the binding affinity of the ligand to the protein; a more negative value signifies a stronger interaction.

Study FocusTarget Protein(s)Coumarin Derivative(s)Docking SoftwareBest Docking Score (kcal/mol)Reference
Anticancer VEGFR-2Compound 7 (a coumarin derivative)Not Specified-149.893 (MolDock Score)[4]
Bcl-2Complex 5 (a coumarin-cobalt complex)Not SpecifiedNot explicitly stated, but showed good binding affinity[5]
Serine/threonine-protein kinase 24 (MST3)Compound 7b (p-bromo substituted coumarin-1,2,3-triazole hybrid)Not SpecifiedNot explicitly stated, but correlated with low IC50 values[6]
Antiviral (SARS-CoV-2) Main Protease (Mpro)ToddacoumaquinoneAutoDock Vina-7.8[7][8]
NSP122-morpholinoethan-1-amine substituted coumarinNot Specified-10.01[9]
Neurodegenerative Acetylcholinesterase (AChE)Compound (C14a) (coumarin-3-carboxamide with N-benzylpiperidine)Not SpecifiedNot explicitly stated, but had an IC50 of 0.3 nM[1]
Acetylcholinesterase (AChE)2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide (B32628) derivative 4(d)Schrodinger Glide & AutoDock VinaNot explicitly stated, but showed best docking results[10]
Enzyme Inhibition Monoamine Oxidase B (MAO-B)Coumarin derivatives (general)GOLD 5.3Not explicitly stated, but a validated protocol was developed[11]
Lipoxygenase (LOX)3-benzoyl-7-(benzyloxy)-2H-chromen-2-oneiGEMDOCK-126.2[12]

Detailed Experimental Protocols

The accuracy and reliability of molecular docking studies are highly dependent on the methodologies employed. Below are summaries of typical experimental protocols used in the cited studies.

General Molecular Docking Protocol

A common workflow for molecular docking studies involves several key steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[13] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[14] The coumarin derivative structures are sketched using chemical drawing software and then optimized to their most stable 3D conformers.[4][15]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[14] The size of the grid is crucial and is often determined by the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: Software such as AutoDock Vina, Schrodinger Glide, or GOLD is used to perform the docking calculations.[7][10][11] These programs explore various possible conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose using a scoring function.

  • Pose Analysis and Validation: The resulting docking poses are analyzed to identify the one with the best score and the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.[4] To validate the docking protocol, the co-crystallized ligand is often re-docked into the protein's active site, and the root-mean-square deviation (RMSD) between the re-docked pose and the original pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.[4][11]

Specific Protocol Example: Docking with AutoDock Vina

In a study targeting the main protease of SARS-CoV-2, molecular interaction studies were performed using AutoDock Vina.[7][8] The 3D structure of the protein was predicted using the SWISS-MODEL web server. The docking score of the natural coumarin analogues was then compared with that of a standard drug, Hydroxychloroquine.[7]

Specific Protocol Example: Docking with GOLD 5.3

For the design of novel coumarin derivatives as MAO-B inhibitors, a study aimed to establish a suitable docking protocol using GOLD 5.3.[11] The protocol was validated by re-docking the co-crystallized ligands into their respective binding pockets, with an RMSD of under 2 Å being the criterion for success. The study found that the most prominent docking protocol consisted of the ChemPLP scoring function, a binding site size of 12 Å, the absence of active waters, and no partial protein flexibility.[11]

Visualizing the Process and Potential Impact

To better understand the workflow of these computational studies and the potential biological implications, the following diagrams have been generated.

Comparative_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Target Protein Structure (from PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligands Coumarin Derivatives (2D/3D Structures) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Grid Define Binding Site (Grid Generation) PrepProtein->Grid Docking Molecular Docking (e.g., AutoDock, Glide) PrepLigands->Docking Grid->Docking Results Analyze Docking Poses & Binding Scores Docking->Results Validation Protocol Validation (Re-docking, RMSD) Results->Validation Comparison Comparative Analysis of Derivatives Results->Comparison

General workflow for comparative molecular docking studies.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cell Proliferation & Angiogenesis TF->Response Coumarin Coumarin Derivative Coumarin->Inhibition

Inhibition of a signaling pathway by a coumarin derivative.

References

performance comparison of 4,7-Dihydroxycoumarin fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4,7-dihydroxycoumarin-based fluorescent probes against other common fluorophores. It includes a summary of quantitative performance data, detailed experimental protocols for their use, and visualizations of key concepts and workflows to aid in the selection of the most appropriate probe for your research needs.

Data Presentation: Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is critical for the success of fluorescence-based assays and imaging. The following table summarizes the key photophysical properties of this compound and its derivatives, alongside other widely used fluorescent probes for comparison. It is important to note that properties such as quantum yield and Stokes shift can be highly dependent on the solvent and local environment.

Probe ClassRepresentative ProbeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features & Applications
Dihydroxycoumarins 6,7-Dihydroxy-4-coumarinylacetic acid386 (in 0.1 M Tris pH 8.0)465 (in 0.1 M Tris pH 8.0)79Not ReportedNot ReportedEnvironmentally sensitive, useful for detecting radicals and metal ions.[1]
5,7-Dihydroxycoumarin~350~460~110Not ReportedNot ReportedProbe for nitroxide and hydroxyl radicals with fluorescence enhancement.[2]
Hydroxycoumarins 7-Hydroxy-4-phenylcoumarin derivative~355~455~1000.32Not ReportedHigh affinity for specific protein binding sites, useful in competitive binding assays.
7-Hydroxy-4-coumarinylacetic acid360 (in DMSO)450 (in DMSO)90Not ReportedNot ReportedA common building block for more complex probes.[1]
Coumarin (B35378) 1373 (in Ethanol)450 (in Ethanol)770.7323,500High quantum yield, used as a laser dye and general fluorescent label.[1]
Common Alternatives Fluorescein~494 (in basic solution)~521 (in basic solution)~27~0.95~76,900Very bright, widely used, but pH sensitive and prone to photobleaching.[3]
Rhodamine B~555 (in Ethanol)~580 (in Ethanol)~25~0.31~110,000Photostable and bright, often used in harsher environments.[3]
DAPI~358~461~103~0.04 (free), up to 0.9 (bound to DNA)~35,000High specificity for DNA, used for nuclear staining.[3]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Pechmann Condensation

This protocol describes a general method for the synthesis of this compound, which can be adapted to produce various derivatives.

Materials:

  • Resorcinol (B1680541)

  • Ethyl acetoacetate (B1235776) (or other β-ketoester)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst

  • Ethanol

  • Ice-cold water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

  • Slowly add an equimolar amount of ethyl acetoacetate to the solution while stirring.

  • Cool the mixture in an ice bath.

  • Carefully and slowly add concentrated sulfuric acid dropwise to the cooled mixture with continuous stirring. The acid acts as a catalyst and a dehydrating agent.

  • After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC). Gentle heating may be required for some derivatives.

  • Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Dry the purified product under vacuum. The structure can be confirmed by NMR and mass spectrometry.

Protocol 2: Live-Cell Imaging with a Coumarin-Based Fluorescent Probe

This protocol provides a general workflow for staining live cells with a this compound-based probe.[4][5] Optimization of probe concentration and incubation time is recommended for each cell line and probe.

Materials:

  • This compound-based fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Fluorescence microscope with appropriate filter sets for the coumarin probe

Procedure:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom dish or chamber slide and culture them to the desired confluency (typically 50-70%).

  • Probe Stock Solution Preparation: Prepare a stock solution of the coumarin probe (typically 1-10 mM) in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the probe stock solution to the desired final working concentration (typically ranging from 100 nM to 10 µM) in pre-warmed (37°C) serum-free or complete cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for the recommended time (usually 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific coumarin probe (e.g., excitation around 350-400 nm and emission around 450-500 nm).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_probe Prepare Probe Stock (1-10 mM in DMSO) stain_solution Prepare Staining Solution (100 nM - 10 µM in Medium) prep_probe->stain_solution prep_cells Culture Cells to 50-70% Confluency prep_cells->stain_solution incubate Incubate Cells with Probe (15-60 min, 37°C) stain_solution->incubate wash Wash Cells (2-3x) with PBS incubate->wash image Fluorescence Microscopy wash->image analyze Data Analysis image->analyze

Caption: A general experimental workflow for live-cell imaging using coumarin-based fluorescent probes.

Signaling_Pathway Probe Non-Fluorescent Probe (e.g., with boronate ester) Reaction Oxidative Cleavage Probe->Reaction Analyte Analyte (e.g., Reactive Oxygen Species) Analyte->Reaction Product Fluorescent Product (this compound) Reaction->Product Light_Out Fluorescence Emission Product->Light_Out Light_In Excitation Light Light_In->Product

Caption: A "turn-on" signaling pathway for a this compound probe designed to detect reactive oxygen species.

Logical_Relationship start Start: Select a Fluorescent Probe q1 Is high quantum yield critical? start->q1 q2 Is photostability a major concern? q1->q2 No probe_fluorescein Consider Fluorescein (high quantum yield) q1->probe_fluorescein Yes q3 Is environmental sensitivity needed? q2->q3 No probe_rhodamine Consider Rhodamine (photostable) q2->probe_rhodamine Yes q3->start No/Re-evaluate probe_coumarin Consider this compound (environmentally sensitive) q3->probe_coumarin Yes

Caption: A logical diagram illustrating the decision-making process for selecting a fluorescent probe based on experimental requirements.

References

Safety Operating Guide

Navigating the Safe Disposal of 4,7-Dihydroxycoumarin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4,7-dihydroxycoumarin, a compound recognized as harmful if swallowed and a cause of serious eye irritation.[1][2] Adherence to these protocols is essential for minimizing risks and safeguarding both personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye irritation.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to avoid skin contact.[1]

  • Body Protection: A lab coat is required to protect against accidental spills.

  • Respiratory Protection: In instances where dust generation is possible, a NIOSH-approved respirator should be utilized.[1]

All handling and disposal activities should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3]

Quantitative Data for Safe Handling and Disposal

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

PropertyValue/InstructionSource
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[1][2]
Primary Disposal Route Hazardous Waste Collection via a licensed disposal company[1]
Recommended Disposal Method Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1]
Incompatible Waste Streams Segregate from acids, bases, and oxidizers to prevent violent reactions or the emission of flammable or poisonous gases.[4]General
Empty Container Disposal Handle uncleaned containers as the product itself.[1] Containers that held hazardous waste should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being disposed of as regular trash after defacing the label.[5]General
Satellite Accumulation Area (SAA) Storage Limit A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic chemical waste may be accumulated at a time.[6]General

Step-by-Step Disposal Protocol

The standard procedure for the disposal of this compound is to manage it as hazardous chemical waste. The following steps provide a clear, actionable workflow for its proper disposal.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including contaminated materials such as pipette tips, gloves, and absorbent paper, in a designated and clearly labeled hazardous waste container.[7]

  • The container must be made of a material compatible with the solvents in which the this compound may be dissolved and must have a secure screw cap.[4]

  • Do not mix this compound waste with other incompatible waste streams.[1]

Step 2: Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

  • Indicate the approximate quantity of the waste and the date of waste generation.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][6]

  • Ensure the SAA is a secure, well-ventilated area, and inspect it weekly for any signs of container leakage.[4]

  • Keep the container closed at all times except when adding waste.[5]

Step 4: Disposal Request

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to arrange for pickup.[5]

  • Follow your institution's specific procedures for hazardous waste collection requests.

Step 5: Decontamination

  • After handling the compound, thoroughly decontaminate all work surfaces and glassware.

  • Seal any contaminated disposable materials, such as absorbent paper, in a vapor-tight plastic bag for disposal along with the chemical waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal cluster_decontamination Post-Handling start Start: This compound Waste Generated collect Collect Waste in Designated Container start->collect segregate Segregate from Incompatible Waste collect->segregate label_container Label Container: 'Hazardous Waste' Contents, Date segregate->label_container store_saa Store in Secure Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup ehs_disposal Licensed Disposal Facility: Incineration request_pickup->ehs_disposal decontaminate Decontaminate Work Surfaces & Glassware ehs_disposal->decontaminate

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,7-Dihydroxycoumarin. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH approved.Protects against splashes and dust which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Prevents skin contact.[1]
Body Protection A chemical-resistant lab coat or apron. A complete suit protecting against chemicals for larger quantities.Protects against splashes and spills.[1][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is required.Prevents inhalation of harmful dust.[1][5]

Safe Handling and Operational Plan

Engineering Controls: Always handle this compound in a well-ventilated laboratory or under a certified chemical fume hood.[1][5] Ensure that an eyewash station and a safety shower are readily accessible.[5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Prepare your workspace by covering surfaces with absorbent, disposable bench paper.[5]

    • Ensure all necessary equipment is clean and readily available.

  • Weighing and Transfer:

    • If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[5]

    • Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound and avoid creating dust.[3]

    • Keep the container of this compound tightly closed when not in use.[1][3]

  • Dissolving:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.[5]

    • All solution preparation should be conducted within a chemical fume hood.[3]

  • Reactions:

    • Conduct all reactions involving this compound in a fume hood.[5]

Storage and Disposal Plan

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • The recommended storage temperature is 2 - 8 °C.[1]

  • For long-term stability and to protect from moisture, handle and store under a nitrogen atmosphere.[1]

Spill Response:

  • Small Spills: In the event of a small spill, and while wearing appropriate PPE, gently cover the solid material with an inert absorbent material (e.g., vermiculite, sand).[3][5] Scoop the material into a labeled, sealed container for hazardous waste disposal.[5]

  • Large Spills: For large spills, evacuate the area and ensure adequate ventilation. Contact your institution's environmental health and safety department immediately.[5]

Waste Disposal:

  • Waste material must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1][6]

  • Collect all waste containing this compound, including contaminated materials like gloves and paper towels, in a designated and clearly labeled hazardous waste container.[7]

  • Do not mix with other waste.[1][6] Leave chemicals in their original containers if possible.[1][6]

  • Handle uncleaned containers as you would the product itself.[1][6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2 Prepare Workspace: - Fume Hood - Bench Paper prep1->prep2 Proceed weigh Weigh Solid in Ventilated Enclosure prep2->weigh Start Handling transfer Transfer to Reaction Vessel weigh->transfer Carefully dissolve Dissolve in Solvent (If applicable) transfer->dissolve react Conduct Experiment in Fume Hood dissolve->react waste Segregate Hazardous Waste: - Solid Residue - Contaminated Materials react->waste Post-Experiment decon Decontaminate Workspace and Glassware waste->decon dispose Store Waste in Labeled, Sealed Container for Pickup decon->dispose

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.